Dspe-peg-nhs
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C52H94N3O15P |
|---|---|
分子量 |
1032.3 g/mol |
IUPAC名 |
[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C52H94N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(59)66-43-45(69-50(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-68-71(63,64)67-42-40-54-52(62)65-41-39-53-46(56)35-38-51(61)70-55-47(57)36-37-48(55)58/h45H,3-44H2,1-2H3,(H,53,56)(H,54,62)(H,63,64)/t45-/m1/s1 |
InChIキー |
WYMXOUDMCBGGBO-WBVITSLISA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of DSPE-PEG-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and common applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS). This heterobifunctional polymer is a critical component in the field of drug delivery, particularly in the development of targeted nanoparticle systems.
Core Structure of this compound
This compound is a linear amphiphilic block copolymer composed of three key functional units:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as the hydrophobic anchor of the molecule.[1] The two stearoyl acyl chains readily insert into the lipid bilayer of liposomes and other lipid-based nanoparticles, ensuring stable incorporation.[2]
-
PEG (Polyethylene Glycol): A hydrophilic and flexible polymer chain.[2] The PEG component forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that helps to reduce recognition and clearance by the immune system, thereby prolonging circulation time in the body.[3][4] The length of the PEG chain can be varied to modulate the pharmacokinetic properties of the nanoparticle.[5]
-
NHS (N-hydroxysuccinimide) Ester: A reactive group at the distal end of the PEG chain.[6] The NHS ester is highly reactive towards primary amine groups (-NH2) found in proteins, peptides, antibodies, and other ligands, forming a stable amide bond.[7][8] This functionality allows for the covalent attachment of targeting moieties to the surface of nanoparticles.
The components are covalently linked, with the DSPE connected to the PEG chain, which is in turn terminated by the NHS ester. This linear arrangement allows for the self-assembly of the DSPE portion into a lipid bilayer while presenting the reactive NHS group to the external aqueous environment for conjugation.[9]
Caption: Block diagram of the this compound structure.
Quantitative Data
The properties of this compound can vary depending on the length of the PEG chain. The following table summarizes key quantitative data for common variants.
| Property | DSPE-PEG(1000)-NHS | DSPE-PEG(2000)-NHS | DSPE-PEG(3400)-NHS | DSPE-PEG(5000)-NHS |
| Average Molecular Weight (Da) | ~1,749 | ~2,749 | ~4,149 | ~5,749 |
| Purity | >95%[2] | >95%[2] | >99%[5] | >95% |
| Appearance | White to off-white solid[1] | White to off-white solid[1] | White to off-white solid | White to off-white solid |
| Solubility | Chloroform (B151607), Hot Water, Ethanol, DMSO[1] | Chloroform, Hot Water, Ethanol, DMSO[1] | Chloroform, DMF, DMSO[10] | Chloroform, Hot Water, Ethanol, DMSO |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, culminating in the activation of a terminal carboxyl group on DSPE-PEG with NHS. A common method involves the use of carbodiimide (B86325) chemistry.
Protocol for EDC/NHS Coupling: [3][5]
-
Activation of DSPE-PEG-COOH:
-
Dissolve DSPE-PEG-COOH in a suitable organic solvent such as dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in a molar excess (typically 1.5-3 equivalents each) to the DSPE-PEG-COOH solution.
-
Stir the reaction mixture at room temperature for several hours to overnight to allow for the formation of the NHS ester.
-
-
Purification:
-
The resulting this compound can be purified by precipitation in a non-solvent like diethyl ether, followed by washing to remove excess EDC, NHS, and byproducts.
-
Alternatively, dialysis using a membrane with an appropriate molecular weight cutoff can be employed to purify the product.[5]
-
-
Characterization:
-
The successful synthesis and purity of this compound can be confirmed using techniques such as:
-
¹H NMR Spectroscopy: To verify the presence of characteristic peaks for DSPE, PEG, and NHS moieties.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the polymer.[12]
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretching of the NHS ester.[11]
-
-
Liposome (B1194612) Formulation with this compound
This compound is commonly incorporated into liposomes to create long-circulating and targetable drug delivery vehicles.[13]
Protocol for Liposome Preparation by Thin-Film Hydration and Extrusion: [13]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.[13]
-
-
Characterization:
-
The size distribution and zeta potential of the resulting liposomes can be determined by Dynamic Light Scattering (DLS).[13]
-
Antibody Conjugation to this compound Liposomes
The NHS ester on the surface of the liposomes allows for the covalent attachment of targeting ligands, such as antibodies.[7]
Protocol for Antibody Conjugation: [7][14]
-
Liposome Preparation: Prepare this compound containing liposomes as described in section 3.2.
-
Antibody Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Conjugation Reaction:
-
Add the antibody solution to the liposome suspension. The molar ratio of this compound to antibody should be optimized for the specific application.
-
Incubate the mixture at room temperature for several hours or overnight with gentle stirring. The primary amine groups on the antibody will react with the NHS esters on the liposome surface to form stable amide bonds.[15]
-
-
Quenching: Add a quenching agent, such as glycine (B1666218) or Tris buffer, to react with any unreacted NHS esters.[7]
-
Purification:
-
Remove unconjugated antibody from the immunoliposomes using size exclusion chromatography or dialysis.[15]
-
-
Characterization:
-
Confirm the successful conjugation of the antibody to the liposomes using methods such as SDS-PAGE, ELISA, or by measuring the increase in liposome size via DLS.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of key processes involving this compound.
References
- 1. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. This compound, MW 1,000 | BroadPharm [broadpharm.com]
- 7. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. liposomes.ca [liposomes.ca]
- 15. encapsula.com [encapsula.com]
An In-depth Technical Guide to DSPE-PEG-NHS: Properties, Specifications, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common experimental applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-PEG-NHS). This versatile bifunctional lipid is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of targeted nanoparticles and liposomes.
Core Chemical Properties and Specifications
This compound is an amphiphilic polymer composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive N-hydroxysuccinimide (NHS) ester group at the terminus of the PEG chain.[1][2] This unique structure allows for its incorporation into lipid bilayers, such as liposomes, while presenting a reactive group on the surface for the covalent attachment of various biomolecules.[][4]
The DSPE portion, with its two 18-carbon saturated fatty acid chains, provides a stable anchor within the lipid membrane.[5] The PEG linker offers a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and opsonization, which in turn prolongs circulation time in the bloodstream.[6] The terminal NHS ester is a highly reactive group that readily forms stable amide bonds with primary amine groups (-NH2) on proteins, peptides, antibodies, and other ligands, typically at a pH of 8-10.[5]
Quantitative data for this compound with a PEG molecular weight of 2000 is summarized in the tables below. It is important to note that this compound is available with a wide range of PEG molecular weights (e.g., 1000, 3400, 5000 Da), which can influence the properties and applications of the final formulation.[1]
Table 1: General Specifications of DSPE-PEG(2000)-NHS
| Property | Specification |
| Appearance | White to off-white solid |
| Purity | >95% |
| Reactive Group | Succinimidyl NHS Ester |
| Reactive To | Primary amine group (-NH2) |
| Lipid Type | C18, saturated |
Table 2: Solubility of DSPE-PEG(2000)-NHS
| Solvent | Solubility |
| Hot Water | Soluble (e.g., 10 mg/mL)[1] |
| Chloroform (B151607) | Soluble[1] |
| Methylene Chloride | Soluble |
| Ethanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
Table 3: Stability and Storage of this compound
| Condition | Recommendation |
| Storage Temperature | -20°C[5] |
| Handling | Keep in a dry condition at low temperature. Prepare fresh solutions before use. Avoid frequent freeze-thaw cycles.[1] |
| Stability | At least 6 months at -20°C[1] |
Experimental Protocols
This compound is a critical component in the surface functionalization of liposomes and other nanoparticles for targeted drug delivery. Below are detailed methodologies for two common experimental procedures.
Protocol 1: Formulation of Drug-Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes encapsulating a hydrophilic drug, incorporating this compound for future surface conjugation.
Methodology
-
Lipid Film Formation:
-
A mixture of lipids, including a structural phospholipid (e.g., HSPC), cholesterol, and this compound, are dissolved in an organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.[7]
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[8]
-
The lipid film is further dried under a vacuum for several hours to remove any residual solvent.[8]
-
-
Hydration:
-
The dried lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated.[7] The hydration is typically performed above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
The suspension is passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically an odd number of passes) using a lipid extruder.[7]
-
-
Purification:
-
Unencapsulated drug is removed from the liposome (B1194612) suspension using techniques such as size exclusion chromatography or dialysis.[7]
-
References
- 1. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [nanocs.net]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to DSPE-PEG-NHS
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of nanomedicine, the ability to precisely target drug payloads to specific cells and tissues is paramount. This technical guide provides an in-depth exploration of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS), a critical component in the development of targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Core Mechanism of Action: A Tripartite Functionality
This compound is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the surface functionalization of liposomes and other nanoparticle-based drug carriers. Its mechanism of action can be understood by dissecting the distinct roles of its three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component serves as the lipid anchor.[1] Its hydrophobic distearoyl chains readily integrate into the lipid bilayer of a liposome (B1194612) or nanoparticle, ensuring stable incorporation of the entire this compound molecule into the drug carrier.[1] DSPE is a saturated phospholipid, which contributes to the rigidity and stability of the lipid membrane.
-
Polyethylene Glycol (PEG): The PEG polymer is a hydrophilic and flexible chain that extends from the surface of the drug carrier into the aqueous environment.[2] This PEG layer creates a "stealth" effect, sterically hindering the adsorption of opsonin proteins from the bloodstream.[2] This prevention of opsonization significantly reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the drug carrier in the body.[2] This extended circulation time increases the probability of the drug carrier reaching its target site.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group located at the distal end of the PEG chain.[3] It readily reacts with primary amines (–NH2) on targeting ligands, such as antibodies, peptides, or small molecules, to form a stable amide bond.[] This covalent conjugation allows for the attachment of specific targeting moieties to the surface of the drug delivery vehicle, enabling it to recognize and bind to specific receptors overexpressed on diseased cells.[3]
The synergistic action of these three components allows for the creation of long-circulating, targeted drug delivery systems with enhanced therapeutic efficacy and reduced off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and characteristics of this compound and its application in drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Purity | ≥95% | [3] |
| Recommended Storage | -5°C, dry and protected from light | [3] |
| Solubility | Chloroform (B151607), Methylene Chloride, DMF, DMSO | [5] |
Table 2: NHS-Ester Reaction and Hydrolysis Kinetics
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Half-life of Amidation (minutes) |
| 7.0 | 0 | 4-5 hours | - |
| 8.0 | Room Temperature | - | 80 |
| 8.5 | Room Temperature | - | 20 |
| 8.6 | 4 | 10 minutes | - |
| 9.0 | Room Temperature | - | 10 |
Data compiled from multiple sources demonstrating the pH-dependent nature of the NHS ester reaction.[6][7][8] The amidation reaction (conjugation) is significantly faster at slightly alkaline pH, while hydrolysis becomes a competing reaction at higher pH values.[7][8]
Table 3: Impact of PEGylation on Liposome Circulation Half-Life
| Formulation | Drug | Animal Model | Half-life (t½) | Fold Increase vs. Free Drug | References |
| Free Drug (tPA) | Tissue Plasminogen Activator | - | - | - | [9] |
| Conventional Liposomes | Tissue Plasminogen Activator | - | - | 16-fold | [9] |
| PEGylated Liposomes | Tissue Plasminogen Activator | - | - | 21-fold | [9] |
| Free Drug (CPT) | Camptothecin | - | - | - | [10] |
| PEG2000 Liposomes (F8) | Camptothecin | - | 4.3 hours | - | [10] |
| PEG5000 Liposomes (F12) | Camptothecin | - | 5.9 hours | - | [10] |
| rhTIMP-1 | Recombinant TIMP-1 | Mice | 1.1 hours | - | [11] |
| PEG20K-TIMP-1 | PEGylated TIMP-1 | Mice | 28 hours | 25-fold | [11] |
Table 4: Drug Loading and Encapsulation Efficiency in DSPE-PEG Modified Liposomes
| Drug | Liposome Composition | Loading Method | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | References |
| Gemcitabine (B846) | DPPC:Cholesterol:DSPE-PEG2000 (6:3:1 wt ratio) | Small Volume Loading | - | 3.8 | [12] |
| Doxorubicin | - | Remote Loading | High | - | [12] |
| Camptothecin | PEG2000 Liposomes (1:25 drug:polymer) | Thin-film hydration | 79 ± 0.4 | - | [10] |
| Camptothecin | PEG5000 Liposomes (1:25 drug:polymer) | Thin-film hydration | 83.0 ± 0.4 | - | [10] |
| Amphotericin B | - | High-pressure homogenization | 92.7 ± 2.5 | 4.6 ± 0.1 | [13] |
| Primaquine | HSPC:Cholesterol:DSPE-PEG2000 | Transmembrane gradient | - | - | [13] |
| Chloroquine | HSPC:Cholesterol:DSPE-PEG2000 | Transmembrane gradient | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Containing Liposomes via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.[14]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids and this compound in the organic solvent in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation. A typical formulation might include a primary phospholipid like DSPC, cholesterol for membrane stability, and 1-5 mol% of this compound for PEGylation and subsequent conjugation.[15]
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least one hour.[16]
-
Hydration: Hydrate the lipid film with the aqueous hydration buffer.[16] The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask vigorously to ensure complete hydration and the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[14] This process is typically performed 10-20 times.
-
Characterization: The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Conjugation of Targeting Ligands to this compound Liposomes
This protocol describes the covalent attachment of a targeting ligand (e.g., an antibody or peptide) containing a primary amine to the NHS-ester functionalized liposomes.
Materials:
-
Pre-formed this compound liposomes
-
Targeting ligand with a primary amine group
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching agent (e.g., glycine (B1666218) or Tris buffer)
Procedure:
-
Reaction Setup: Mix the pre-formed this compound liposomes with the targeting ligand in the reaction buffer. The optimal pH for the reaction is typically between 7.2 and 8.5 to ensure the primary amines are deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[6]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring. The reaction time and temperature may need to be optimized depending on the specific ligand and desired conjugation efficiency.
-
Quenching: Add a quenching agent, such as glycine or Tris buffer, to the reaction mixture to react with any unreacted NHS esters and stop the conjugation reaction.[6]
-
Purification: Remove the unconjugated ligand and other reaction components from the immunoliposomes.
Purification of Ligand-Conjugated Liposomes
Size exclusion chromatography (SEC) is a common method for purifying ligand-conjugated liposomes.[1]
Materials:
-
Ligand-conjugated liposome suspension
-
Size exclusion chromatography column (e.g., Sepharose CL-4B or Sephadex G-75)
-
Elution buffer (e.g., PBS)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the elution buffer.
-
Sample Loading: Carefully load the crude conjugated liposome suspension onto the top of the column.
-
Elution: Elute the sample with the elution buffer. The larger liposomes will pass through the column more quickly and elute in the earlier fractions, while the smaller, unconjugated ligands and other small molecules will be retained in the column and elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer (at 280 nm for protein-based ligands and a wavelength corresponding to the lipid for liposomes).
-
Pooling and Characterization: Pool the fractions containing the purified immunoliposomes and characterize them for size, PDI, zeta potential, and conjugation efficiency.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. The use of PEGylated liposomes to prolong circulation lifetimes of tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. Development of liposomal gemcitabine with high drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-NHS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-succinimidyl carboxylate (DSPE-PEG-NHS). This heterobifunctional lipid-PEG conjugate is a critical component in the development of advanced drug delivery systems, such as liposomes and micelles, enabling the covalent attachment of targeting ligands to the surface of nanoparticles. This guide details the underlying chemistry, experimental protocols, purification strategies, and analytical characterization techniques.
Introduction to this compound
This compound is an amphiphilic polymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester at the distal end of the PEG chain. The DSPE moiety facilitates the stable incorporation of the conjugate into the lipid bilayer of nanoparticles. The PEG spacer provides a "stealth" characteristic, reducing opsonization and prolonging circulation time in vivo. The terminal NHS ester allows for efficient and specific conjugation to primary amine groups on biomolecules like proteins, peptides, and antibodies, enabling the targeted delivery of therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the carboxylic acid-terminated precursor, DSPE-PEG-COOH. The second step is the activation of the terminal carboxyl group to form the reactive NHS ester.
Synthesis of DSPE-PEG-COOH
The synthesis of DSPE-PEG-COOH can be achieved by reacting DSPE with a PEG derivative containing a terminal carboxylic acid group. A common method involves the use of a PEG molecule with a succinimidyl succinate (B1194679) group.
Experimental Protocol: Synthesis of DSPE-PEG-COOH
-
Dissolve DSPE in a suitable organic solvent such as a mixture of chloroform (B151607) and methanol.
-
In a separate flask, dissolve PEG-bis(succinimidyl succinate) in chloroform.
-
Add the DSPE solution to the PEG solution, followed by the addition of a tertiary amine base like triethylamine (B128534) to catalyze the reaction.
-
Allow the reaction mixture to stir vigorously overnight at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of DSPE.
-
Upon completion, the DSPE-PEG-COOH product is typically purified to remove unreacted starting materials and byproducts.
Synthesis of this compound from DSPE-PEG-COOH
The conversion of DSPE-PEG-COOH to this compound is achieved through an esterification reaction using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the EDC/NHS-mediated activation of DSPE-PEG-COOH. The specific amounts and concentrations should be optimized based on the scale of the reaction and the molecular weight of the PEG linker.
-
Dissolution: Dissolve DSPE-PEG-COOH in an appropriate solvent. The choice of solvent depends on the specific protocol and can range from aqueous buffers like phosphate-buffered saline (PBS) to organic solvents like dimethylformamide (DMF).
-
Activation of Carboxyl Group: Add EDC to the DSPE-PEG-COOH solution and stir for a designated period (e.g., 1 hour) at room temperature. This step activates the carboxyl group, making it susceptible to nucleophilic attack.
-
NHS Ester Formation: Add NHS to the reaction mixture and continue stirring for an additional period (e.g., 2 hours) at room temperature. The NHS reacts with the activated carboxyl group to form the stable this compound ester.
-
Reaction Quenching (Optional): The reaction can be quenched by the addition of a small molecule with a primary amine, such as glycine, if desired.
-
Purification: The final product, this compound, must be purified to remove unreacted EDC, NHS, and any byproducts.
Table 1: Comparative Synthesis Parameters for this compound from DSPE-PEG-COOH
| Parameter | Method 1 | Method 2 |
| Solvent | Phosphate-Buffered Saline (PBS) | Dimethylformamide (DMF) |
| Molar Ratio (DSPE-PEG-COOH:EDC:NHS) | 1 : 10 : 62.5 | Varies based on substrate |
| Reaction Time (Activation) | 1 hour | Not specified |
| Reaction Time (NHS coupling) | 2 hours | Overnight |
| Temperature | Room Temperature | Room Temperature |
Purification of this compound
Purification is a critical step to ensure the quality and reactivity of the final this compound product. The primary goal is to remove unreacted starting materials (DSPE-PEG-COOH, EDC, NHS) and byproducts (e.g., isourea byproduct from EDC).
Dialysis
Dialysis is a widely used method for purifying this compound, particularly for removing small molecule impurities like excess EDC and NHS.
Experimental Protocol: Dialysis of this compound
-
Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a large volume of purification buffer (e.g., deionized water or PBS).
-
Stir the buffer gently at a low temperature (e.g., 4°C).
-
Change the buffer periodically (e.g., every 4-6 hours) for 1-2 days to ensure complete removal of impurities.
-
After dialysis, the purified this compound solution can be lyophilized to obtain a solid product.
Table 2: Dialysis Parameters for this compound Purification
| Parameter | Typical Values |
| Dialysis Membrane MWCO | 3,000 - 14,000 Da |
| Purification Buffer | Deionized Water, PBS |
| Duration | 24 - 48 hours |
| Temperature | 4°C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative-scale purification of this compound. Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose.
Experimental Protocol: Analytical RP-HPLC of this compound
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is typically used.
-
Detection: The elution profile can be monitored using a UV detector at a suitable wavelength (e.g., 214 nm).
-
Analysis: The retention time of the this compound peak can be compared to standards to assess purity.
For preparative HPLC, the conditions are scaled up to allow for the collection of the purified this compound fraction.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Table 3: Characteristic ¹H NMR Chemical Shifts
| Functional Group | Characteristic Chemical Shift (ppm) |
| PEG methylene (B1212753) protons (-CH₂CH₂O-) | ~3.6 |
| NHS ester protons | ~2.8 |
The presence of the NHS ester peak and the characteristic PEG signal confirms the successful synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups in this compound.
Table 4: Characteristic FTIR Absorption Peaks
| Functional Group | Characteristic Peak Position (cm⁻¹) |
| C=O stretching of NHS ester | ~1740 and ~1780 |
| C-O-C stretching of PEG | ~1100 |
The presence of the characteristic carbonyl peaks of the NHS ester is a key indicator of successful synthesis. Upon conjugation with an amine, these peaks will be replaced by an amide I band around 1650 cm⁻¹.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used to determine the molecular weight of the this compound conjugate and to assess its polydispersity.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis and purification.
Caption: Overall workflow for this compound synthesis, purification, and characterization.
Caption: Reaction mechanism for the EDC/NHS activation of DSPE-PEG-COOH.
Conclusion
The synthesis and purification of this compound are fundamental processes in the development of targeted nanomedicines. A thorough understanding of the reaction chemistry, optimization of experimental parameters, and rigorous purification and characterization are paramount to producing high-quality, reactive conjugates for downstream applications. This guide provides a foundational understanding and practical protocols to aid researchers in this critical area of drug delivery.
The Crucial Role of NHS Esters in DSPE-PEG: A Technical Guide for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the ability to specifically target diseased cells and tissues is paramount. This technical guide delves into the core functionalities of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) functionalized with an N-Hydroxysuccinimide (NHS) ester, a critical component in the development of targeted nanocarriers such as liposomes. This document provides an in-depth look at the chemical mechanisms, experimental protocols, and quantitative data that underscore the importance of the DSPE-PEG-NHS linker in modern bioconjugation strategies.
The Fundamental Role of this compound in Bioconjugation
This compound is a heterobifunctional linker that plays a pivotal role in conjugating targeting moieties to the surface of liposomes and other nanoparticles.[][2] Its structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes.[3][4]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the liposome (B1194612) surface. This "stealth" characteristic helps to reduce clearance by the immune system, thereby prolonging circulation time in the body.[4][5]
-
NHS (N-Hydroxysuccinimide) Ester: A reactive group at the distal end of the PEG chain that facilitates the covalent attachment of targeting ligands.[4][6]
The primary function of the NHS ester is to react with primary amine groups (-NH2) present on molecules such as proteins, peptides, antibodies, and aptamers.[3][7] This reaction forms a stable and irreversible amide bond, effectively tethering the targeting ligand to the liposome surface.[8][9]
The Chemical Mechanism: A Stable Amide Bond Formation
The conjugation of targeting ligands via this compound is a straightforward and efficient process based on a single-step nucleophilic substitution reaction.[8] The primary amine group of the ligand, typically from the N-terminus or the side chain of lysine (B10760008) residues, acts as a nucleophile.[8][10] It attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of a stable amide linkage.[8]
This reaction is highly dependent on pH. It proceeds most efficiently in a slightly alkaline environment, typically between pH 7 and 9.[7][8] At lower pH, the primary amine groups are protonated, reducing their nucleophilicity and hindering the reaction.[8] Conversely, at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction and can diminish the overall yield.[8][11]
Caption: Reaction mechanism of this compound with a primary amine-containing ligand.
Quantitative Data on Conjugation Efficiency
The efficiency of the conjugation reaction is a critical parameter in the development of targeted drug delivery systems. Several factors, including pH, temperature, reaction time, and the molar ratio of reactants, influence the final yield.
| Parameter | Condition | Effect on Efficiency | Reference |
| pH | 7.0 - 8.0 | Optimal range for efficient conjugation. | [8] |
| < 7.0 | Reduced efficiency due to protonation of amines. | [8] | |
| > 8.0 | Increased hydrolysis of NHS ester, leading to lower yield. | [8] | |
| Temperature | Room Temperature | Commonly used for conjugation reactions. | [11] |
| 4°C | Can be used to slow down hydrolysis and for overnight incubations. | [12] | |
| Reaction Time | 30 - 60 minutes | At room temperature. | [13] |
| 2 - 4 hours | Common incubation times to ensure sufficient reaction. | [11] | |
| Molar Ratio | 6:1 (micelle/antibody) | Example ratio used in an optimized post-insertion method. | [11] |
| 1:2 (ligand to this compound) | Recommended starting ratio for micelle formation. | [8] | |
| NHS Ester Stability | Half-life at pH 7 | 4-5 hours | [8] |
| Half-life at pH 8 | 1 hour | [8] |
It is crucial to use this compound immediately after hydration to prevent the hydrolysis of the NHS ester, which can significantly diminish the coupling yield.[11] Quenching agents like Tris or glycine (B1666218) can be added at the end of the reaction to stop any further conjugation.[8]
Experimental Protocols for Liposome Functionalization
Two primary methods are employed to incorporate this compound and conjugate targeting ligands to liposomes: the post-insertion method and the thin-film hydration method.
Post-Insertion Method
This technique involves the insertion of DSPE-PEG-ligand conjugates into pre-formed liposomes. This method is advantageous as it avoids exposing the targeting ligand to the potentially harsh conditions of liposome formation.
Caption: Experimental workflow for the post-insertion method.
Detailed Methodology (Optimized Post-Insertion): [11]
-
Preparation of this compound Film: Dissolve this compound in chloroform. Dry the solvent under a stream of nitrogen to form a thin lipid film.
-
Conjugation: Immediately add the targeting ligand (e.g., antibody) dissolved in a suitable buffer (e.g., PBS, pH 7.4) to the dried lipid film. A typical molar ratio is 6:1 (micelle/antibody).
-
Incubation: Sonicate the mixture for approximately 5 minutes and incubate for 4 hours at room temperature to allow for conjugation.
-
Quenching: Add a quenching agent such as glycine to stop the reaction.
-
Micelle Formation with Non-reactive PEG: In a separate vial, prepare micelles of non-reactive mPEG-DSPE by hydrating a dried film of the lipid.
-
Mixing: Mix the lipid-conjugated antibody solution with the mPEG-DSPE micelles and incubate for 2 hours.
-
Post-Insertion: Co-incubate the final micellar dispersion with the pre-formed liposomes (e.g., Doxil) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to facilitate the insertion of the DSPE-PEG-ligand into the liposome bilayer.
Thin-Film Hydration Method
In this method, the this compound is included with the other lipids during the initial formation of the liposomes. The conjugation of the targeting ligand is then performed on the surface of the formed liposomes.
Detailed Methodology: [14]
-
Lipid Film Formation: Dissolve the liposome-forming lipids (e.g., HSPC, cholesterol) and this compound in an organic solvent (e.g., chloroform). Evaporate the solvent to create a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLVs to extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Conjugation: Add the targeting ligand to the SUV suspension and incubate under optimal pH and temperature conditions to facilitate the reaction between the NHS ester on the liposome surface and the primary amines of the ligand.
-
Purification: Remove the unreacted ligand and byproducts using techniques such as dialysis or size exclusion chromatography.
Applications in Targeted Drug Delivery
The ability to conjugate specific targeting ligands to the surface of liposomes via the this compound linker has revolutionized drug delivery for various diseases, particularly cancer.[4][15] By attaching antibodies or peptides that recognize and bind to receptors overexpressed on cancer cells, the therapeutic payload can be delivered with enhanced specificity, thereby increasing efficacy and reducing off-target side effects.[4][11] For instance, antibodies targeting CD133 have been successfully conjugated to Doxil liposomes to target colorectal cancer cells.[11]
Conclusion
The NHS ester functionality of DSPE-PEG is a cornerstone of modern targeted drug delivery strategies. Its ability to form stable covalent bonds with a wide range of targeting ligands through a straightforward and well-characterized chemical reaction provides a versatile platform for the development of sophisticated nanomedicines. A thorough understanding of the reaction mechanism, optimization of experimental parameters, and careful selection of the conjugation methodology are essential for the successful creation of effective and clinically translatable targeted drug delivery systems.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. This compound [nanocs.net]
- 4. This compound | AxisPharm [axispharm.com]
- 5. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. biochempeg.com [biochempeg.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. encapsula.com [encapsula.com]
- 9. This compound, MW 5,000 | BroadPharm [broadpharm.com]
- 10. encapsula.com [encapsula.com]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]
solubility and stability of DSPE-PEG-NHS in aqueous solutions
An In-depth Technical Guide to the Solubility and Stability of DSPE-PEG-NHS in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (this compound). Understanding the solubility and stability of this heterobifunctional lipid-PEG conjugate is paramount for its successful application in drug delivery systems, bioconjugation, and nanoparticle functionalization.
Solubility of this compound
This compound is an amphiphilic molecule, with the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion being hydrophobic and the polyethylene (B3416737) glycol (PEG) chain providing hydrophilicity.[1][2][3][4][5] This dual nature governs its solubility characteristics. The NHS (N-hydroxysuccinimide) ester at the terminus of the PEG chain is a reactive group for conjugation to primary amines.[6][7]
Qualitative Solubility Profile:
This compound is generally soluble in a range of organic solvents and aqueous solutions, particularly with heating.[1][2][3][4][5][8] Common solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[1][8][9]
-
Ethanol[1]
The PEG component of the molecule significantly enhances its water solubility.[1][2][3][4][5][7]
Quantitative Solubility Data:
The solubility of this compound can be influenced by the molecular weight of the PEG chain, temperature, and the specific solvent system.
| Solvent/System | Concentration | Notes |
| Hot Water | 10 mg/mL | [1] |
| Chloroform (B151607) | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| DMSO/PEG300/Tween-80/Saline | ≥ 5 mg/mL | This formulation yields a clear solution.[10] |
Micelle Formation
In aqueous solutions, DSPE-PEG molecules self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[11][12] The hydrophobic DSPE tails form the core of the micelle, while the hydrophilic PEG chains form the outer corona.
Critical Micelle Concentration (CMC) Data:
The CMC is a key parameter indicating the stability of the micelles upon dilution. It is influenced by factors such as PEG chain length and the ionic strength of the medium.
| DSPE-PEG Variant | CMC (µM) | Conditions |
| DSPE-PEG2000 | 0.5 - 1.5 | [11][13] |
| DSPE-PEG3000 | 0.5 - 1.5 | [11][13] |
| DSPE-PEG5000 | 1.0 - 1.5 | [11][13] |
| DSPE-PEG2000 | ~10x higher in pure water | Compared to buffer solution[14] |
Generally, a longer PEG chain leads to a higher CMC.[11] The CMC is significantly lower in buffered saline solutions compared to pure water, indicating that ionic strength promotes micelle formation.[14]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous media is primarily dictated by the hydrolysis of the terminal NHS ester.[1][6][15][16][17] The amide bond formed after conjugation with a primary amine is stable.
Hydrolysis of the NHS Ester:
The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction.[6] The rate of hydrolysis is highly dependent on pH and temperature.[6][15][16][17]
Quantitative Stability Data (NHS Ester Half-life):
| pH | Temperature (°C) | Half-life (t½) | Notes |
| 7.0 | 0 | 4 - 5 hours | General NHS ester data.[6][15] |
| 8.6 | 4 | 10 minutes | General NHS ester data.[6][15] |
| 8.0 | Room Temperature | 210 minutes | Data for a porphyrin-NHS ester.[18] |
| 8.5 | Room Temperature | 180 minutes | Data for a porphyrin-NHS ester.[18] |
| 9.0 | Room Temperature | 125 minutes | Data for a porphyrin-NHS ester.[18] |
Higher pH and temperature significantly accelerate the rate of hydrolysis.[1][6][15] To ensure efficient conjugation, it is crucial to use freshly prepared this compound solutions.[1][19]
Recommended Storage and Handling:
-
Solid Form: Store at -20°C under dry conditions.[1][3][4][5][19][20]
-
In Solution: Prepare solutions immediately before use.[1][19] Avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of this compound Solutions
Due to the amphiphilic nature and potential for hydrolysis, a two-step dissolution process is often recommended.
Protocol:
-
Initial Dissolution: Dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent such as DMSO or DMF.[16][17][19][21]
-
Aqueous Dilution: Add the organic stock solution to the desired aqueous buffer with gentle mixing.[16][17] The final concentration of the organic solvent should be kept low (typically <10%) to avoid potential denaturation of proteins or other biomolecules.[17]
Conjugation of this compound to Primary Amines
This protocol outlines the general steps for conjugating this compound to proteins or other amine-containing molecules.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[6][16] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[6][16][19]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6][17]
-
Purification system (e.g., dialysis, size exclusion chromatography).[16][17]
Procedure:
-
Prepare Protein Solution: Dissolve the amine-containing molecule in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[16][17]
-
Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the specific reactants and desired degree of labeling and should be empirically determined.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes at room temperature.[17]
-
Purification: Remove excess, unreacted this compound and byproducts using dialysis or size exclusion chromatography.[16][17]
Micelle Formation via Thin-Film Hydration
This method is commonly used for preparing DSPE-PEG micelles, especially for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Film Formation: Dissolve the this compound in chloroform in a round-bottom flask.[12] Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[12]
-
Hydration: Add the aqueous buffer to the flask. Heat the solution above the phase transition temperature of the DSPE lipid (e.g., 60°C).[12]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to allow for the self-assembly of micelles. The solution should become clear or translucent.[12]
-
Filtration: Cool the solution to room temperature and filter through a 0.22 µm syringe filter to remove any large aggregates.[12]
Visualizations
Chemical Reaction Pathway
Caption: Conjugation reaction of this compound with a primary amine.
Competing Hydrolysis Reaction
Caption: Hydrolysis of this compound in an aqueous environment.
Experimental Workflow for Liposome Surface Functionalization
Caption: Workflow for functionalizing liposomes with this compound.
References
- 1. nanocs.net [nanocs.net]
- 2. This compound [nanocs.net]
- 3. This compound [nanocs.net]
- 4. This compound [nanocs.net]
- 5. This compound [nanocs.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. broadpharm.com [broadpharm.com]
A Deep Dive into DSPE-PEG-NHS: A Technical Guide to Molecular Weight and Polydispersity for Drug Delivery Applications
For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of functionalized lipids is paramount for the successful formulation of advanced drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) is a critical component in this field, widely utilized for its ability to improve the pharmacokinetic profiles of liposomal and nanoparticle-based therapies. This technical guide provides an in-depth analysis of the molecular weight and polydispersity of this compound, crucial parameters that directly influence the efficacy, stability, and safety of targeted drug delivery vehicles.
This compound is a heterobifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, embedding within the lipid bilayer of a liposome (B1194612) or the hydrophobic core of a nanoparticle. The polyethylene (B3416737) glycol (PEG) chain is a hydrophilic polymer that extends from the surface of the nanoparticle, creating a "stealth" layer that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time. The N-hydroxysuccinimide (NHS) ester is a reactive group at the distal end of the PEG chain, enabling the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules to direct the drug carrier to specific cells or tissues.
Understanding the Molecular Landscape: Key Components and Their Weights
The total molecular weight of a this compound molecule is the sum of its three core components: the DSPE lipid anchor, the PEG polymer linker, and the NHS ester functional group.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid has a molecular weight of approximately 748.1 g/mol [1].
-
PEG (Polyethylene Glycol): The PEG component is not a single, defined molecule but rather a polymer chain with a distribution of lengths. Therefore, it is characterized by an average molecular weight. Commercially available this compound products are offered with a range of PEG molecular weights, typically from 600 Da to 20,000 Da.
-
NHS (N-Hydroxysuccinimide) Ester: The NHS ester group, which enables the conjugation of ligands, has a molecular weight of approximately 115.09 g/mol [2][3].
The variability in the PEG chain length is the primary determinant of the overall molecular weight of the this compound conjugate. This variability allows for the fine-tuning of the properties of the resulting nanoparticle, such as the thickness of the hydrophilic corona and the density of targeting ligands on the surface.
Quantitative Data on this compound Variants
The following table summarizes the approximate molecular weights of common this compound variants, calculated based on the molecular weights of the individual components. It also includes reported polydispersity index (PDI) values where available from manufacturers. A lower PDI value signifies a more homogeneous mixture with a narrow distribution of PEG chain lengths.
| This compound Variant (PEG MW, Da) | DSPE MW ( g/mol ) | PEG MW ( g/mol ) | NHS Ester MW ( g/mol ) | Approx. Total MW ( g/mol ) | Polydispersity Index (PDI) |
| DSPE-PEG(600)-NHS | 748.1 | 600 | 115.09 | 1463.19 | Not specified[4] |
| DSPE-PEG(1000)-NHS | 748.1 | 1000 | 115.09 | 1863.19 | Not specified[5][6] |
| DSPE-PEG(2000)-NHS | 748.1 | 2000 | 115.09 | 2863.19 | 1.02-1.05[7][8] |
| DSPE-PEG(3400)-NHS | 748.1 | 3400 | 115.09 | 4263.19 | Not specified[5][9] |
| DSPE-PEG(5000)-NHS | 748.1 | 5000 | 115.09 | 5863.19 | Not specified[10][11] |
Note: The total molecular weight is an approximation and can vary slightly between different suppliers due to the polydispersity of the PEG component.
Experimental Determination of Molecular Weight and Polydispersity
Accurate characterization of the molecular weight and polydispersity of this compound is crucial for quality control and for understanding its behavior in biological systems. The two primary analytical techniques employed for this purpose are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow for this compound Characterization
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymerchemicals.com [cymerchemicals.com]
- 3. N-Hydroxysuccinimide [chemeurope.com]
- 4. This compound, MW 600 | BroadPharm [broadpharm.com]
- 5. nanocs.net [nanocs.net]
- 6. This compound, MW 1,000 | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. This compound [nanocs.net]
- 10. This compound, MW 5,000 | BroadPharm [broadpharm.com]
- 11. DSPE PEG NHS, MW 5000 [nanocs.net]
A Comprehensive Technical Guide to the Safety and Handling of DSPE-PEG-NHS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-PEG-NHS). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly in the formation of stealth liposomes and other nanoparticles. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is an amphiphilic molecule composed of a hydrophobic DSPE anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The DSPE portion allows for incorporation into lipid bilayers, while the PEG chain provides a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal NHS ester enables the covalent conjugation of amine-containing ligands, such as proteins, peptides, and antibodies, to the surface of nanoparticles.
Quantitative Data Summary:
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | At least 6 months at -20°C | [1] |
| Solubility | Soluble in chloroform (B151607), ethanol, DMSO, and hot water (10 mg/mL) | [1][2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [2] |
| Reacts With | Primary amines (-NH₂) | [2] |
Safety and Handling Guidelines
While this compound is generally considered to have low toxicity, proper safety precautions are essential, as with any chemical reagent. The primary hazard is associated with the reactivity of the NHS ester.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Body Protection: A laboratory coat is required to protect clothing.
Handling Procedures
-
Avoid Inhalation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Storage and Stability
Proper storage is critical to maintain the reactivity of the NHS ester.
-
Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place at -20°C.[1][2] It is recommended to desiccate the product.[1]
-
Stability: this compound is stable for at least six months when stored correctly.[1]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at elevated pH and in the presence of moisture.[1] Therefore, it is crucial to use the reagent promptly after reconstitution and to avoid repeated freeze-thaw cycles.[1][2] Prepare solutions fresh before use.[1]
Experimental Protocols
Liposome (B1194612) Formulation using the Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes incorporating this compound.
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
Caption: Workflow for liposome preparation using the thin-film hydration method.
Bioconjugation of Amine-Containing Ligands
This protocol outlines the general procedure for conjugating proteins, peptides, or other amine-containing molecules to this compound.
Methodology:
-
Reagent Preparation:
-
Dissolve the amine-containing ligand in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (typically 7.5-8.5) to ensure the primary amines are deprotonated and reactive.
-
Immediately before use, dissolve the this compound in a small amount of organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the this compound solution with the ligand solution at a specific molar ratio. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2-4 hours) or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.
-
Purify the resulting conjugate to remove unreacted ligand, this compound, and byproducts using methods such as dialysis or size-exclusion chromatography.
-
Caption: Reaction scheme for the conjugation of this compound with a primary amine.
Logical Relationships in Experimental Design
The successful application of this compound in drug delivery research relies on a logical progression of experimental steps, from material preparation to final product characterization.
Caption: Logical workflow for developing this compound-functionalized nanoparticles.
Conclusion
This compound is a valuable tool for researchers in the field of drug delivery. By understanding its properties and adhering to the safety and handling guidelines outlined in this document, scientists can ensure both their personal safety and the integrity of their research. The provided experimental protocols offer a starting point for the development of novel nanoparticle-based therapeutics. It is the user's responsibility to determine the suitability of these procedures for their specific applications and to make any necessary modifications.[1]
References
A Deep Dive into DSPE-PEG-NHS: A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] succinimidyl ester (DSPE-PEG-NHS) has emerged as a critical component in the field of advanced drug delivery and nanomedicine. This versatile phospholipid-polymer conjugate plays a pivotal role in the development of sophisticated nanocarriers, such as liposomes and nanoparticles, designed to improve the therapeutic index of a wide range of pharmacologically active agents. Its unique architecture, featuring a lipid tail for seamless integration into lipid bilayers, a flexible polyethylene (B3416737) glycol (PEG) linker for conferring "stealth" properties, and a reactive N-hydroxysuccinimide (NHS) ester for bioconjugation, makes it an invaluable tool for researchers. This technical guide provides a comprehensive literature review of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Applications of this compound: A Quantitative Overview
The primary utility of this compound lies in its ability to modify the surface of nanocarriers, thereby enhancing their pharmacokinetic profiles and enabling targeted delivery. This is achieved through the covalent attachment of targeting ligands—such as antibodies, peptides, and aptamers—to the NHS ester, which readily reacts with primary amines on these biomolecules.[1][2] The PEG component serves to create a hydrophilic shield around the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system (RES), which significantly prolongs circulation time in the bloodstream.[3][4]
The applications of this compound are diverse and continue to expand. Key areas include:
-
Targeted Drug Delivery: By conjugating targeting moieties, this compound facilitates the delivery of therapeutic payloads directly to diseased cells and tissues, such as cancer cells, while minimizing off-target effects.[1]
-
Medical Imaging: The attachment of imaging agents, including fluorescent dyes and radioactive isotopes, to this compound allows for the in vivo visualization and tracking of liposomes and nanoparticles.[3]
-
Gene Delivery: this compound is also utilized in the formulation of non-viral vectors for the delivery of genetic material like siRNA and mRNA.[5][6]
The following tables summarize key quantitative data from various studies, highlighting the impact of this compound on the physicochemical properties and therapeutic efficacy of different nanoparticle formulations.
| Formulation | Targeting Ligand | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000/Soluplus Nanoparticles (10:1 w/w) | None | - | 36.5 | -28.5 | 0.900 | [4][7] |
| DSPE-PEG2000/Soluplus Nanoparticles (5:1 w/w) | None | - | 80.8 | -29.2 | 0.644 | [4][7] |
| DSPE-PEG2000/Soluplus Nanoparticles (4:1 w/w) | None | - | 128.1 | -28.1 | 0.295 | [4][7] |
| DSPE-PEG2000/Soluplus Nanoparticles (1:1 w/w) | None | - | 116.6 | -13.7 | 0.112 | [4][7] |
| DSPE-PEG2000/Soluplus Nanoparticles (1:4 w/w) | None | - | 72.0 | -11.3 | 0.103 | [4] |
| DSPE-PEG2000/Soluplus Nanoparticles (1:5 w/w) | None | - | 54.5 | -6.0 | 0.057 | [4] |
| DSPE-PEG2000/Soluplus Nanoparticles (1:10 w/w) | None | - | 56.1 | -7.7 | 0.101 | [4] |
| Formulation | Drug/Payload | Encapsulation Efficiency (%) | Drug Loading Content (%) | In Vivo Efficacy (Tumor Model) | Reference |
| Doxorubicin-loaded liposomes with H6 peptide | Doxorubicin | Not Reported | Not Reported | Reduced tumor growth in SK-BR-3 breast cancer mouse xenograft | [8] |
| Paclitaxel-loaded DSPE-PEG-LCNPs | Paclitaxel | Not Reported | Not Reported | Improved bioavailability | [9] |
Experimental Protocols: A Guide for the Bench
This section provides detailed methodologies for key experiments involving this compound, compiled from various research articles.
Protocol 1: Preparation of Ligand-Targeted Liposomes via the Post-Insertion Method
This protocol describes the conjugation of a targeting ligand (e.g., an antibody or peptide) to this compound and its subsequent insertion into pre-formed liposomes.
Materials:
-
This compound
-
Targeting ligand with primary amine groups
-
Pre-formed liposomes (e.g., composed of HSPC and Cholesterol)
-
Chloroform (B151607) or methylene (B1212753) chloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round bottom flask
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Dialysis membrane
Procedure:
-
Ligand Conjugation to this compound: a. Dissolve a specific amount of this compound (e.g., 1.34 mg for a 2 ml final liposome (B1194612) volume) in a suitable organic solvent like chloroform or methylene chloride (e.g., 100 µl) in a round bottom flask.[10][11] b. Dry the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film.[10][11] c. Add a solution of the targeting ligand in PBS (pH 7.4) to the dried lipid film. The molar ratio of ligand to this compound is crucial and should be optimized (e.g., 1:2).[10][11] d. Sonicate the mixture in a bath sonicator for approximately 5 minutes to form micelles of the ligand-conjugated DSPE-PEG.[10] e. Incubate the solution at room temperature for 6 hours, followed by incubation in a refrigerator for 24 hours to ensure complete conjugation.[10][11]
-
Post-Insertion into Liposomes: a. Prepare a separate micelle solution of non-reactive DSPE-PEG (if desired to control ligand density). b. Mix the ligand-conjugated this compound micelle solution with the non-reactive DSPE-PEG micelle solution. c. Add the combined micelle solution to a suspension of pre-formed liposomes. d. Co-incubate the mixture at 60°C for 30 minutes to facilitate the insertion of the PEGylated lipids into the liposome bilayer.[10][11]
-
Purification: a. Remove any unconjugated ligand and excess reagents by dialysis against PBS.[10][11]
Protocol 2: Characterization of Nanoparticles
This protocol outlines the standard procedures for characterizing the physicochemical properties of nanoparticles formulated with this compound.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure: a. Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration. b. Transfer the diluted sample to a cuvette. c. Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
- Principle: Separation of the unencapsulated drug from the nanoparticles followed by quantification of the encapsulated drug.
- Procedure: a. Separation of Free Drug: Use methods such as ultracentrifugation or size exclusion chromatography to separate the nanoparticles from the free drug in the supernatant.[7] b. Quantification of Encapsulated Drug: i. Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent. ii. Quantify the drug concentration using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC). c. Calculations:
- DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound.
Caption: Experimental workflow for creating and delivering targeted nanoparticles using this compound.
Caption: Simplified signaling pathway of apoptosis induced by a drug delivered via this compound nanoparticles.
Conclusion
This compound stands as a cornerstone in the rational design of nanomedicines. Its tripartite structure provides a robust platform for overcoming some of the most significant challenges in drug delivery, namely poor pharmacokinetics and lack of specificity. The ability to tailor the surface of nanoparticles with a vast array of targeting and imaging agents has opened up new avenues for personalized medicine and diagnostics. The quantitative data and experimental protocols presented in this guide offer a practical resource for researchers aiming to harness the full potential of this compound in their own work. As our understanding of disease biology deepens, the versatility of this compound will undoubtedly continue to drive innovation in the development of next-generation therapeutic and diagnostic agents.
References
- 1. biochempeg.com [biochempeg.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. DSPE PEG-NHS (20 kDa) - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. encapsula.com [encapsula.com]
- 11. encapsula.com [encapsula.com]
A Deep Dive into DSPE-PEG-NHS: A Technical Comparison with Other PEGylated Phospholipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug delivery, the surface functionalization of lipid-based nanoparticles is paramount for achieving targeted therapies with enhanced efficacy and reduced side effects. Among the various strategies, the use of PEGylated phospholipids (B1166683) stands out for its ability to confer "stealth" characteristics, prolonging circulation time and improving stability. At the forefront of bioconjugation, DSPE-PEG-NHS has emerged as a cornerstone for covalently attaching targeting ligands to liposomal and micellar drug carriers. This in-depth technical guide provides a comprehensive analysis of this compound, comparing its chemical properties, reactivity, and applications with other commonly used PEGylated phospholipids, including those with maleimide (B117702), amine, and carboxyl functional groups.
The Role of PEGylated Phospholipids in Drug Delivery
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that, when attached to the surface of liposomes, creates a hydrated layer that sterically hinders the adsorption of opsonins, the proteins that mark nanoparticles for clearance by the mononuclear phagocyte system. This "stealth" effect significantly increases the in vivo circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tissues such as tumors.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a common phospholipid anchor used to incorporate the PEG chain into the lipid bilayer of the nanoparticle. The choice of the functional group at the distal end of the PEG chain dictates the strategy for conjugating targeting moieties like antibodies, peptides, and aptamers.
This compound: The Workhorse of Amine-Reactive Conjugation
This compound is a heterobifunctional linker where the DSPE moiety anchors into the lipid bilayer, and the N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain serves as a reactive group for conjugation.
Chemical Structure and Reaction Mechanism
The NHS ester is a highly reactive group that readily undergoes a nucleophilic substitution reaction with primary amines (-NH2), which are abundantly available on the surface of proteins and peptides (e.g., the epsilon-amino group of lysine (B10760008) residues and the N-terminus). This reaction forms a stable and covalent amide bond, effectively tethering the targeting ligand to the nanoparticle surface. The reaction is most efficient at a slightly alkaline pH of 7.2-9.0.[1]
Advantages and Disadvantages
Advantages:
-
High Reactivity: The NHS ester reacts efficiently with primary amines under mild conditions.[2]
-
Stable Bond Formation: The resulting amide bond is highly stable under physiological conditions.[1]
-
Versatility: A wide range of biomolecules containing primary amines can be conjugated.
Disadvantages:
-
Susceptibility to Hydrolysis: The NHS ester is prone to hydrolysis in aqueous solutions, especially at higher pH. This competing reaction reduces the conjugation efficiency. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 9.[1] Therefore, solutions of this compound should be prepared fresh and used promptly.[3]
-
Lack of Specificity: Since many proteins have multiple lysine residues, conjugation with NHS esters can lead to a heterogeneous population of conjugates with varying numbers of ligands attached at different positions. This can potentially impact the biological activity of the ligand.
A Comparative Analysis of Other PEGylated Phospholipids
The choice of a PEGylated phospholipid depends on the specific functional groups available on the targeting ligand and the desired level of control over the conjugation process.
DSPE-PEG-Maleimide: For Thiol-Specific Conjugation
DSPE-PEG-Maleimide is designed for the specific conjugation to sulfhydryl (thiol, -SH) groups, which are present in cysteine residues of proteins and peptides.
-
Reaction Mechanism: The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, reducing its specificity.[1]
-
Comparison with this compound:
-
Specificity: Maleimide chemistry offers higher site-specificity than NHS chemistry because cysteine residues are generally less abundant on the surface of proteins than lysine residues.[4] This allows for more precise control over the conjugation site, which can be crucial for preserving the biological activity of the ligand.
-
Stability: While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[1] The maleimide ring itself can also undergo hydrolysis at pH values above 7.5, rendering it unreactive.[1] In a study on the stability of maleimide-functionalized liposomes, it was found that the pre-insertion method resulted in only 63% active maleimide groups, which decreased to 32% after purification, highlighting the impact of the preparation method on the stability of the functional group.[5]
-
DSPE-PEG-Amine: A Versatile Intermediate
DSPE-PEG-Amine provides a primary amine group at the distal end of the PEG chain. This functional group is not directly reactive with biomolecules but serves as a versatile handle for subsequent conjugation reactions.
-
Reaction Mechanism: The primary amine on the DSPE-PEG-Amine can be coupled to a variety of molecules, including those with activated esters (like NHS esters), isothiocyanates, or carboxylic acids (in the presence of a carbodiimide (B86325) activator like EDC).
-
Comparison with this compound: DSPE-PEG-Amine offers more flexibility in the choice of conjugation chemistry. For instance, it can be used in a two-step process where the amine is first modified with a heterobifunctional crosslinker to introduce a different reactive group. However, this multi-step process can be more complex and may result in lower overall yields compared to the direct conjugation with this compound.
DSPE-PEG-COOH: For Amine Coupling via Carbodiimide Chemistry
DSPE-PEG-COOH features a carboxylic acid group at the end of the PEG chain. This group can be activated to react with primary amines.
-
Reaction Mechanism: The carboxylic acid is typically activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to increase the efficiency of the reaction and form a more stable intermediate. This activated carboxyl group then reacts with primary amines to form a stable amide bond.
-
Comparison with this compound: DSPE-PEG-COOH provides an alternative to this compound for coupling to primary amines. The main advantage is the greater stability of the starting material (the carboxylic acid is much less prone to hydrolysis than the NHS ester). However, the conjugation reaction requires an additional activation step with EDC/NHS, which adds complexity to the protocol and may require optimization of reaction conditions.
Quantitative Comparison of PEGylated Phospholipids
While direct head-to-head comparative studies under identical conditions are scarce in the literature, the following table summarizes the key characteristics of the discussed PEGylated phospholipids based on available data.
| Feature | This compound | DSPE-PEG-Maleimide | DSPE-PEG-Amine | DSPE-PEG-COOH |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Activated Esters, etc. | Primary Amines (-NH₂) |
| Resulting Linkage | Amide | Thioether | Varies | Amide |
| Reaction pH | 7.2 - 9.0[1] | 6.5 - 7.5[1] | Varies | 4.5 - 7.5 (for EDC) |
| Specificity | Lower (targets multiple lysines) | High (targets less abundant cysteines)[4] | Dependent on subsequent chemistry | Lower (targets multiple lysines) |
| Reagent Stability | Low (prone to hydrolysis)[1] | Moderate (hydrolysis above pH 7.5)[1] | High | High |
| Conjugate Stability | High (stable amide bond)[1] | Generally high (thioether bond) but can undergo retro-Michael addition[1] | Varies | High (stable amide bond) |
| Key Advantage | High reactivity and straightforward protocol | High site-specificity | Versatile for multi-step conjugation | Stable starting material |
| Key Disadvantage | Prone to hydrolysis, potential for heterogeneous products[1] | Requires free thiol, potential for retro-Michael reaction[1] | Multi-step process can be complex | Requires activation step |
Experimental Protocols
The following are generalized protocols for liposome (B1194612) formulation and ligand conjugation. Researchers should optimize these protocols for their specific lipids, ligands, and applications.
Liposome Formulation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar liposomes of a defined size.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and the functionalized DSPE-PEG lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Perform an odd number of passes (e.g., 11-21) through the membrane to ensure a homogeneous size distribution.[6]
-
Ligand Conjugation to Pre-formed Liposomes (Post-Insertion Method)
The post-insertion method involves the transfer of PEGylated lipids from micelles into pre-formed liposomes. This can be a gentle method for incorporating functionalized lipids.
-
Prepare Pre-formed Liposomes: Formulate liposomes as described in section 5.1, but without the functionalized DSPE-PEG lipid.
-
Prepare Micelles: Dissolve the functionalized DSPE-PEG lipid (e.g., this compound or DSPE-PEG-Maleimide) in an aqueous buffer to form micelles.
-
Incubation: Mix the pre-formed liposomes with the DSPE-PEG-ligand micelles and incubate at a temperature slightly above the Tc of the DSPE lipid for a specific period (e.g., 1-2 hours) to allow for the insertion of the functionalized lipid into the liposome bilayer.[7][8]
-
Purification: Remove any unincorporated micelles by size exclusion chromatography or dialysis.
Protocol for Antibody Conjugation using this compound
-
Prepare NHS-functionalized Liposomes: Prepare liposomes containing this compound using either the thin-film hydration or post-insertion method.
-
Prepare Antibody: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0). Ensure the buffer does not contain primary amines (e.g., Tris).
-
Conjugation Reaction:
-
Quenching: Quench any unreacted NHS groups by adding a primary amine-containing molecule, such as glycine (B1666218) or Tris buffer.[11]
-
Purification: Remove unconjugated antibody and quenching agent from the immunoliposomes using size exclusion chromatography or dialysis.
Protocol for Peptide Conjugation using DSPE-PEG-Maleimide
-
Prepare Maleimide-functionalized Liposomes: Prepare liposomes containing DSPE-PEG-Maleimide.
-
Prepare Thiolated Peptide: If the peptide does not have a free cysteine, it may need to be chemically modified to introduce a thiol group. Dissolve the thiolated peptide in a degassed buffer (to prevent oxidation of the thiol) at a pH of 6.5-7.5.
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiolated peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[12]
-
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the peptide-conjugated liposomes to remove unconjugated peptide and quenching agent.
Characterization of Functionalized Liposomes
Thorough characterization is essential to ensure the quality and performance of the final product.
| Parameter | Method(s) | Purpose |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the average particle size and polydispersity index (PDI), which affect circulation time and biodistribution.[13] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge, which influences stability and interaction with biological membranes. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the shape and lamellarity of the liposomes. |
| Conjugation Efficiency | Spectrophotometry (e.g., BCA assay for proteins), High-Performance Liquid Chromatography (HPLC) | To quantify the amount of ligand conjugated to the liposomes.[14] |
| Stability | Monitor size and drug leakage over time at different storage conditions. | To assess the shelf-life of the formulation. |
Logical Workflow for Selecting a PEGylated Phospholipid
The selection of the appropriate PEGylated phospholipid is a critical decision in the design of a targeted drug delivery system. The following workflow can guide this selection process.
Conclusion
This compound remains a widely used and effective tool for the amine-reactive conjugation of targeting ligands to lipid-based nanoparticles. Its high reactivity and the stability of the resulting amide bond make it a reliable choice for many applications. However, researchers must be mindful of its susceptibility to hydrolysis and the potential for creating heterogeneous conjugates. For applications requiring greater site-specificity, DSPE-PEG-Maleimide offers a superior alternative, provided a free thiol group is available on the ligand. DSPE-PEG-Amine and DSPE-PEG-COOH provide additional flexibility, with the former being a versatile intermediate for multi-step conjugation and the latter offering a more stable starting material for amine coupling. A thorough understanding of the chemical properties and reactivity of these different PEGylated phospholipids is crucial for the rational design and successful development of targeted nanomedicines.
References
- 1. benchchem.com [benchchem.com]
- 2. encapsula.com [encapsula.com]
- 3. nanocs.net [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Formulation and Functionalization of Liposomes with DSPE-PEG-NHS
These notes provide a comprehensive overview and detailed protocols for the formulation of liposomes incorporating the functionalized lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-Hydroxysuccinimide (NHS) ester (DSPE-PEG-NHS). This system is widely employed in advanced drug delivery for its ability to create long-circulating ("stealth") liposomes that can be readily conjugated to targeting moieties.
Principle and Key Considerations
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their structure makes them ideal carriers for both hydrophilic and hydrophobic drugs. The inclusion of this compound in the formulation serves two primary purposes:
-
PEGylation ("Stealth" Property): The polyethylene (B3416737) glycol (PEG) chain creates a hydrophilic shield on the liposome (B1194612) surface. This shield sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. This results in a significantly prolonged circulation half-life.
-
Surface Functionalization: The N-Hydroxysuccinimide (NHS) ester is a highly reactive group at the distal end of the PEG chain. It readily reacts with primary amine groups (-NH₂) present on proteins, peptides, antibodies, or other targeting ligands to form a stable, covalent amide bond. This allows for the attachment of specific molecules to the liposome surface, enabling active targeting to disease sites.
Key Formulation Parameters:
-
Lipid Composition: The molar ratio of the primary structural lipid (e.g., DSPC), cholesterol, and this compound is critical. Cholesterol is included to modulate membrane fluidity and stability, while the density of the PEG chains affects both stealth properties and ligand conjugation efficiency.
-
Method of Preparation: The chosen method (e.g., thin-film hydration followed by extrusion) significantly impacts the final size distribution and lamellarity of the vesicles.
-
Drug Loading: The physicochemical properties of the drug determine the loading strategy. Hydrophilic drugs are typically encapsulated in the aqueous core (passive loading), while hydrophobic drugs are partitioned within the lipid bilayer.
-
Purification: Post-formulation purification is essential to remove unencapsulated drug, non-incorporated lipids, and, post-conjugation, unreacted ligands.
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes with a diameter of approximately 100 nm.
Materials:
-
Main structural lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Membrane stabilizer: Cholesterol
-
Functionalized lipid: this compound (e.g., DSPE-PEG(2000)-NHS)
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or buffer appropriate for the drug to be encapsulated.
-
Equipment: Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size), glass vials.
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, and this compound at a molar ratio of 55:40:5) in the organic solvent.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc is ~55°C, so 60-65°C is recommended).
-
Reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.
-
Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to 60-65°C). The volume depends on the desired final lipid concentration.
-
Gently agitate the flask by hand or on the rotary evaporator (with no vacuum) at 60-65°C for 1 hour. This process forms large, multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm), pre-heated to 60-65°C.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process disrupts the MLVs and forces them to re-form as smaller, unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome suspension should be stored at 4°C.
-
Protocol 2: Ligand Conjugation to this compound Liposomes
This protocol describes the covalent attachment of a protein or peptide to the liposome surface.
Materials:
-
Pre-formed this compound liposomes (from Protocol 1).
-
Targeting Ligand: Protein, antibody, or peptide with available primary amine groups.
-
Reaction Buffer: PBS, pH 7.4-8.0. The slightly alkaline pH facilitates the reaction.
-
Quenching Agent: Tris buffer or glycine (B1666218) solution (e.g., 1 M).
-
Purification System: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or tangential flow filtration (TFF).
Procedure:
-
Buffer Exchange (if necessary): Ensure the targeting ligand is in the appropriate reaction buffer (amine-free, pH 7.4-8.0).
-
Conjugation Reaction:
-
Mix the this compound liposomes with the targeting ligand at a predetermined molar ratio (e.g., 1:1 to 1:5 ligand-to-DSPE-PEG-NHS).
-
Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching agent (e.g., Tris buffer to a final concentration of 50 mM) to the reaction mixture.
-
Incubate for 30 minutes to deactivate any unreacted NHS esters.
-
-
Purification:
-
Remove the unreacted ligand and quenching agent from the conjugated liposomes using SEC or TFF.
-
Collect the fractions containing the purified, ligand-conjugated liposomes.
-
Characterization and Data
Proper characterization is crucial to ensure the quality and consistency of the liposome formulation.
| Parameter | Method | Typical Value | Significance |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 90 - 120 nm | Affects biodistribution and tumor penetration (EPR effect). |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow, homogenous size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -20 mV | Near-neutral charge confirms PEG shielding of the anionic phosphate. |
| Encapsulation Efficiency | Spectrophotometry / HPLC | > 90% (for active loading) | Measures the percentage of the initial drug successfully encapsulated. |
Table 1: Typical physicochemical characteristics of liposomes formulated with this compound.
| Formulation (Molar Ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) |
| DSPC:Chol:DSPE-PEG (95:0:5) | 115 ± 5 | 0.15 | -18 mV |
| DSPC:Chol:DSPE-PEG (55:40:5) | 105 ± 4 | 0.09 | -12 mV |
| DSPC:Chol:DSPE-PEG (55:40:10) | 110 ± 6 | 0.11 | -15 mV |
Table 2: Example data showing the effect of lipid composition on liposome properties. Note: Data is representative.
Visual Diagrams
Caption: Experimental workflow for creating ligand-targeted liposomes.
Application Notes and Protocols for DSPE-PEG-NHS in Targeted Drug Delivery to Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) is a versatile, heterobifunctional lipid-polymer conjugate widely employed in the development of targeted drug delivery systems.[1][2] Its unique amphiphilic structure consists of three key components: a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-Hydroxysuccinimide (NHS) ester group.[1][3] The DSPE moiety allows for stable incorporation into the lipid bilayer of nanoparticles such as liposomes and micelles.[2] The PEG chain provides a "stealth" characteristic, forming a hydrated layer that reduces recognition by the immune system, thereby prolonging circulation time in the bloodstream.[4][5] The terminal NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) present on targeting ligands like antibodies, peptides, or small molecules.[3][6] This covalent conjugation enables the surface functionalization of nanoparticles, directing them to specific receptors overexpressed on cancer cells to enhance therapeutic efficacy and minimize off-target effects.[6][7]
Principle of this compound Conjugation Chemistry
The core of this compound functionality lies in the reaction between the N-Hydroxysuccinimide ester and a primary amine. The NHS ester is an excellent leaving group. A primary amine on a targeting ligand performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS molecule.[8][9] This reaction is most efficient at a slightly alkaline pH of 7-8.[8][10] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the targeting ligand for reaction with the NHS ester.[8]
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand (e.g., Antibody) to this compound
This protocol details the conjugation of an amine-containing targeting ligand to this compound prior to nanoparticle formation.
Materials:
-
This compound (e.g., DSPE-PEG2000-NHS)[2]
-
Targeting ligand with primary amines (e.g., antibody, peptide)
-
Organic solvent (e.g., Chloroform (B151607) or Methylene Chloride)[8]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[8]
-
Quenching solution (e.g., Glycine or Tris buffer)[11]
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Dialysis tubing for purification
Procedure:
-
Dissolution of this compound: Dissolve a precise amount of this compound in chloroform in a round-bottom flask. For example, 1-5 mg of the lipid can be dissolved in 100-250 µL of chloroform.[8][9]
-
Film Formation: Dry the lipid solution to a thin film on the inner surface of the flask using a rotary evaporator or under a gentle stream of nitrogen.[11]
-
Ligand Preparation: Dissolve the targeting ligand in the reaction buffer (PBS, pH 7.4). The molar ratio of ligand to this compound can vary, but a starting point of a 1:2 molar ratio of ligand to lipid is common.[8]
-
Conjugation Reaction: Add the ligand solution to the dried lipid film. Gently agitate the flask to ensure the film is fully hydrated and the reactants are mixed.
-
Incubation: Incubate the reaction mixture. A common incubation period is 4-6 hours at room temperature, followed by incubation at 4°C for 24 hours to maximize conjugation efficiency.[8][11]
-
Quenching: Add a quenching solution, such as glycine, to the mixture to stop the reaction by consuming any unreacted NHS esters.[11]
-
Purification: Remove the unconjugated ligand and quenching agent from the DSPE-PEG-Ligand conjugate using dialysis.[8] The resulting solution contains the purified conjugate, ready for incorporation into nanoparticles.
Protocol 2: Formulation of Targeted Liposomes via Thin-Film Hydration
This is a standard method for preparing drug-loaded, targeted liposomes.
Materials:
-
Structural lipids (e.g., DSPC, Cholesterol)[12]
-
DSPE-PEG-Ligand conjugate (from Protocol 1)
-
Hydrophobic drug (e.g., Doxorubicin)[13]
-
Organic solvent (e.g., Chloroform/Methanol mixture)[13]
-
Aqueous hydration buffer (e.g., PBS, pH 7.4)[13]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes[14]
Procedure:
-
Lipid Dissolution: Dissolve the structural lipids (e.g., DSPC, Cholesterol), the DSPE-PEG-Ligand conjugate, and the hydrophobic drug in the organic solvent in a round-bottom flask. A typical molar ratio for targeted liposomes could be DSPC:Cholesterol:DSPE-PEG-Ligand at 55:40:5.[12]
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film.[13]
-
Hydration: Hydrate the film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60°C for DSPE).[13] Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of multilamellar vesicles. The solution should become a milky suspension.[13]
-
Size Reduction: To produce small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the suspension using a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Separate the drug-loaded liposomes from the unencapsulated (free) drug using methods like size exclusion chromatography or ultracentrifugation.[4]
Protocol 3: Formulation of Targeted Liposomes via Post-Insertion
This method is useful for attaching ligands to pre-formed, drug-loaded liposomes, which can be advantageous for sensitive ligands.
Materials:
-
Pre-formed, drug-loaded liposomes (e.g., Doxil-like liposomes)
-
DSPE-PEG-Ligand conjugate (from Protocol 1)
-
Non-reactive DSPE-PEG
-
Aqueous buffer
Procedure:
-
Micelle Formation: Prepare micelles of the DSPE-PEG-Ligand conjugate and non-reactive DSPE-PEG in an aqueous buffer.[8][9] This can be done by hydrating a dried film of the PEGylated lipids.
-
Co-incubation: Mix the DSPE-PEG-Ligand micelles with the pre-formed liposomes.
-
Incubation: Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for approximately 30-60 minutes.[8][9] During this time, the DSPE-PEG-Ligand molecules will spontaneously insert into the outer leaflet of the liposome (B1194612) bilayer.
-
Purification: Remove any non-inserted micelles via dialysis or size exclusion chromatography.[8]
Protocol 4: Characterization of Targeted Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical as they influence the stability, biological fate, and cellular uptake of the nanoparticles.[4]
-
Technique: Dynamic Light Scattering (DLS).[4]
-
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.[4]
-
Measurement: Place the diluted sample in a cuvette and measure the Z-average diameter (nm), PDI, and zeta potential (mV) using a DLS instrument.
-
Data Analysis: Record the mean values and standard deviations from multiple measurements. An acceptable PDI for drug delivery applications is typically below 0.3.
-
B. Encapsulation Efficiency and Drug Loading
-
Principle: To quantify the amount of drug successfully encapsulated within the nanoparticles.
-
Procedure:
-
Separation of Free Drug: Separate the nanoparticles from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.[4]
-
Quantification: Measure the concentration of the drug in the nanoparticle fraction and in the unencapsulated fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE%): (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading (DL%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol 5: In Vitro Cellular Uptake
This protocol assesses the ability of targeted nanoparticles to be internalized by cancer cells.
Materials:
-
Cancer cell line overexpressing the target receptor (e.g., MCF-7 for folate receptor, SK-BR-3 for HER2)
-
Control cell line with low/no receptor expression
-
Fluorescently-labeled nanoparticles (either by encapsulating a fluorescent dye or using a fluorescently-labeled lipid)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells and control cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the fluorescently-labeled targeted nanoparticles and non-targeted control nanoparticles for a defined period (e.g., 4 hours).
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.
-
Qualitative Analysis (Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer to quantify uptake.
Data Presentation
Quantitative data from nanoparticle characterization is crucial for ensuring reproducibility and predicting in vivo performance.
Table 1: Physicochemical Characterization of DSPE-PEG Based Nanoparticles
| Formulation (DSPE-PEG2000:Soluplus Ratio w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| 10:1 | 36.5 | N/A | -28.5 | [4] |
| 1:1 | 116.6 | 0.112 | -13.7 | [15] |
| 1:4 | 72.0 | 0.103 | -11.3 | [15] |
| 1:5 | 54.5 | 0.057 | -6.0 | [15] |
| 1:10 | 56.1 | 0.101 | -7.7 |[15] |
Table 2: Characterization of Folate-Targeted PEGylated Liposomes for Delivery of K. alvarezii Extract
| Liposome Type | Mean Diameter (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
|---|---|---|---|---|
| Control (Non-targeted) | 110 ± 6 | 84.56 | 13.42 | [12] |
| FA-Conjugated (Targeted) | 140 ± 5 | 82.72 | 12.81 |[12] |
Visualization of Targeted Drug Delivery Mechanism
The use of this compound to attach targeting ligands facilitates an active targeting strategy. The ligand on the nanoparticle surface binds to its specific receptor on the cancer cell, triggering receptor-mediated endocytosis. This process internalizes the nanoparticle, leading to the intracellular release of the encapsulated drug, thereby increasing the drug's concentration at the site of action and enhancing its therapeutic effect.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochempeg.com [biochempeg.com]
- 7. Can DSPE - PEG2000 - NH2 be used for targeted drug delivery? - Blog [shochem.com]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. nanocs.net [nanocs.net]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tailoring the Composition of HA/PEG Mixed Nano-Assemblies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Conjugation of DSPE-PEG-NHS with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive guide to the reaction conditions and protocols for conjugating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) with primary amine-containing molecules. This process is fundamental for the surface functionalization of liposomes and nanoparticles, enabling targeted drug delivery and enhanced biocompatibility.
Introduction to this compound Chemistry
This compound is a heterobifunctional linker widely used in the development of targeted drug delivery systems.[1][2] The DSPE portion, a phospholipid, readily incorporates into the lipid bilayer of liposomes or the surface of nanoparticles.[3][][5] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, increases circulation half-life, and reduces non-specific protein binding.[2] The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically and efficiently couples with primary amines (-NH₂) to form stable amide bonds.[3][6][7] This reaction, a nucleophilic acyl substitution, is central to attaching targeting ligands such as antibodies, peptides, and small molecules to the surface of drug carriers.[6][8][9]
Reaction Mechanism
The conjugation of this compound with a primary amine proceeds via a well-established two-step mechanism under mild aqueous conditions.[6] First, the unprotonated primary amine acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate.[6] Subsequently, this intermediate collapses, resulting in the formation of a stable amide bond between the PEG linker and the amine-containing molecule, with the release of N-hydroxysuccinimide as a byproduct.[6] A critical competing reaction is the hydrolysis of the NHS ester by water, which deactivates the linker.[6][10]
Figure 1: Reaction scheme for this compound conjugation with a primary amine and the competing hydrolysis reaction.
Key Reaction Parameters
The success of the conjugation is highly dependent on optimizing several key parameters to favor the aminolysis reaction over hydrolysis.
| Parameter | Recommended Conditions | Rationale & Critical Considerations |
| pH | 7.2 - 8.5[6] | This is the most critical parameter. Below pH 7.2, the primary amine is protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing conjugation efficiency.[6] |
| Buffer | Amine-free buffers such as PBS, Borate, HEPES[6] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided.[6][7][8][11] |
| Temperature | Room temperature or 4°C | The reaction can proceed at room temperature for 30-60 minutes or on ice/4°C for 2-4 hours or overnight.[6][11] Lower temperatures can help to minimize hydrolysis. |
| Molar Ratio | 5:1 to 20:1 (this compound : Amine) | The optimal ratio is dependent on the concentration of the reactants and the number of available primary amines on the target molecule. A molar excess of the NHS ester is typically used.[11][12] |
| Reaction Time | 30 minutes to overnight | The incubation time should be optimized based on the reactivity of the amine-containing molecule and the reaction temperature.[6] |
| Reagent Prep | Dissolve this compound in anhydrous DMSO or DMF immediately before use[11] | This compound is moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Stock solutions are not recommended.[7][11][12] The final concentration of the organic solvent should be kept below 10% (v/v).[11] |
Experimental Protocols
This protocol provides a general workflow for the conjugation of a protein (e.g., an antibody) to this compound.
Figure 2: Experimental workflow for protein conjugation with this compound.
Materials:
-
This compound
-
Amine-containing protein
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (dialysis cassettes or size-exclusion chromatography columns)
Procedure:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[12] If necessary, perform a buffer exchange using dialysis or a desalting column.[6]
-
This compound Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11]
-
Reaction Setup: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] The optimal time may vary and should be determined empirically.
-
Quenching: To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., add Tris buffer).[6] Incubate for an additional 15 minutes.
-
Purification: Remove unreacted this compound, hydrolyzed byproducts, and the quenching agent by dialysis against an appropriate buffer or by using size-exclusion chromatography.[6]
This method is used to conjugate a ligand to this compound first and then insert the resulting conjugate into pre-formed liposomes.
Materials:
-
This compound
-
Amine-containing ligand (e.g., peptide)
-
Pre-formed liposomes
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Chloroform (B151607) or Methylene (B1212753) Chloride[8][9]
-
Bath sonicator
-
Water bath or heating block
Procedure:
-
Ligand Conjugation:
-
Dissolve this compound in chloroform or methylene chloride in a round-bottom flask.[8][9]
-
Remove the organic solvent under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.[8][9]
-
Add a solution of the amine-containing ligand in an amine-free buffer (e.g., PBS, pH 7.4) to the dried lipid film.[8][9] The molar ratio of ligand to this compound should be optimized, with a 1:2 ratio being a potential starting point.[8][9]
-
Hydrate the lipid film by sonication in a bath sonicator for 5-10 minutes to form micelles.[8][9]
-
Incubate the micelle solution at room temperature for 4-6 hours, followed by incubation in a refrigerator (4°C) for 24 hours.[8]
-
-
Post-Insertion:
-
Add the DSPE-PEG-ligand micelle solution to a suspension of pre-formed liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C) for 30-60 minutes.[8]
-
-
Purification:
-
Remove non-inserted micelles and unconjugated ligands by dialysis or size-exclusion chromatography.[8]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Hydrolysis of this compound | - Use anhydrous solvents and handle the reagent quickly. Prepare the this compound solution immediately before use. Equilibrate the reagent to room temperature before opening the vial to prevent condensation.[7][13] |
| - Incorrect pH | - Ensure the reaction pH is within the optimal range of 7.2-8.5.[6] | |
| - Presence of primary amines in the buffer | - Use an amine-free buffer like PBS or HEPES.[6] | |
| Protein Precipitation | - High concentration of organic solvent | - Keep the final concentration of DMSO or DMF below 10% (v/v).[11] |
| - Protein instability under reaction conditions | - Perform the reaction at a lower temperature (e.g., 4°C). | |
| Inconsistent Results | - Variability in reagent activity | - Store this compound properly at -20°C with a desiccant.[7][12] |
| - Inconsistent reaction times or temperatures | - Standardize all reaction parameters. |
By carefully controlling the reaction conditions, particularly pH and reagent handling, researchers can achieve efficient and reproducible conjugation of primary amines to this compound for a wide range of applications in drug delivery and nanotechnology.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound [nanocs.net]
- 5. This compound [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: DSPE-PEG-NHS in the Development of Targeted mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology and therapeutic medicine. The efficacy of these vaccines is critically dependent on their delivery system, most commonly lipid nanoparticles (LNPs). These LNPs are meticulously engineered to encapsulate and protect the delicate mRNA payload, facilitate its delivery into target cells, and ensure its release into the cytoplasm to enable protein translation. A key component in the advanced design of these delivery vehicles is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] succinimidyl ester (DSPE-PEG-NHS).
This versatile phospholipid-polymer conjugate serves a dual purpose. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the polyethylene (B3416737) glycol (PEG) chain extends outwards, creating a hydrophilic shield. This "stealth" layer reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs.[1][2] Crucially, the N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain provides a reactive site for the covalent conjugation of targeting ligands, such as antibodies or peptides.[3][4] This enables the development of next-generation mRNA vaccines and therapeutics that can be specifically directed to target cells or tissues, enhancing efficacy and minimizing off-target effects.
These application notes provide a comprehensive overview of the role of this compound in the development of targeted mRNA vaccines, including quantitative data on formulation and characterization, detailed experimental protocols, and visualizations of key processes.
Data Presentation
The following tables summarize quantitative data from various studies on the formulation and characterization of LNPs, including those with DSPE-PEG moieties for targeted delivery. It is important to note that optimal formulation parameters can vary depending on the specific ionizable lipid, mRNA cargo, targeting ligand, and intended application.
Table 1: Formulation Parameters of mRNA Lipid Nanoparticles
| Parameter | Untargeted LNP Formulation[5] | Targeted LNP Formulation (Representative)[6] |
| Lipid Components | Ionizable Lipid (e.g., SM-102), Helper Lipid (e.g., DOPE), Cholesterol, PEG-Lipid (e.g., DSPE-PEG) | Ionizable Lipid (e.g., DLin-MC3-DMA), Helper Lipid (e.g., DSPC), Cholesterol, DSPE-PEG-Ligand |
| Molar Ratio | 48:10:40:2 | 50:10:38.5:1.5 |
| N:P Ratio | Not Specified | 5.6 |
| mRNA Concentration | Not Specified | Varies by application |
Table 2: Physicochemical Characterization of mRNA Lipid Nanoparticles
| Parameter | Untargeted LNP Formulation[6] | Targeted LNP Formulation (Anti-CD4)[7] |
| Particle Size (nm) | ~70 | Not Specified |
| Polydispersity Index (PDI) | < 0.06 | Not Specified |
| Zeta Potential (mV) | Near-neutral | Not Specified |
| Encapsulation Efficiency (%) | > 90% | ~90%[8] |
Table 3: In Vivo Performance of Targeted mRNA LNPs
| Parameter | Untargeted LNP Formulation | Targeted LNP Formulation (Anti-CD4)[7] |
| Target Cell Population | Broad, primarily liver | CD4+ T cells |
| Biodistribution | High accumulation in the liver and spleen | Significantly increased accumulation in spleen and lymph nodes compared to untargeted LNPs |
| Targeting Efficacy | Low specificity | High specificity for CD4+ T cells, with up to 20% of the target cell population showing mRNA delivery and subsequent protein expression |
| Therapeutic/Prophylactic Outcome | Varies by application | Enhanced immune response due to targeted delivery to key immune cells |
Experimental Protocols
Protocol 1: Formulation of mRNA Lipid Nanoparticles using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.[5][9]
Materials:
-
Ionizable lipid (e.g., SM-102 or DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
This compound
-
mRNA encoding the antigen of interest
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare the Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the desired final LNP concentration.
-
Prepare the mRNA-Aqueous Solution: Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rates of the syringe pumps to achieve the desired aqueous to organic solvent ratio (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of Targeting Ligand (Antibody) to this compound on LNP Surface
This protocol describes the conjugation of an antibody to the NHS-ester functionalized surface of the LNPs.[3]
Materials:
-
mRNA-LNPs containing this compound (from Protocol 1)
-
Targeting antibody (e.g., anti-CD4, anti-HER2)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching reagent (e.g., Tris-HCl or hydroxylamine)
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the reaction buffer.
-
Conjugation Reaction:
-
Add the targeting antibody to the this compound functionalized LNP solution at a specific molar ratio (e.g., 10:1 antibody to LNP).
-
Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The primary amine groups on the antibody will react with the NHS esters on the LNP surface to form stable amide bonds.
-
-
Quenching: Add the quenching reagent to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-conjugated LNPs from unconjugated antibody and other reaction components using size exclusion chromatography or tangential flow filtration.
-
Characterization and Storage: Characterize the final product for particle size, PDI, zeta potential, encapsulation efficiency, and ligand conjugation efficiency. Store the targeted LNPs at 4°C.
Protocol 3: Characterization of Targeted mRNA LNPs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), PDI (a measure of the size distribution), and zeta potential (a measure of the surface charge).
2. mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay
-
Procedure:
-
Measure the total mRNA concentration by lysing a sample of the LNPs with a surfactant (e.g., Triton X-100) to release the encapsulated mRNA, and then measuring the fluorescence with RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA in an intact LNP sample.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
3. In Vitro Targeting and Transfection Efficiency:
-
Procedure:
-
Culture target cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor).
-
Treat the cells with the targeted mRNA-LNPs (encoding a reporter protein like luciferase or GFP) and untargeted control LNPs.
-
After a suitable incubation period (e.g., 24-48 hours), assess the expression of the reporter protein using a luminometer, fluorometer, or flow cytometry. Higher reporter protein expression in the target cells compared to the control cells and untargeted LNPs indicates successful targeting and transfection.
-
4. In Vivo Biodistribution and Efficacy:
-
Procedure:
-
Administer the targeted mRNA-LNPs (containing a fluorescent label or encoding a reporter protein) and untargeted controls to animal models (e.g., mice).
-
At various time points, perform in vivo imaging (e.g., IVIS) to track the biodistribution of the LNPs.
-
Alternatively, collect organs of interest, homogenize them, and measure the reporter protein expression or mRNA levels.
-
For vaccine efficacy studies, measure the antigen-specific immune response (e.g., antibody titers, T-cell activation) following vaccination with the targeted mRNA vaccine.
-
Visualizations
References
- 1. Implications of Anaphylaxis Following mRNA-LNP Vaccines: It Is Urgent to Eliminate PEG and Find Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. This compound [nanocs.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient CD4+ T cell targeting and genetic recombination using engineered CD4+ cell-homing mRNA-LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Protocol for Creating DSPE-PEG-NHS Micelles
This document provides detailed protocols for the formulation, functionalization, and characterization of micelles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-N-hydroxysuccinimide ester (DSPE-PEG-NHS). These micelles are widely used as nanocarriers for poorly water-soluble drugs and as platforms for targeted drug delivery through the conjugation of ligands.
This compound is an amphiphilic polymer with a hydrophobic DSPE lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure allows it to self-assemble into core-shell micelles in aqueous solutions. The hydrophobic DSPE core serves as a reservoir for encapsulating lipophilic drugs, while the PEG corona provides a "stealth" shield, prolonging circulation time by reducing recognition by the reticuloendothelial system.[1][2] The terminal N-Hydroxysuccinimide (NHS) ester is a reactive group used for covalently conjugating molecules containing primary amines, such as proteins, peptides, and antibodies, to the micelle surface.[3][4][]
Physicochemical Properties
The properties of the this compound polymer are crucial for micelle formation and stability. It is typically a white to off-white solid soluble in chloroform (B151607) and hot water.[6] For optimal use, it should be stored at -20°C under dry conditions to prevent hydrolysis of the NHS ester.[3][6][7]
| Property | Description | Source |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in hot water, chloroform, ethanol, DMSO (e.g., at 10 mg/mL) | [6] |
| Storage Temperature | -20°C | [3][6][7] |
| Stability | Stable for at least one year when stored properly | [3][8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [3][4] |
| Target Functional Group | Primary amines (-NH2) | [4][6] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Micelles via Thin-Film Hydration
The thin-film hydration method is a robust technique for encapsulating hydrophobic drugs within the core of the DSPE-PEG micelles.[1]
Materials:
-
This compound (e.g., DSPE-PEG2000-NHS)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Chloroform or a Chloroform/Methanol (B129727) mixture)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug in the selected organic solvent within a round-bottom flask. A typical starting point is a 10:1 or 20:1 weight ratio of polymer to drug.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the flask's inner wall.[1][2]
-
Drying: Further dry the film under a high vacuum for several hours to remove any residual organic solvent.[2]
-
Hydration: Add the pre-warmed aqueous buffer (e.g., PBS at 60°C) to the flask. The temperature should be above the phase transition temperature of the DSPE lipid to ensure proper hydration.[1]
-
Micelle Formation: Gently agitate or vortex the flask for 30-60 minutes to facilitate the self-assembly of the lipid film into micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]
-
Sonication/Extrusion: To achieve a uniform size distribution, sonicate the micelle solution using a bath sonicator for 5-15 minutes or pass it through an extruder with appropriate polycarbonate membranes.[9][10]
-
Sterilization & Purification: Filter the final micelle solution through a 0.22 µm syringe filter to remove large aggregates and ensure sterility.[1] To separate unencapsulated drug, dialysis against the buffer can be performed.
Protocol 2: Ligand Conjugation to this compound Micelles
This protocol describes the covalent attachment of amine-containing ligands (e.g., antibodies, peptides) to the surface of pre-formed this compound micelles. The NHS ester reacts with primary amines to form a stable amide bond.[9][11]
Materials:
-
Pre-formed this compound micelles (from Protocol 1)
-
Amine-containing ligand (e.g., antibody, peptide)
-
Reaction buffer (e.g., PBS or HEPES, pH 8.0-8.5)
-
Quenching agent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
pH Adjustment: Adjust the pH of the this compound micelle solution to 8.0-8.5 using a suitable buffer. The NHS-amine reaction is most efficient at a slightly alkaline pH.[4][6]
-
Ligand Addition: Add the amine-containing ligand to the micelle solution. The molar ratio of this compound to the ligand is critical and should be optimized. A common starting point is a 2:1 to 10:1 molar excess of NHS groups to amine groups.[9][12]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
Quenching: Add a quenching agent, such as glycine or Tris buffer, to a final concentration of ~10-50 mM to react with any unreacted NHS esters and terminate the reaction.[12]
-
Purification: Remove the unconjugated ligand and byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger, ligand-conjugated micelles from smaller, unconjugated molecules. Dialysis can also be used.
-
Storage: Store the purified, functionalized micelles at 4°C for short-term use or at -20°C for long-term storage.
Micelle Characterization
Proper characterization is essential to ensure the quality, stability, and efficacy of the micelle formulation.[1]
Size, Polydispersity, and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: DLS measures the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population.[1] Zeta potential measurements provide information on surface charge and colloidal stability.
Morphology
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM
-
Purpose: TEM provides direct visualization of the micelles, confirming their size, shape (typically spherical), and uniformity.
Drug Loading and Encapsulation Efficiency
To determine the amount of drug successfully encapsulated, the free drug must be separated from the micelles (e.g., via dialysis or ultrafiltration).
-
Drug Loading Capacity (LC %): The weight percentage of the drug relative to the total weight of the micelle (drug + polymer). LC (%) = (Mass of encapsulated drug / Total mass of drug-loaded micelles) x 100[1][2]
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that was successfully encapsulated in the micelles. EE (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100[2]
The concentration of the encapsulated drug is typically measured by disrupting the micelles with a solvent (e.g., methanol or DMSO) and using UV-Vis spectrophotometry or HPLC.[2]
Typical Characterization Data
The following table summarizes typical characterization values for DSPE-PEG based micelles found in the literature.
| Parameter | Typical Value Range | Technique | Source |
| Hydrodynamic Diameter | 15 - 100 nm | DLS | [13][14][15] |
| Polydispersity Index (PDI) | < 0.3 | DLS | [1] |
| Drug Loading (LC %) | 1 - 10 % (drug dependent) | HPLC / UV-Vis | [10][14] |
| Encapsulation Efficiency (EE %) | 70 - 95 % (drug dependent) | HPLC / UV-Vis | [10][14] |
Micelle Formation and Structure
This compound is an amphiphilic molecule that spontaneously self-assembles in an aqueous environment to minimize the exposure of its hydrophobic DSPE tail to water. This process results in the formation of a spherical core-shell structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound [nanocs.net]
- 6. nanocs.net [nanocs.net]
- 7. caymanchem.com [caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. encapsula.com [encapsula.com]
- 10. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of DSPE-PEG-NHS in Immunotherapy Research: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-PEG-NHS). This versatile lipid-polymer conjugate is a cornerstone in the development of advanced nanocarrier systems for immunotherapy, enabling the targeted delivery of therapeutic agents and the modulation of immune responses.
Introduction to this compound in Nanomedicine
This compound is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive N-hydroxysuccinimide (NHS) ester group.[1][2][3] This unique structure allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes, with the PEG chain extending outwards. The PEG layer provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1][4] The terminal NHS ester is a key functional group that readily reacts with primary amines on proteins, peptides, antibodies, and other molecules to form stable amide bonds, facilitating the surface functionalization of nanoparticles for targeted immunotherapy.[3][4][5]
Core Applications in Immunotherapy Research
The primary application of this compound in immunotherapy is the creation of targeted nanodelivery systems. These systems can be engineered to:
-
Deliver Immune Checkpoint Inhibitors: By conjugating antibodies or peptides that block immune checkpoint pathways (e.g., PD-1/PD-L1), this compound-functionalized nanoparticles can deliver these agents specifically to the tumor microenvironment, enhancing their efficacy and reducing systemic side effects.
-
Targeted Delivery of Chemotherapeutics: this compound allows for the attachment of targeting ligands (e.g., antibodies against tumor-specific antigens like HER2) to liposomes encapsulating chemotherapeutic drugs such as doxorubicin (B1662922).[6] This approach increases the concentration of the drug at the tumor site, thereby improving its anti-cancer activity and inducing immunogenic cell death.
-
Deliver Cytokines: While less documented, the principles of conjugating proteins to nanoparticles using this compound can be applied to the delivery of immunostimulatory cytokines. This strategy aims to concentrate cytokines in the tumor microenvironment to activate anti-tumor immune responses while minimizing systemic toxicity.
-
Surface Modification of CAR T-cells: An emerging application involves the in situ PEGylation of CAR T-cells to mitigate severe side effects like cytokine release syndrome (CRS) and neurotoxicity.[7]
Quantitative Data on this compound Formulations
The following tables summarize key quantitative data from various studies utilizing this compound in immunotherapy research, providing a comparative overview of formulation characteristics and efficacy.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation ID | Therapeutic Agent | Targeting Ligand | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipo-Dox-HER2 | Doxorubicin | Anti-HER2 Antibody | 110-130 | < 0.2 | -15 to -25 | > 90% | [6] |
| Lipo-PD-L1-pep | PD-L1 Peptide | PD-L1 Targeting Peptide | 137.7 ± 1.04 | < 0.2 | Not Reported | Not Applicable | [1] |
| CAPE-MotAb-NP | Caffeic Acid Phenethyl Ester | Anti-mortalin Antibody | 9 - 19 | Not Reported | Not Reported | 84.88% ± 8.66% | [8] |
| eLipo-anti-PD-L1-dox | Doxorubicin | Anti-PD-L1 Antibody | 125.3 ± 1.4 | 0.136 ± 0.013 | -17.9 ± 2.1 | Not Reported | [9] |
Table 2: In Vivo Efficacy of this compound Formulations in Cancer Models
| Formulation ID | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Lipo-Dox-HER2 | HER2+ Breast Cancer Xenograft | Intravenous injection | ~74% reduction in tumor burden | Significant increase in survival | [6] |
| Lipo-PD-L1-pep | Colon Cancer Xenograft | Intravenous injection | Significant tumor growth retardation | Enhanced survival compared to controls | [1] |
| APTEDB-PEG2000/PEG1000 LS | U87MG Xenograft | Intravenous injection | Greatest tumor growth retardation | Not explicitly stated | [10] |
| eLipo-anti-PD-L1-dox | Colon Cancer Xenograft | Intravenous injection | Significant tumor regression | Prolonged survival | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Incorporated Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound, which can be subsequently used for drug loading and antibody conjugation.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Chloroform (B151607) and/or Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 3:2 molar ratio) and this compound (typically 1-5 mol%) in a round-bottom flask using a mixture of chloroform and methanol.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. The volume of the buffer will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times. This will result in a translucent suspension of small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Protocol 2: Conjugation of Antibodies to this compound Liposomes (Post-Insertion Method)
This protocol details the covalent attachment of antibodies to pre-formed liposomes containing this compound.
Materials:
-
Pre-formed liposomes containing this compound (from Protocol 1)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Conjugation Reaction:
-
To the pre-formed liposome (B1194612) suspension, add the antibody solution. The molar ratio of this compound to antibody should be optimized, but a starting point of 20:1 can be used.
-
Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The NHS ester on the liposome surface will react with primary amines on the antibody to form a stable amide bond.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris or glycine) to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated antibody from the immunoliposomes using size exclusion chromatography (e.g., Sepharose CL-4B column). The larger immunoliposomes will elute in the void volume, while the smaller, unconjugated antibodies will be retained.
-
-
Characterization:
-
Confirm successful conjugation using methods such as SDS-PAGE (which will show a high molecular weight band for the immunoliposome) and by measuring the protein concentration of the purified immunoliposome fraction (e.g., using a BCA assay).
-
Re-measure the size and zeta potential of the immunoliposomes using DLS.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual frameworks related to the application of this compound in immunotherapy.
Caption: Experimental workflow for the preparation of drug-loaded targeted immunoliposomes.
Caption: Mechanism of action for targeted immunoliposomes in cancer immunotherapy.
Conclusion
This compound is an indispensable tool in the field of immunotherapy research, providing a robust and versatile platform for the development of targeted nanomedicines. The ability to conjugate a wide array of targeting moieties to the surface of nanoparticles allows for precise delivery of therapeutic payloads, enhancing their efficacy while minimizing off-target effects. The protocols and data presented herein serve as a comprehensive resource for researchers and drug developers seeking to leverage the power of this compound in their immunotherapy endeavors. As research progresses, the applications of this technology are expected to expand, further revolutionizing the treatment of cancer and other immune-related diseases.
References
- 1. Photo-induced crosslinked and anti-PD-L1 peptide incorporated liposomes to promote PD-L1 multivalent binding for effective immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Sequential delivery of PD-1/PD-L1 blockade peptide and IDO inhibitor for immunosuppressive microenvironment remodeling via an MMP-2 responsive dual-targeting liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In situ PEGylation of CAR T cells alleviates cytokine release syndrome and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A protease-cleavable liposome for co-delivery of anti-PD-L1 and doxorubicin for colon cancer therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
Application Notes & Protocols: Bioconjugation of Small Molecules Using DSPE-PEG-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) is a heterobifunctional lipid-PEG conjugate widely utilized in the development of advanced drug delivery systems.[1][2] Its unique amphiphilic structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A hydrophobic lipid anchor that readily incorporates into lipid bilayers of nanoparticles like liposomes or forms the core of micelles.[3]
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that forms a protective corona on the nanoparticle surface. This "stealth" layer reduces recognition by the immune system, thereby prolonging circulation time in the bloodstream.[4][5]
-
NHS (N-Hydroxysuccinimide) Ester: A reactive group at the distal end of the PEG chain that efficiently forms stable amide bonds with primary amine groups (-NH₂) on small molecules, peptides, proteins, or antibodies.[3][6]
This combination makes this compound an ideal reagent for covalently attaching small molecule drugs, targeting ligands, or imaging agents to the surface of nanocarriers, enabling the creation of sophisticated, targeted therapeutic and diagnostic agents.[4][]
Key Applications
The conjugation of small molecules to this compound is a versatile strategy employed to:
-
Develop Targeted Drug Delivery Systems: By conjugating targeting ligands (e.g., peptides, antibodies, or small molecules that bind to specific cell surface receptors), drug-loaded nanoparticles can be directed to disease sites, such as tumors, enhancing therapeutic efficacy and reducing off-target toxicity.[4][6] For example, conjugating antibodies allows for targeting specific cancer cells.[8]
-
Improve Drug Solubility and Stability: The amphiphilic nature of the resulting DSPE-PEG-small molecule conjugate can improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[4][9] The PEG chain also provides a protective layer that can enhance the stability of the conjugated molecule.[3]
-
Enhance Pharmacokinetic Profiles: The PEG corona minimizes clearance by the mononuclear phagocyte system, leading to significantly longer circulation half-lives for the conjugated small molecule and its carrier nanoparticle.[5][10] This extended circulation allows for greater accumulation at the target site through effects like the Enhanced Permeability and Retention (EPR) effect in tumors.[11][12]
-
Create Multifunctional Nanocarriers: this compound serves as a molecular linker to attach diagnostic or imaging agents (e.g., fluorescent dyes) to the nanoparticle surface, enabling in vivo tracking and biodistribution studies.[4][]
Experimental Protocols
Protocol 1: General Bioconjugation of an Amine-Containing Small Molecule to this compound
This protocol outlines the fundamental steps for covalently linking a small molecule with a primary amine to this compound in a solution-phase reaction.
Materials:
-
This compound (e.g., DSPE-PEG2000-NHS)[1]
-
Amine-containing small molecule (drug, ligand, dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][13]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate buffer (0.1 M, pH 8.0-8.5)[3][]
-
Quenching Agent: Glycine (B1666218) or Tris buffer (1 M)[8]
-
Purification Supplies: Dialysis membrane (with appropriate Molecular Weight Cut-Off, e.g., 3 kDa) or Size Exclusion Chromatography (SEC) column[13][15]
-
Round-bottom flask or reaction vial
-
Stir plate and stir bar
Procedure:
-
Dissolution of Reactants:
-
Accurately weigh this compound and dissolve it in a minimal amount of anhydrous DMF or DMSO.[13]
-
Separately, dissolve the amine-containing small molecule in the reaction buffer. If the small molecule has limited aqueous solubility, it can be dissolved first in a small volume of DMSO and then diluted with the reaction buffer. It is recommended not to exceed 5% (v/v) of the organic solvent in the final reaction mixture.[16]
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the small molecule solution while stirring. A typical molar ratio is a 2 to 10-fold molar excess of this compound to the amine-containing molecule to drive the reaction to completion, but this should be optimized.[13]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light if using photosensitive compounds.[8] The NHS ester reacts with primary amines most efficiently at a pH between 8 and 9.[3]
-
-
Quenching the Reaction:
-
Add a quenching agent (e.g., glycine or Tris) in significant molar excess (e.g., 100-fold) to the reaction mixture. This will react with any unreacted NHS esters, preventing further conjugation.[8]
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The primary goal is to remove unreacted small molecules, quenched DSPE-PEG, and reaction byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate MWCO (e.g., 3 kDa). Dialyze against a large volume of deionized water or PBS for 24-48 hours, with several buffer changes, to remove small molecular weight impurities.[15][17]
-
Size Exclusion Chromatography (SEC): For higher purity, the conjugate can be purified using an SEC column. The larger DSPE-PEG-small molecule conjugate will elute before the smaller, unreacted molecules.[13][18]
-
-
Lyophilization and Storage:
Protocol 2: Formulation of Nanoparticles via Thin-Film Hydration
This protocol describes how to formulate drug-loaded micelles or liposomes incorporating the DSPE-PEG-small molecule conjugate.
Materials:
-
DSPE-PEG-small molecule conjugate (from Protocol 1)
-
Structural lipids (e.g., DSPE-PEG2000 for micelles; DSPC and Cholesterol for liposomes)[16][18]
-
Hydrophobic drug (to be encapsulated)
-
Organic Solvent: Chloroform or a chloroform/methanol (B129727) mixture[18]
-
Aqueous Buffer: PBS (pH 7.4) or HEPES buffer[18]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Dissolution in Organic Solvent:
-
In a round-bottom flask, dissolve the DSPE-PEG-small molecule conjugate, other lipids (e.g., DSPE-PEG2000), and the hydrophobic drug at the desired molar ratios in the organic solvent.[18]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.[20]
-
-
Drying:
-
Dry the film under a high vacuum for at least 2-4 hours to remove any residual organic solvent.[20]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The hydration should also be performed above the lipid's phase transition temperature.
-
This process allows the lipids to self-assemble, encapsulating the hydrophobic drug and forming multilamellar vesicles.[18]
-
-
Size Reduction (Sonication/Extrusion):
-
To achieve a uniform size distribution, sonicate the solution using a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).[18]
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.[18]
-
Characterization Methods and Data
Protocol 3: Key Characterization Techniques
-
Confirmation of Conjugation:
-
Nanoparticle Characterization:
-
Dynamic Light Scattering (DLS): Measures the average hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential (surface charge) of the formulated nanoparticles. A PDI value below 0.3 is generally considered acceptable for a homogenous population.[18]
-
Transmission Electron Microscopy (TEM): Visualizes the morphology and size of the nanoparticles.[22]
-
-
Quantification of Drug Loading:
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE): These parameters are crucial for evaluating the drug delivery system. They can be determined by disrupting a known amount of purified nanoparticles with a suitable solvent (e.g., methanol or DMSO) and quantifying the released drug using UV-Vis spectrophotometry or HPLC.[18][20]
-
Formulas:
-
Data Presentation: Summary Tables
Table 1: Typical Reaction Conditions for this compound Conjugation
| Parameter | Condition | Rationale / Notes | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO, Chloroform | Anhydrous solvents are used to dissolve the lipid-PEG and prevent premature hydrolysis of the NHS ester. | [1][13] |
| pH | 8.0 - 9.0 | Optimal pH range for the reaction between NHS esters and primary amines. Lower pH can slow the reaction, while higher pH can increase NHS ester hydrolysis. | [3] |
| Molar Ratio | 2:1 to 10:1 (this compound : Amine) | An excess of the NHS-activated lipid is often used to ensure complete conjugation of the amine-containing molecule. | [13] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient and prevent degradation of sensitive molecules. | [8] |
| Reaction Time | 2 - 24 hours | Reaction time is optimized based on the reactivity of the specific small molecule. |[8][16] |
Table 2: Example Characterization Data for Drug-Loaded Micelles
| Formulation | Drug | DSPE-PEG to Drug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|---|
| DSPE-PEG2000 Micelles | Ridaforolimus | 10:1 | 33 ± 15 | N/A | N/A | 77.5 | [9] |
| DSPE-PEG2000/TPGS Micelles | Asulacrine | 1:1 (polymer mix) | ~18.5 | < 0.3 | N/A | ~94.1 | [23] |
| DSPE-PEG2000 Micelles | Doxorubicin | 10:1 | ~15 | < 0.2 | ~ -5 | ~95 |[22] |
N/A: Not Available in the cited source.
Cellular Uptake and Biological Interaction
The surface modification of nanoparticles with DSPE-PEG and conjugated ligands significantly influences their interaction with cells.
-
"Stealth" Effect: The hydrophilic PEG layer reduces the adsorption of blood proteins (opsonization), which helps the nanoparticles evade uptake by the immune system, leading to prolonged circulation.[5][10]
-
Targeted Uptake: When a targeting ligand is conjugated to the this compound, the resulting nanoparticles can bind to specific receptors on target cells. This interaction can trigger receptor-mediated endocytosis, a process where the cell internalizes the nanoparticle.[5][24] This mechanism enhances the delivery of the therapeutic payload directly into the target cells, increasing its local concentration and therapeutic effect.[12]
-
Influence of PEGylation: While PEGylation is crucial for circulation, it can sometimes hinder cellular uptake due to steric hindrance.[24][25] Therefore, the density and length of the PEG chains, as well as the choice and density of the targeting ligand, must be carefully optimized to balance long circulation with efficient cellular internalization.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system PMID: 25594410 | MedChemExpress [medchemexpress.eu]
- 3. This compound [nanocs.net]
- 4. This compound | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. biochempeg.com [biochempeg.com]
- 8. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of hepatic targeting via oral administration of DSPE–PEG–cholic acid-modified nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 15. d-nb.info [d-nb.info]
- 16. encapsula.com [encapsula.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound [nanocs.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with DSPE-PEG-NHS
Welcome to the technical support center for DSPE-PEG-NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)]) is a lipid-PEG conjugate used to attach molecules to lipid-based delivery systems like liposomes. The N-Hydroxysuccinimide (NHS) ester at the end of the PEG chain is a reactive group that forms a stable, covalent amide bond with primary amines (-NH2) found on proteins, peptides, antibodies, and other ligands.[1][2][3] This reaction involves a nucleophilic attack from the amine on the NHS ester, releasing NHS as a byproduct.[1][4]
Q2: What is the optimal pH for the conjugation reaction?
The reaction is highly pH-dependent. The optimal pH is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[5] A pH range of 7.2 to 8.5 is generally recommended.[3][6] While reactivity increases at higher pH, the rate of NHS-ester hydrolysis also increases dramatically, which can lower the overall conjugation efficiency.[4][5]
Q3: Which buffers should I use for the reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), will compete with your target molecule for reaction with the this compound and must be avoided.[7][8]
Recommended Buffers:
Q4: How should I handle and store my this compound reagent?
This compound is highly sensitive to moisture, which can cause the NHS ester to hydrolyze and become inactive.[7]
-
Storage: Store the solid reagent at -20°C in a desiccated environment.[11]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[7][12]
-
Solution Preparation: Prepare solutions immediately before use.[7][12] Do not prepare and store aqueous stock solutions, as the NHS ester will readily hydrolyze.[7] For water-insoluble reagents, a stock solution can be made in an anhydrous organic solvent like DMSO or DMF and added to the aqueous reaction buffer.[3][10]
Troubleshooting Guide for Low Conjugation Efficiency
Experiencing low or no yield from your conjugation reaction can be frustrating. This guide walks through the most common causes and provides solutions to improve your results.
Problem 1: No or Very Little Conjugated Product is Observed
This often points to a fundamental issue with one of the reaction components or conditions.
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound Reagent | The NHS ester is highly sensitive to moisture. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening to prevent condensation. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[7][12] |
| Incorrect Buffer Used | Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction. Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate at the correct pH.[7][8] |
| Reaction pH is too Low | At pH values below 7.0, primary amines are protonated (-NH3+) and are not sufficiently nucleophilic to react with the NHS ester.[5][10] Ensure your reaction buffer is within the optimal pH 7.2-8.5 range. |
| Reaction pH is too High | While a higher pH increases the reactivity of amines, it dramatically increases the rate of NHS ester hydrolysis. The half-life of an NHS ester can drop to just 10 minutes at pH 8.6.[1][13] Consider lowering the pH to the 7.2-7.5 range to slow hydrolysis, potentially with a longer incubation time. |
| Low Protein/Ligand Concentration | The desired conjugation is a bimolecular reaction, whereas the competing hydrolysis reaction is concentration-independent. At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >2 mg/mL).[8] |
Problem 2: Incomplete Reaction (Mix of Unreacted and Conjugated Product)
This suggests that the reaction is occurring but is not proceeding to completion.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar excess of this compound may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A starting point of a 5- to 20-fold molar excess is common for proteins.[6][8] For dilute solutions, a higher excess may be required.[7][9] |
| Reaction Time is too Short | The reaction may not have had enough time to proceed to completion. Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[6][10] |
| Steric Hindrance | The primary amines on your target molecule may be sterically hindered or inaccessible. Consider altering the reaction conditions (e.g., pH, additives) if your protein's structure is known to be sensitive to its environment. |
Quantitative Data & Key Parameters
Table 1: Effect of pH on NHS Ester Stability
Hydrolysis is the primary competing reaction that deactivates this compound. The rate of hydrolysis is highly dependent on the pH of the aqueous buffer.
| pH | Approximate Half-life of NHS Ester | Reference(s) |
| 7.0 | 4 - 5 hours | [1][3][13] |
| 8.0 | 1 hour | [1][13] |
| 8.6 | 10 minutes | [1][13] |
Table 2: General Reaction Parameters
Use these parameters as a starting point for optimizing your conjugation protocol.
| Parameter | Recommended Range / Value | Notes |
| pH | 7.2 - 8.5 | A compromise to balance amine reactivity and NHS ester hydrolysis.[3][6] |
| Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can help minimize hydrolysis, especially for longer reactions.[6][12] |
| Reaction Time | 30 min - 4 hours | Can be extended (e.g., overnight at 4°C) if the reaction is slow.[6][10] |
| Molar Excess | 5- to 20-fold (this compound : Protein) | Titration is recommended to find the optimal ratio for a specific application.[6][8] |
| Solvent | Anhydrous DMSO or DMF | Use to dissolve this compound before adding to the aqueous buffer. Keep the final concentration <10%.[7][12] |
Experimental Protocols
Protocol 1: General Antibody Conjugation
This protocol provides a general procedure for conjugating this compound to an antibody (IgG).
1. Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.5). b. Adjust the antibody concentration to 1-10 mg/mL.[7][12]
2. Prepare this compound Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening.[12] b. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][12]
3. Conjugation Reaction: a. Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[12] b. Add the calculated volume of the this compound solution to the antibody solution while gently mixing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[7] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][12]
4. Quench the Reaction (Optional but Recommended): a. To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.
5. Purification: a. Remove unreacted this compound and byproducts using a desalting column or dialysis.[7][12]
Protocol 2: Optimized Post-Insertion for Liposomes
This method is used to conjugate a ligand to this compound and then insert the conjugate into pre-formed liposomes. This "optimized" protocol minimizes hydrolysis by adding the antibody directly to the dried lipid film.[14]
1. Prepare this compound Film: a. Dissolve the required amount of this compound in chloroform (B151607) in a small round-bottom flask.[14] b. Dry the lipid solution under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of the flask.[1][14]
2. Conjugation: a. Immediately add your antibody or ligand, dissolved in an appropriate amine-free buffer (e.g., PBS, pH 7.4), directly to the dried lipid film. A molar ratio of 1:2 (ligand to lipid) or 6:1 (micelle to antibody) has been reported.[1][14] b. Vortex or sonicate the mixture for 5 minutes to hydrate (B1144303) the film and form micelles.[1][14] c. Incubate the solution for 4 hours at room temperature with stirring.[14] d. Quench the reaction by adding glycine.[14]
3. Post-Insertion: a. Co-incubate the micellar dispersion containing the conjugated ligand with your pre-formed liposomes at 60°C for 30-60 minutes.[1][15] This allows the DSPE-PEG-ligand to transfer into the liposome (B1194612) bilayer.
4. Purification: a. Remove non-conjugated ligand and micelles from the final liposome preparation via dialysis or size-exclusion chromatography.[1]
Visualizations
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. This compound [nanocs.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encapsula.com [encapsula.com]
how to prevent hydrolysis of DSPE-PEG-NHS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide). Our aim is to help you minimize hydrolysis and achieve successful conjugation for your drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a phospholipid-polyethylene glycol conjugate with an N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain.[1] This NHS ester is highly reactive towards primary amines, enabling the conjugation of biomolecules like proteins, peptides, and antibodies to liposomes and nanoparticles.[2][3] However, the NHS ester is also susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders it inactive for conjugation. This competing hydrolysis reaction is a primary concern when working with this compound.
Q2: What are the main factors that cause hydrolysis of this compound?
The rate of this compound hydrolysis is primarily influenced by three factors:
-
pH: The hydrolysis of the NHS ester is significantly accelerated at higher pH. While the reaction with primary amines is also more efficient at alkaline pH, a delicate balance must be struck. The optimal pH for most NHS ester conjugations is between 7.0 and 8.5.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C.
-
Moisture: this compound is moisture-sensitive. Exposure to atmospheric moisture or using non-anhydrous solvents for reconstitution can lead to premature hydrolysis of the NHS ester.
Q3: How should I properly store and handle this compound to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of this compound.
-
Storage: Store the solid this compound reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[2][4]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.[5]
-
Reconstitution: Prepare solutions of this compound immediately before use.[2] Use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[1][4] Avoid preparing aqueous stock solutions for storage.
Q4: What type of buffer should I use for my conjugation reaction?
It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
HEPES buffer, pH 7.2-8.0
-
Sodium Bicarbonate buffer, pH 8.0-8.5
-
Borate buffer, pH 8.5
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have been inactivated by moisture or improper handling. | Use a fresh vial of this compound. Ensure it is warmed to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before the reaction. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange of your protein or molecule into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column. | |
| Suboptimal pH: The reaction pH is too low (amines are protonated and less reactive) or too high (rapid hydrolysis of the NHS ester). | Optimize the reaction pH within the recommended range of 7.0-8.5. A pH of 8.3 is often a good starting point. | |
| Low Concentration of Reactants: The rate of the desired conjugation reaction is dependent on the concentration of both the this compound and the target molecule. | If possible, increase the concentration of your protein or target molecule (a concentration of 1-10 mg/mL is often recommended). | |
| Precipitation of this compound in Aqueous Solution | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. | First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins. |
| Inconsistent Results | Variable Hydrolysis: The extent of hydrolysis may be varying between experiments due to differences in handling or incubation times. | Standardize your protocol. Prepare fresh this compound solutions for each experiment and carefully control reaction times and temperatures. Consider quantifying the extent of hydrolysis. |
Data Presentation
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a typical NHS ester at various conditions. This illustrates the critical importance of controlling these parameters during your experiments.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the indirect quantification of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Immediately before use, dissolve a known quantity of this compound in anhydrous DMSO to a concentration of approximately 10 mM.
-
Initiate Hydrolysis: Add a small volume of the this compound stock solution to the amine-free buffer in a cuvette to achieve a final concentration suitable for spectrophotometric analysis (e.g., 0.1-1 mM).
-
Monitor Absorbance: Immediately measure the absorbance of the solution at 260 nm. Continue to take readings at regular intervals (e.g., every 5-10 minutes) over a period of time to monitor the increase in absorbance as the NHS is released upon hydrolysis.
-
Determine Endpoint (Optional): To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be treated with a mild base (e.g., 0.1 N NaOH) to rapidly hydrolyze all the NHS ester. However, be aware that high concentrations of NaOH can degrade the NHS leaving group.
-
Calculate Percentage of Hydrolysis: The percentage of hydrolysis at any given time point can be estimated by comparing the absorbance at that time to the initial and final absorbance values.
Protocol 2: General Procedure for Conjugating this compound to a Protein
This protocol provides a general framework for the covalent attachment of this compound to a protein via primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6] If the buffer contains amines, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][8]
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[6]
-
Add the calculated volume of the this compound solution to the protein solution while gently mixing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.[8]
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for an additional 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts (e.g., hydrolyzed ester, free NHS) using a suitable method such as size-exclusion chromatography or dialysis. The purified conjugate is now ready for your downstream applications.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for protein conjugation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. nanocs.net [nanocs.net]
- 3. biochempeg.com [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Optimizing DSPE-PEG-NHS to Ligand Molar Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of DSPE-PEG-NHS to ligands for effective bioconjugation. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my ligand?
A1: The optimal molar ratio is dependent on the nature of your ligand (e.g., protein, peptide, small molecule) and the number of available primary amines. A common starting point is a 5- to 20-fold molar excess of this compound to the ligand for protein solutions with concentrations greater than 2 mg/mL.[1] For more dilute solutions, a higher molar excess may be necessary to achieve the desired level of conjugation.[1][2] The ideal ratio should be determined empirically for each specific application.[3]
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[4][5] At a pH below 7.2, the primary amines are protonated and less reactive.[4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces efficiency.[4][5] For many proteins and peptides, a pH of 8.3-8.5 is recommended as the optimal balance.[4]
Q3: Which buffers are recommended, and which should be avoided?
A3:
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are compatible with NHS ester chemistry.[3][5] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5.[3]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][3][4]
Q4: How should I handle and store this compound?
A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[6][7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][9] It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and avoid storing stock solutions.[3][9]
Q5: What are the primary causes of low conjugation efficiency?
A5: Low conjugation efficiency can be caused by several factors:
-
Suboptimal pH: The reaction is highly pH-dependent.[4]
-
Hydrolysis of this compound: The NHS ester can be rendered inactive by hydrolysis, which is exacerbated by high pH and moisture.[4][10]
-
Presence of primary amines in the buffer: Competing amines from buffers like Tris or glycine will reduce labeling efficiency.[4]
-
Steric hindrance: The primary amines on the target molecule may not be easily accessible.[4]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Conjugation Yield | Incorrect buffer pH: A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[3][4] | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4] |
| Hydrolyzed this compound: The reagent may have been compromised by moisture. | Ensure proper storage and handling of the reagent.[3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3][9] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for conjugation.[3][4] | If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[3] | |
| Low protein concentration: Higher protein concentrations favor the labeling reaction over hydrolysis. | Increase the concentration of your protein in the reaction mixture.[4] | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[3][5] | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[3] |
| Over-labeling of the protein: The addition of too many hydrophobic DSPE-PEG molecules can alter the protein's solubility. | Reduce the molar excess of the this compound in the reaction.[4] | |
| Inconsistent Results | Inconsistent reagent preparation: The NHS ester is sensitive to moisture and will hydrolyze over time in solution. | Always prepare the this compound solution immediately before use and do not store it.[3][9] |
| Variability in ligand quality: The presence of impurities with primary amines in your ligand sample can lead to non-specific labeling. | Ensure the purity of your ligand sample. |
Data Presentation
Table 1: Recommended Starting Molar Ratios of this compound to Ligand
| Ligand Type | Recommended Molar Excess (this compound : Ligand) | Reference |
| Proteins (>2 mg/mL) | 5:1 to 20:1 | [1] |
| Antibodies (1-10 mg/mL) | 10:1 to 20:1 | [2][9][] |
| Peptides | 1.5:1 to 10:1 | - |
| Small Molecules (with primary amines) | 1:1 to 5:1 | [9] |
| Oligonucleotides | 5:1 to 10:1 | [10] |
Note: These are starting recommendations and the optimal ratio should be determined experimentally.
Table 2: Effect of pH on this compound Stability
| pH | Half-life of NHS Ester | Reaction Rate | Reference |
| 7.0 | 4-5 hours (at 0°C) | Slow | [5][12] |
| 7.4 | > 120 minutes | Gradual, steady state by 2 hours | [13] |
| 8.0 | 1 hour | Moderate | [12] |
| 8.6 | 10 minutes (at 4°C) | Fast | [5][12] |
| 9.0 | < 9 minutes | Very fast, steady state within 10 minutes | [13] |
Table 3: Buffer Compatibility for NHS Ester Reactions
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris |
| Sodium Bicarbonate | Glycine |
| HEPES | Buffers containing any primary amines |
| Borate |
Experimental Protocols
Protocol 1: Conjugation of a Ligand to this compound
-
Prepare the Ligand:
-
Dissolve the ligand (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, sodium bicarbonate) at a pH of 7.2-8.5.
-
If the ligand is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a known concentration (e.g., 10 mg/mL).
-
-
Initiate the Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the ligand solution while gently stirring or vortexing.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary depending on the specific reactants.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule with a primary amine, such as glycine or Tris, can be added to quench any unreacted this compound.
-
Protocol 2: Purification of the DSPE-PEG-Ligand Conjugate
-
Removal of Unreacted this compound and Quenching Agent:
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cutoff (MWCO) to remove unreacted this compound and other small molecules.[12][14]
-
Size Exclusion Chromatography (SEC): Use a desalting column or SEC to separate the larger conjugate from smaller, unreacted molecules.[15]
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Chemical reaction pathway for the conjugation of this compound to a ligand.
Caption: Workflow for this compound and ligand conjugation and purification.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound [nanocs.net]
- 7. This compound [nanocs.net]
- 8. nanocs.net [nanocs.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. glenresearch.com [glenresearch.com]
- 12. encapsula.com [encapsula.com]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
issues with aggregation of DSPE-PEG-NHS liposomes and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) liposomes.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Liposome aggregation is a common issue that can significantly impact the quality, stability, and in vivo performance of your formulation. This guide addresses the potential causes of aggregation and provides systematic solutions.
Problem: My this compound liposomes are aggregating.
Aggregation can manifest as visible precipitation, an increase in particle size as measured by Dynamic Light Scattering (DLS), or a high Polydispersity Index (PDI). A PDI value greater than 0.3 often suggests a heterogeneous population, which may include aggregates.[1]
Immediate Troubleshooting Steps
| Potential Cause | Observation | Recommended Solution |
| Inadequate PEGylation | Increased size and PDI over a short period. | Ensure the molar percentage of this compound is sufficient for steric hindrance, typically starting at 5 mol%. This may require optimization for your specific lipid composition.[2] The PEG chains create a repulsive barrier between liposomes, preventing aggregation.[2][3] |
| Issues with NHS-Ester Reaction | Aggregation occurs after adding the molecule to be conjugated. | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[4][5] Avoid buffers containing primary amines (e.g., Tris), as they compete with the target molecule for reaction with the NHS ester.[6] |
| Hydrolysis of NHS Ester | Low conjugation efficiency leading to unconjugated, potentially unstable liposomes. | Prepare the NHS ester solution immediately before use.[5] The NHS ester is susceptible to hydrolysis, which increases with pH.[4][5] The half-life of NHS-ester hydrolysis is 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[4] |
| Presence of Divalent Cations | Aggregation in the presence of buffers containing Ca²⁺ or Mg²⁺. | Use buffers without divalent cations. These ions can bridge negatively charged liposomes, inducing aggregation.[2][7] |
| Improper Storage Conditions | Gradual increase in size and PDI during storage. | Store liposome suspensions at 4°C.[8] Avoid freezing, as ice crystal formation can disrupt the liposome structure.[8] |
| High Liposome Concentration | Increased frequency of particle collision leading to aggregation. | Dilute the liposome suspension. |
| Suboptimal Lipid Composition | The overall formulation is not stable. | Incorporating cholesterol can increase membrane rigidity and stability.[2] Including a charged lipid can increase electrostatic repulsion.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in this compound?
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid with two saturated 18-carbon stearoyl chains. Its high phase transition temperature contributes to rigid and stable bilayers at physiological temperatures, minimizing drug leakage.[2]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the liposome surface. This "PEGylation" provides steric hindrance to prevent aggregation and reduces clearance by the immune system, prolonging circulation time.[2][3][10]
-
NHS (N-Hydroxysuccinimide) Ester: A reactive group that couples the DSPE-PEG to molecules containing primary amines (e.g., proteins, peptides, antibodies) through a stable amide bond.[4][11]
Q2: What is the optimal pH for conjugating a protein to this compound liposomes?
The optimal pH for NHS ester reactions is between 7.2 and 8.5.[4][5] At a lower pH, primary amines on the target molecule are protonated (-NH₃⁺) and less reactive.[5][12] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the conjugation reaction.[4][5]
Q3: Can I use Tris buffer for the conjugation reaction?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are not compatible because they will compete with your target molecule for reaction with the NHS ester.[6] Recommended buffers include phosphate (B84403), borate, or HEPES.[4]
Q4: How can I confirm that my protein has been successfully conjugated to the liposomes?
Several methods can be used to confirm conjugation:
-
Gel Electrophoresis (SDS-PAGE): An increase in the molecular weight of the protein band after reaction with liposomes indicates successful conjugation.
-
Size Exclusion Chromatography (SEC): The conjugated protein will elute with the liposomes in the void volume, separated from the unconjugated protein.
-
Functional Assays: If the conjugated molecule is an antibody, its binding activity can be assessed using techniques like ELISA or flow cytometry.
Q5: My liposomes are stable before, but aggregate after the conjugation step. What should I do?
This often points to an issue with the conjugation process itself.
-
Over-labeling: Excessive conjugation can alter the surface properties of the liposomes, leading to aggregation. Try reducing the molar excess of the NHS ester.[5]
-
Protein Denaturation: The reaction conditions or the organic solvent used to dissolve the NHS ester might be denaturing your protein, causing it to precipitate and aggregate the liposomes. Add the NHS ester solution to the protein solution slowly while mixing.[5]
-
Change in Surface Charge: The conjugation of a charged molecule can alter the overall zeta potential of the liposomes, potentially reducing electrostatic repulsion. Measure the zeta potential before and after conjugation. A zeta potential with a magnitude greater than 30 mV (positive or negative) is generally considered stable.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a uniform size distribution.[13]
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound) in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES or phosphate buffer, pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a gas-tight syringe and attach it to one side of the extruder.
-
Pass the suspension through the membrane to an empty syringe on the other side.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of small unilamellar vesicles (SUVs).[13]
-
The resulting suspension should be translucent. Store the prepared liposomes at 4°C.
-
Protocol 2: Conjugation of a Protein to this compound Liposomes
This protocol outlines the general steps for conjugating a protein to pre-formed this compound liposomes.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[5]
-
-
Prepare the NHS Ester Liposome Solution:
-
If the this compound was not included in the initial formulation, it can be post-inserted. This involves incubating pre-formed liposomes with micelles of this compound.[11]
-
Ensure the liposome solution is in the correct reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound liposomes to the protein solution. The molar ratio of NHS ester to protein will need to be optimized but a starting point is often a 10- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the protein or liposome components are light-sensitive.[5]
-
-
Quench the Reaction:
-
Add a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS esters.[4]
-
-
Purification:
-
Remove the unconjugated protein and other reaction byproducts using a suitable method such as size exclusion chromatography, dialysis, or ultrafiltration.[13]
-
Protocol 3: Characterization of Liposomes by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity of the liposomes.[1][13]
-
Sample Preparation:
-
Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Record the Z-average diameter and the Polydispersity Index (PDI). A low PDI (<0.3) indicates a homogeneous liposomal dispersion.[1]
-
Data Presentation
Table 1: Influence of pH on NHS-Ester Hydrolysis Half-life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Buffer Type | Recommended | Rationale |
| Phosphate, HEPES, Borate | Yes | These buffers are amine-free and maintain the optimal pH range of 7.2-8.5 for the conjugation reaction.[4] |
| Tris (TBS) | No | Tris contains a primary amine and will compete with the target molecule for reaction with the NHS ester.[6] |
Visualizations
Caption: Chemical structure of a this compound molecule.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | AxisPharm [axispharm.com]
- 11. encapsula.com [encapsula.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
purification strategies for DSPE-PEG-NHS conjugates
Welcome to the technical support center for DSPE-PEG-NHS conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to ensure the successful purification of your conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates. Each problem is detailed with potential causes and actionable solutions.
Issue 1: Low Yield or No Conjugation
Q: I am observing very low or no yield of my final PEGylated product. What could be the cause?
A: Low conjugation efficiency is a common problem that can often be traced back to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with your starting materials.[1][2]
-
Potential Cause 1: Hydrolysis of the this compound Reagent. The N-Hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, where it reacts with water to form an inactive carboxyl group.[1] This reaction directly competes with your desired conjugation reaction.[1][3] The rate of hydrolysis increases significantly with higher pH and temperature.[1][4]
-
Solution:
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][5]
-
Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2][4][5] Do not prepare stock solutions for long-term storage.[4][5]
-
Minimize the time the reagent is in an aqueous buffer before the reaction begins.[1][4]
-
-
-
Potential Cause 2: Suboptimal Reaction Buffer. The composition and pH of your reaction buffer are critical.
-
Solution:
-
Use an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH range of 7.2-8.0.[1][2][4][5]
-
Crucially, avoid buffers containing primary amines , such as Tris (TBS) or glycine, as they will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.[1][4][5][6] Tris can, however, be used to quench the reaction once it is complete.[1][5][6][7]
-
-
-
Potential Cause 3: Low Reactant Concentration. Dilute solutions can lead to slower reaction kinetics, allowing hydrolysis to become the dominant reaction.[1][3]
Issue 2: Product Aggregation During or After Purification
Q: My this compound conjugate is precipitating or aggregating during the reaction or purification steps. How can I prevent this?
A: Aggregation is a frequent challenge, often caused by changes in the physicochemical properties of the molecule after PEGylation or by suboptimal buffer conditions.[7][8]
-
Potential Cause 1: Altered Surface Properties. The addition of PEG chains can alter the surface charge and hydrophobicity of your molecule, potentially leading to reduced solubility and aggregation.[7] Over-labeling is a common cause.[7]
-
Potential Cause 2: Suboptimal Buffer Conditions. The pH, ionic strength, and temperature of your buffers can impact the stability of the conjugate.[7][8]
-
Potential Cause 3: High Product Concentration.
-
Solution: Avoid excessively high concentrations of the conjugate during purification and storage.[8] If you must concentrate your product, do so as the final step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my this compound conjugate?
A: The optimal purification method depends on factors like your sample volume, the size difference between the conjugate and contaminants, and the required purity. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[9][][11]
| Purification Method | Principle | Best For | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius.[][12] | Removing unreacted PEG reagent and separating species with significant size differences.[8][] | High resolution; can separate mono- from multi-PEGylated species.[8] | Can lead to sample dilution; potential for product interaction with the column matrix.[8][13] |
| Dialysis | Diffusion across a semi-permeable membrane. | Removing small molecule impurities like unreacted NHS, salts, and quenching agents.[6][] | Simple, gentle, and cost-effective for buffer exchange and removing small molecules.[][11] | Slow process; cannot remove impurities of similar size to the product (e.g., unconjugated protein).[6] |
| Tangential Flow Filtration (TFF) | Convective transport through a membrane.[14] | Concentrating samples and performing buffer exchange (diafiltration), especially for larger volumes.[15][16][17] | Fast, scalable, and efficient for concentration and buffer exchange.[9][15][16] Can maintain integrity of fragile liposomes.[14] | High initial setup cost; potential for shear-induced aggregation if not optimized.[14] |
Q2: How should I store the this compound reagent to prevent degradation?
A: this compound is moisture-sensitive.[1][5] It is critical to store the solid reagent at -20°C or lower in a desiccated environment.[1][5][18] Before use, always allow the vial to warm to room temperature before opening to prevent condensation from forming inside the vial.[1][4][5] If possible, blanket the vial with an inert gas like argon or nitrogen before resealing.[1]
Q3: How can I assess the purity and quality of my final conjugate?
A: A combination of analytical techniques is often required for a complete picture of product quality.[19]
-
High-Performance Liquid Chromatography (HPLC): This is a gold standard for purity assessment.[19][20]
-
Size Exclusion Chromatography (SEC-HPLC) can resolve and quantify aggregates and different PEGylated species.[21]
-
Reverse Phase (RP-HPLC) can separate species based on hydrophobicity and is useful for analyzing positional isomers.[][13]
-
Detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are recommended as PEG does not absorb UV light well.[19]
-
-
Mass Spectrometry (MS): This is critical for confirming the identity and molecular weight of the conjugate.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the presence of functional groups and provide information on the average number of PEG units attached.[19][20]
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is for removing unreacted this compound and other small molecules from the final conjugate.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate's molecular weight. Resins like Sephadex G-25 or G-50 are suitable for removing small molecules from larger proteins or liposomes.[22][23]
-
Buffer Preparation: Prepare a mobile phase buffer that ensures the stability of your conjugate. This is typically the final formulation buffer (e.g., PBS, pH 7.4). The buffer should be filtered (0.22 µm) and degassed.[12]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a flow rate recommended by the manufacturer. A slower flow rate often improves resolution.[8]
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulates that could clog the column.[12]
-
Sample Loading: Load the filtered sample onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[23]
-
Elution and Fraction Collection: Begin the isocratic elution with the mobile phase buffer. Collect fractions and monitor the elution profile using a UV detector (if your conjugate has a chromophore) or by analyzing fractions offline. The PEGylated conjugate, being larger, will elute first, followed by smaller unreacted species.[24]
Protocol 2: Purification by Dialysis
This protocol is for buffer exchange and removing small molecule impurities.
-
Membrane Selection: Select a dialysis membrane (e.g., a dialysis cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate (e.g., at least 10-20 times smaller) but large enough to allow free passage of the impurities you wish to remove. For liposomes around 100 nm, a MWCO of 300,000 Da is recommended, while ensuring it is below 1,000,000 Da to prevent loss of the liposomes themselves.[6]
-
Sample Preparation: Load your reaction mixture into the dialysis cassette, ensuring no air bubbles are trapped inside.
-
Dialysis Setup: Place the sealed cassette in a beaker containing the dialysis buffer (e.g., 1 L of PBS, pH 7.4). The buffer volume should be at least 100 times your sample volume.[11] Stir the buffer gently on a magnetic stir plate.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-8 hours at 4°C.[6]
-
Repeat: Change the dialysis buffer completely at least 2-3 times to ensure thorough removal of impurities. A common procedure involves two 8-hour dialysis steps.[6]
-
Sample Recovery: Carefully remove the sample from the cassette. Note that the sample volume may have increased slightly due to osmosis.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. encapsula.com [encapsula.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
- 16. diantpharma.com [diantpharma.com]
- 17. Efficient Nanoparticle Processing with the µPulse - TFF System [formulatrix.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. caymanchem.com [caymanchem.com]
- 20. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. harvardapparatus.com [harvardapparatus.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
improving the stability of DSPE-PEG-NHS formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of DSPE-PEG-NHS formulations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a lipid-polyethylene glycol (PEG) conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid, linked to a PEG chain that is activated with an N-hydroxysuccinimide (NHS) ester. Its primary use is in the surface modification of liposomes and nanoparticles.[1][2][3] The DSPE portion anchors into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends outwards, creating a protective layer. The terminal NHS ester allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and antibodies, to the surface of these nanoparticles for targeted drug delivery.[1][2][3]
Q2: What is the primary cause of instability in this compound formulations?
A: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in aqueous solutions.[4][5] The NHS ester is susceptible to reaction with water, which converts it into an unreactive carboxylic acid. This hydrolysis reaction inactivates the this compound, preventing it from conjugating to the desired amine-containing molecules.[5] The rate of this hydrolysis is highly dependent on the pH of the solution.[4][5]
Q3: What are the optimal storage conditions for this compound?
A: To maintain its reactivity, this compound should be stored in a dry (desiccated) environment at low temperatures, typically -20°C.[1] It is crucial to prevent exposure to moisture to avoid premature hydrolysis of the NHS ester. When stored properly, it can be stable for at least six months to four years, depending on the supplier.[1][6]
Q4: How does pH affect the stability and reactivity of this compound?
A: The pH of the reaction buffer is the most critical factor influencing both the stability and reactivity of this compound.
-
Stability: The rate of NHS ester hydrolysis increases significantly as the pH rises.[4][7][8] At a lower pH, the NHS ester is more stable.
-
Reactivity: The conjugation reaction with primary amines is more efficient at a slightly alkaline pH (typically 7.2-8.5).[4] This is because the primary amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester, and this is favored at a pH above its pKa.
Therefore, the optimal pH for conjugation is a compromise between maximizing the availability of the reactive amine and minimizing the rate of hydrolysis.[5]
Troubleshooting Guides
Low Conjugation Yield
Problem: You are observing a low yield of your conjugated product (e.g., antibody-conjugated liposomes).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Prepare Fresh Solutions: Always prepare your this compound solution immediately before use. Do not store it in an aqueous buffer.[1] - Control pH: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. Verify the pH of your buffer before starting the reaction.[4][5] - Minimize Reaction Time: While allowing sufficient time for the conjugation to occur, avoid unnecessarily long incubation times that can lead to increased hydrolysis. |
| Incorrect Buffer Composition | - Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[4][5] - Check for Contaminants: Ensure your buffers are free from any amine-containing contaminants. |
| Suboptimal Molar Ratio | - Increase Molar Excess of this compound: The molar ratio of this compound to your target molecule may be too low. Increase the molar excess of the this compound to drive the reaction towards product formation. A 10- to 20-fold molar excess is a common starting point.[9][10] |
| Low Concentration of Reactants | - Increase Reactant Concentration: The rate of the desired conjugation reaction is dependent on the concentration of both the this compound and the target molecule. If possible, increase the concentration of your target molecule (e.g., protein concentration >2 mg/mL).[5] |
| Inaccessible Amines on Target Molecule | - Structural Hindrance: The primary amines on your protein or peptide may be sterically hindered or buried within its three-dimensional structure. You may need to consult literature specific to your molecule for optimal conjugation strategies. |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The following table summarizes the approximate half-life of a typical NHS ester at different pH values.
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [4][8] |
| 8.0 | Room Temperature | 1 hour | [7][11] |
| 8.5 | Room Temperature | ~20-30 minutes | [12] |
| 8.6 | 4°C | 10 minutes | [4][7][8] |
| 9.0 | Room Temperature | < 10 minutes | [13] |
Note: These values are for general NHS esters and can be used as a guideline for this compound. The exact half-life may vary depending on the specific PEG chain length and other formulation components.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Protein to this compound Liposomes
This protocol provides a general guideline for conjugating a protein to pre-formed liposomes using the post-insertion method.
Materials:
-
Pre-formed liposomes
-
This compound
-
Protein to be conjugated
-
Amine-free conjugation buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or chloroform
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare this compound Solution:
-
Prepare Protein Solution:
-
Dissolve the protein in the amine-free conjugation buffer at a suitable concentration (e.g., 1-2 mg/mL).[]
-
-
Conjugation Reaction:
-
Post-Insertion into Liposomes:
-
Add the DSPE-PEG-protein conjugate solution to the pre-formed liposome (B1194612) suspension.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes.[11][16]
-
-
Quench the Reaction:
-
Add the quenching solution to the liposome suspension to react with any remaining unreacted this compound.[14]
-
-
Purification:
-
Remove the unconjugated protein and other reaction byproducts by size exclusion chromatography or dialysis.[9]
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as DSPE-PEG lacks a strong UV chromophore)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., a gradient of water/methanol or water/acetonitrile with a small amount of acid like formic acid)[17][18]
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in an organic solvent (e.g., methanol/water mixture).[17]
-
Create separate reaction mixtures by diluting the stock solution into the different pH buffers.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture.
-
Quench the hydrolysis reaction if necessary (e.g., by adding a small amount of acid to lower the pH).
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Run a suitable gradient method to separate the intact this compound from its hydrolysis product (DSPE-PEG-COOH).
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the peak area of the intact this compound as a function of time for each pH condition.
-
Calculate the rate of degradation and the half-life of the this compound at each pH.
-
Visualizations
References
- 1. nanocs.net [nanocs.net]
- 2. biochempeg.com [biochempeg.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. encapsula.com [encapsula.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. This compound [nanocs.net]
- 14. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encapsula.com [encapsula.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
common pitfalls in DSPE-PEG-NHS reactions and how to avoid them
Welcome to the Technical Support Center for DSPE-PEG-NHS reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a lipid-polyethylene glycol (PEG) conjugate. It's an amphiphilic molecule with a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic PEG spacer, and a reactive N-hydroxysuccinimide (NHS) ester group at the end of the PEG chain.[1][2][3] This reagent is commonly used to link molecules containing primary amine groups (like proteins, antibodies, or peptides) to the surface of liposomes and other nanoparticles.[1][2][4][5] This surface modification can improve the nanoparticle's stability, extend its circulation time in the body, and enable targeted drug delivery.[2][4][5][6][7]
Q2: What is the optimal pH for reacting this compound with my amine-containing molecule?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[8][9] A pH range of 8.0-8.5 is often recommended to increase the reactivity of the NHS ester.[] At a lower pH, the primary amine is protonated, which reduces its nucleophilicity and slows down the reaction.[11][12][13] Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can inactivate the this compound before it has a chance to react with your molecule.[8][9][11][12]
Q3: How quickly does the NHS ester on this compound hydrolyze?
The hydrolysis of the NHS ester is a competing reaction that is highly dependent on pH and temperature.[8][14] The higher the pH, the faster the rate of hydrolysis.[8][11][12][14] It is crucial to use freshly prepared solutions of this compound for your experiments.[1][15]
Q4: Can I use a buffer that contains primary amines, like Tris, for my reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][11][12][14][16] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[8][11][12][17] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[8][9][14]
Q5: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][4][5][18] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[16][19][20] It is highly recommended to prepare solutions of this compound fresh for each use and avoid repeated freeze-thaw cycles.[1][15]
Q6: What should I do with unreacted this compound after the conjugation reaction?
It is important to quench the reaction to stop any unreacted this compound from reacting with other molecules in downstream applications.[21][22] This can be done by adding a quenching agent, which is a small molecule containing a primary amine. Common quenching agents include Tris, glycine, or ethanolamine.[8][11][12][21][22]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The this compound may have degraded due to improper storage or handling, or the reaction pH is too high. | - Ensure this compound is stored properly at -20°C with a desiccant.[1][15] - Allow the vial to warm to room temperature before opening.[16] - Prepare fresh this compound solutions immediately before use.[1][15][17] - Maintain the reaction pH within the optimal range of 7.2-8.5.[8][9] |
| Inactive amine groups on the target molecule: The primary amines on your protein, peptide, or nanoparticle may not be available for reaction. | - Ensure your target molecule is in a suitable buffer and at a concentration that favors the reaction. - For proteins, ensure that the lysine (B10760008) residues are accessible. | |
| Incorrect buffer composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer is competing with the target molecule.[8][14][17] | - Use an amine-free buffer such as PBS, HEPES, or borate buffer.[8][9][14] - If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[9][16] | |
| Low concentration of reactants: The reaction rate is dependent on the concentration of both the this compound and the amine-containing molecule. | - Increase the concentration of your target molecule.[12] - Use a molar excess of this compound (a 5- to 20-fold molar excess is a common starting point).[9][14] | |
| Nanoparticle Aggregation | Insufficient surface coverage with PEG: The amount of this compound used may not be enough to fully stabilize the nanoparticles. | - Optimize the concentration of this compound to ensure adequate surface PEGylation.[17] |
| Changes in buffer conditions: The addition of this compound or other reagents may have altered the ionic strength or pH of the solution, leading to aggregation. | - Monitor and control the pH and ionic strength of the reaction mixture. | |
| Inconsistent Results | Variability in this compound activity: The reagent may have partially hydrolyzed between experiments. | - Aliquot the this compound upon receipt to avoid repeated opening of the main vial. - Always prepare fresh solutions for each experiment.[1][15] |
| Reaction time and temperature fluctuations: Inconsistent incubation times or temperatures can affect the outcome of the reaction. | - Standardize the reaction time and temperature for all experiments. Lower temperatures can slow down hydrolysis but may require longer reaction times.[9] |
Quantitative Data
Table 1: Influence of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [8] |
| 7.0 | Room Temperature | ~7 hours | [19] |
| 8.0 | Room Temperature | ~1 hour | [11][12] |
| 8.6 | 4 | 10 minutes | [8][11][12][14] |
| 9.0 | Room Temperature | minutes | [19][20] |
This data is for NHS esters in general and can be used as a guideline for this compound.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.3) at a concentration of 1-10 mg/mL.[9][14] If the protein is in a buffer containing amines, perform a buffer exchange.[9][16]
-
This compound Stock Solution: Immediately before use, allow the this compound vial to warm to room temperature.[16] Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the this compound to the protein is a common starting point.[9][14]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.[14]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. nanocs.net [nanocs.net]
- 2. This compound [nanocs.net]
- 3. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. biochempeg.com [biochempeg.com]
- 5. This compound [nanocs.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 11. encapsula.com [encapsula.com]
- 12. encapsula.com [encapsula.com]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. benchchem.com [benchchem.com]
- 15. nanocs.net [nanocs.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: DSPE-PEG-NHS Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-NHS conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH range for the reaction between a this compound ester and a primary amine on a target molecule (e.g., protein, peptide, or antibody) is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended to achieve a good balance between efficient conjugation and minimizing the hydrolysis of the NHS ester.[3][4]
Q2: Why is the pH so critical for this reaction?
The pH of the reaction buffer directly influences the two competing reactions in the conjugation process:
-
Amine Reactivity: For the conjugation to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH₂). At a pH below 7.2, a significant portion of the primary amines will be protonated (-NH₃⁺), rendering them unreactive towards the NHS ester and leading to low conjugation yield.[2][5][6]
-
NHS-Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, where it reacts with water to form an unreactive carboxylic acid. This competing reaction is the primary cause of low conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][2][7]
Therefore, the optimal pH range of 7.2-8.5 represents a compromise that maximizes the availability of deprotonated amines while keeping the rate of NHS-ester hydrolysis manageable.
Q3: Which buffers are recommended for this compound conjugation?
It is crucial to use a non-amine-containing buffer to avoid competition with the target molecule. Recommended buffers include:
Q4: Which buffers should be avoided?
Buffers containing primary amines must be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[2][3] Incompatible buffers include:
However, Tris or glycine (B1666218) buffers can be useful for quenching the reaction and terminating the conjugation process.[1][9]
Troubleshooting Guide
Problem: Low or no conjugation yield.
This is the most common issue encountered in this compound conjugation reactions. The following Q&A will guide you through potential causes and solutions.
Q: Have you verified the pH of your reaction buffer?
A: An incorrect pH is the most frequent cause of low yield.
-
pH too low (< 7.2): The primary amines on your target molecule are likely protonated and non-reactive.[5][6]
-
Solution: Ensure your reaction buffer is within the optimal 7.2-8.5 range. Prepare fresh buffer and verify the pH with a calibrated pH meter.
-
-
pH too high (> 8.5): The rate of NHS-ester hydrolysis is significantly increased, leading to the rapid inactivation of your this compound reagent.[4][6]
-
Solution: Lower the pH of your reaction buffer to the recommended range.
-
Q: Are you using an appropriate buffer?
A: The use of an incompatible buffer will quench the reaction.
-
Cause: Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester, preventing it from conjugating to your target molecule.[2][3]
-
Solution: Perform a buffer exchange on your protein or molecule of interest into a recommended non-amine buffer like PBS before initiating the conjugation reaction.
-
Q: Could your this compound reagent be hydrolyzed?
A: this compound is moisture-sensitive and can lose its reactivity if not handled and stored properly.[7]
-
Cause: The NHS ester can hydrolyze over time, especially if exposed to moisture.
Q: Is the concentration of your reactants optimal?
A: The concentration of both the target molecule and the this compound can impact the reaction efficiency.
-
Cause: At low concentrations of the target molecule, the competing hydrolysis reaction of the NHS ester can dominate.[10]
-
Solution: If possible, increase the concentration of your target molecule. A concentration of 1-10 mg/mL is often recommended.[2]
-
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Ambient | > 2 hours |
| 8.5 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | < 10 minutes |
This table summarizes data from multiple sources and provides a general guideline. The exact half-life can vary depending on the specific NHS-ester compound and buffer composition.[1][9][11]
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Protein Concentration: Adjust the protein concentration to 1-10 mg/mL.
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically for your specific application.
-
-
Quenching (Optional): To stop the reaction, you can add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1][2][9]
-
Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or dialysis.
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. encapsula.com [encapsula.com]
- 10. benchchem.com [benchchem.com]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DSPE-PEG-NHS Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DSPE-PEG-NHS from experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, the presence of free this compound can lead to batch-to-batch variability in your formulation. Secondly, the reactive NHS ester can cause unwanted side reactions in subsequent applications. Finally, for therapeutic applications, the presence of unreacted reagents can impact the safety and efficacy of the final product.
Q2: What are the most common methods for removing unreacted this compound?
A2: The three most common and effective methods for purifying this compound conjugates are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as the scale of your experiment, the desired purity, and the available equipment.[1]
Q3: How do I choose the best purification method for my experiment?
A3: The selection of the optimal purification method depends on your specific experimental needs:
-
Dialysis is a simple and gentle method suitable for small-scale applications where processing time is not a major constraint.
-
Size Exclusion Chromatography (SEC) offers a faster separation with good resolution, making it ideal for both small and medium-scale purifications where high purity is required.
-
Tangential Flow Filtration (TFF) is a highly scalable and rapid method, best suited for large-scale production and for applications where both concentration and purification are needed.
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for each purification method. Please note that the exact values can vary depending on the specific sample characteristics and experimental conditions.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient.[1] | Separation based on the hydrodynamic volume (size) of the molecules.[1] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling.[1] |
| Removal Efficiency | High (>95%) with sufficient buffer exchanges. | High (>99%). | Very High (>99.9%) with sufficient diavolumes. |
| Product Recovery | Generally high (>90%), but can be lower with very small sample volumes. | Typically 80-95%, can be affected by liposome (B1194612) retention in the column.[2][3] | High (>95%).[4] |
| Processing Time | Slow (hours to days).[1] | Fast (minutes to a few hours).[1] | Very Fast (minutes to hours).[5][6] |
| Scalability | Limited to lab-scale. | Possible to scale up, but can be costly. | Highly scalable from lab to industrial scale. |
| Sample Dilution | Minimal, but sample volume can increase. | Significant sample dilution occurs.[7] | Minimal, and can be used to concentrate the sample. |
Troubleshooting Guides
Dialysis
Problem: Sample volume has significantly increased after dialysis.
-
Possible Cause: A large difference in solute concentration between the sample and the dialysis buffer can cause a net movement of water into the sample.
-
Solution: Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.
Problem: The unreacted this compound is not completely removed.
-
Possible Cause: Insufficient dialysis time or an inadequate number of buffer exchanges. The volume of the dialysis buffer may also be too small.
-
Solution: Increase the dialysis time and the number of buffer changes. Ensure the dialysis buffer volume is at least 200-500 times the sample volume.[1] Using a dialysis membrane with a smaller molecular weight cutoff (MWCO) can also improve retention of the desired product while allowing for efficient removal of the smaller unreacted reagent.
Size Exclusion Chromatography (SEC)
Problem: The product (e.g., liposomes) is being retained in the column, leading to low recovery.
-
Possible Cause: Liposomes and other nanoparticles can interact with the SEC column matrix, leading to their retention.[3][8] This can be more pronounced if the column is not properly equilibrated or if the sample is aggregated.
-
Solution: Pre-saturate the column by running it with a solution of empty liposomes before injecting your sample.[2] Ensure your sample is well-dispersed and free of aggregates before injection. Using a column with a larger pore size can also help to minimize retention.[8]
Problem: Poor separation between the product and unreacted this compound.
-
Possible Cause: The size difference between your product and the unreacted this compound may not be sufficient for the column to provide good resolution.
-
Solution: Use a longer column to increase the separation path length. Alternatively, a column with a smaller bead size can improve resolution. If the size difference is minimal, another technique like TFF might be more suitable.
Tangential Flow Filtration (TFF)
Problem: Low product recovery.
-
Possible Cause: The transmembrane pressure (TMP) might be too high, causing the product to be forced through the membrane pores. The product may also be adsorbing to the membrane.
-
Solution: Optimize the TMP to a lower setting. For fragile structures like liposomes, a lower TMP helps maintain their integrity.[1] Consider using a membrane with a smaller MWCO. Pre-conditioning the membrane with a blocking agent (e.g., a solution of a non-interfering protein) can help to reduce non-specific binding.
Problem: The processing time is longer than expected.
-
Possible Cause: The solution may be too viscous, leading to reduced flux across the membrane. Membrane fouling can also decrease the filtration rate.
-
Solution: If the sample is highly concentrated, consider a pre-dilution step before TFF. Optimizing the cross-flow rate can help to minimize the formation of a gel layer on the membrane surface, thus reducing fouling. For highly viscous solutions, performing the filtration at a slightly elevated temperature (if the product is stable) can decrease viscosity and improve flux.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol is suitable for small-scale purification.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for retaining proteins, or a higher MWCO for larger nanoparticles, ensuring it is significantly smaller than the product).
-
Dialysis buffer (e.g., PBS), pre-chilled to 4°C.
-
Magnetic stirrer and stir bar.
-
Beaker large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load your sample containing the this compound conjugate into the dialysis tubing/cassette, leaving some headspace. Securely seal the tubing/cassette.
-
Perform Dialysis: Immerse the sealed sample in a beaker containing the dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a magnetic stirrer and stir gently at 4°C.[1]
-
Buffer Exchange: Change the dialysis buffer at least three to four times to ensure complete removal of the unreacted this compound. A typical schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.[1]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for achieving high purity on a small to medium scale.
Materials:
-
SEC column with a suitable stationary phase and pore size for your product.
-
Liquid chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., PBS), degassed.
-
Sample filtration device (0.22 µm filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter your sample through a 0.22 µm filter to remove any aggregates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should typically be a small percentage of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger this compound conjugate will elute before the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector or other suitable detector.
-
Analysis: Analyze the collected fractions to identify those containing the purified product. Pool the relevant fractions.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
This protocol is ideal for scalable and rapid purification.
Materials:
-
TFF system with a pump and a TFF cassette/hollow fiber module with an appropriate MWCO.
-
Diafiltration buffer (e.g., PBS).
-
Reservoir for the sample and the diafiltration buffer.
Procedure:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system and the membrane with the diafiltration buffer.
-
Sample Loading: Load your sample into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by running the TFF system and allowing the permeate to be removed while the retentate is recirculated.
-
Diafiltration: Add the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This process washes out the unreacted this compound. Typically, 5-10 diavolumes (the volume of the retentate) are required for near-complete removal of small molecules.[1]
-
Final Concentration: After diafiltration, the purified conjugate can be further concentrated to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated product from the system.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for purification issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
- 6. diantpharma.com [diantpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Liposome retention in size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time and temperature for DSPE-PEG-NHS conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time and temperature for DSPE-PEG-NHS conjugation reactions. Navigate through our troubleshooting guides and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for this compound conjugation?
A1: The optimal incubation temperature for this compound conjugation is a balance between reaction kinetics and the stability of the NHS ester. Generally, reactions are carried out at room temperature or 4°C.[1] While lower temperatures slow down the conjugation reaction, they significantly reduce the rate of NHS ester hydrolysis, a primary cause of low conjugation efficiency.[1] Some protocols suggest incubation at room temperature for 30-60 minutes or on ice for two hours.[2][3]
Q2: What is the recommended incubation time for the conjugation reaction?
A2: Incubation times can vary significantly depending on the specific reactants and desired degree of conjugation. Common incubation periods range from 30 minutes to 24 hours.[3][4][5] For example, some protocols specify incubation at room temperature for 1-2 hours, or overnight at 4°C.[1][] Another approach involves a 6-hour incubation at room temperature followed by 24 hours in a refrigerator.[4][7] The reaction progress can be monitored using techniques like LC-MS or TLC to determine the optimal time for your specific system.[5]
Q3: How does pH affect the this compound conjugation reaction?
A3: The pH of the reaction buffer is a critical factor. The reaction between the NHS ester and primary amines is most efficient at a pH between 7 and 9.[2] A pH range of 7.2-8.5 is often recommended as a good balance between amine reactivity and NHS ester stability.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][2][4]
Q4: Why is my conjugation yield low?
A4: Low conjugation yield is often due to the hydrolysis of the NHS ester. The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive for conjugation.[1][2] This hydrolysis is accelerated at higher pH and temperatures.[1][8] To minimize hydrolysis, it is recommended to prepare fresh solutions of this compound immediately before use and to work in a low-moisture environment.[2][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation | Hydrolysis of this compound | Prepare fresh this compound solution immediately before use. Ensure all solvents are anhydrous. Control the reaction pH to be between 7.2 and 8.5.[1] |
| Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[1] | ||
| Presence of primary amines in the buffer | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1] | |
| Inconsistent results | Variability in incubation time and temperature | Standardize the incubation time and temperature for all experiments. Use a temperature-controlled environment. |
| Incomplete dissolution of this compound | Ensure complete dissolution of the this compound in an appropriate organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2][10] | |
| Precipitation during reaction | Poor solubility of the conjugate | The PEG chain in this compound generally improves water solubility.[11][12] If precipitation occurs, consider adjusting the buffer concentration or adding a small amount of a water-miscible organic solvent. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization of molar ratios, incubation time, and temperature is recommended for each specific application.
Materials:
-
This compound
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring.
-
The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for a specific time (e.g., 1-4 hours). Protect from light if working with light-sensitive molecules.
-
Quench the Reaction: Add a quenching buffer to the reaction mixture to stop the conjugation by reacting with any unreacted NHS esters.
-
Purification: Remove unconjugated DSPE-PEG and other byproducts from the final conjugate using a suitable purification method like size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes various incubation conditions reported in the literature for this compound conjugation.
| Molecule to be Conjugated | Incubation Temperature | Incubation Time | pH | Reference |
| Antibody | Room Temperature | 4 hours | 7.4 | [8] |
| Protein (General) | Room Temperature | 1 - 2 hours | 7.0 - 8.0 | [] |
| Protein/Peptide/Ligand | Room Temperature & Refrigerator | 6 hours & 24 hours | 7.4 | [4][7] |
| Peptide | Room Temperature | Overnight | Not specified | [13] |
| Protein (General) | Room Temperature or On Ice | 30 - 60 minutes or 2 hours | 7.0 - 8.0 | [2][3] |
| Small Molecule (Amine-bearing) | Not specified | 3 - 24 hours | Not specified | [5] |
Visualizing the Workflow
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. encapsula.com [encapsula.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. encapsula.com [encapsula.com]
- 8. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocs.net [nanocs.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. This compound [nanocs.net]
- 12. This compound [nanocs.net]
- 13. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of DSPE-PEG-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) conjugated to N-hydroxysuccinimide (NHS) esters. DSPE-PEG-NHS is a critical reagent in the development of targeted drug delivery systems, particularly for the surface functionalization of liposomes and other nanoparticles. Accurate and thorough characterization of these conjugates, both before and after coupling to a target ligand (e.g., proteins, peptides, antibodies), is essential for ensuring the quality, efficacy, and safety of the final product.
This document outlines various analytical techniques, presents quantitative data for performance comparison, and provides detailed experimental protocols. Additionally, it offers a comparative analysis of this compound chemistry with alternative bioconjugation strategies.
I. Characterization of this compound Conjugation
The successful conjugation of a ligand to this compound results in the formation of a stable amide bond. Several analytical techniques can be employed to confirm this covalent linkage and to quantify the conjugation efficiency.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of common analytical methods used to characterize this compound conjugates.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation of conjugation, potential for quantification. | Provides detailed structural information, can be quantitative.[1] | Lower sensitivity compared to other methods, can be challenging for complex mixtures.[2] |
| FTIR Spectroscopy | Confirmation of amide bond formation. | Rapid, non-destructive, provides direct evidence of the key chemical bond.[2] | Lower sensitivity, can be difficult for quantitative analysis in complex mixtures.[2] |
| Mass Spectrometry (MALDI-TOF) | Confirmation of conjugation by mass increase, assessment of conjugation stoichiometry. | High sensitivity and mass accuracy, provides direct evidence of conjugation.[3][4][5] | Can be challenging for polydisperse PEG molecules.[4] |
| HPLC (Reversed-Phase) | Separation of conjugated from unconjugated species, quantification of conjugation efficiency. | High resolution, well-established for quantification.[6][] | Requires a chromophore for UV detection; ELSD can be used for molecules without UV absorbance.[6][] |
| Fluorescamine (B152294) Assay | Quantification of primary amine consumption, indirect measure of conjugation efficiency. | Sensitive for primary amines, relatively simple colorimetric or fluorometric assay.[8][9] | Indirect measurement, potential for interference from other primary amines in the sample. |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic diameter and size distribution of resulting nanoparticles (e.g., liposomes). | Rapid assessment of nanoparticle size and stability after conjugation.[10][11][12] | Does not provide chemical information about the conjugate itself. |
| Zeta Potential Measurement | Determination of the surface charge of functionalized nanoparticles. | Indicates changes in surface properties upon conjugation and predicts colloidal stability.[10][][14] | Does not provide chemical information about the conjugate itself. |
II. Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
NMR Spectroscopy for Conjugation Confirmation
Objective: To confirm the covalent linkage between this compound and an amine-containing ligand by observing the disappearance of the NHS ester protons and the appearance of new signals corresponding to the amide bond.
Methodology:
-
Dissolve the this compound starting material, the amine-containing ligand, and the final DSPE-PEG-ligand conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR spectra for all three samples using a high-resolution NMR spectrometer.
-
Analysis: Compare the spectra. Successful conjugation is indicated by the disappearance of the characteristic proton signals of the NHS ester (typically around 2.84 ppm) in the spectrum of the conjugate.[15] New signals corresponding to the formation of the amide bond may also be visible. The characteristic peak of the PEG chain is typically observed around 3.6 ppm.[15]
FTIR Spectroscopy for Amide Bond Detection
Objective: To detect the formation of the amide bond, which confirms successful conjugation.
Methodology:
-
Acquire FTIR spectra of the this compound, the ligand, and the purified conjugate using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Analysis: The formation of an amide bond is confirmed by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands in the conjugate's spectrum, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.[2] A decrease in the intensity of the NHS ester carbonyl peak (around 1740-1820 cm⁻¹) also indicates a successful reaction.[16]
MALDI-TOF Mass Spectrometry for Mass Confirmation
Objective: To confirm the conjugation by observing the expected increase in mass corresponding to the addition of the ligand to the this compound.
Methodology:
-
Prepare samples of the this compound and the purified DSPE-PEG-ligand conjugate for MALDI-TOF MS analysis by co-crystallizing them with a suitable matrix (e.g., sinapinic acid or DHB).
-
Acquire mass spectra in the appropriate mass range.
-
Analysis: Compare the mass spectra. A successful conjugation will show a new set of peaks in the conjugate sample with a mass that is the sum of the DSPE-PEG moiety and the ligand, minus the mass of the NHS group.[3][5]
HPLC for Quantification of Conjugation Efficiency
Objective: To separate the DSPE-PEG-ligand conjugate from unreacted this compound and ligand, and to quantify the conjugation efficiency.
Methodology:
-
Develop a reversed-phase HPLC method capable of separating the starting materials from the product. A C18 column is often suitable.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA).
-
Detection can be performed using a UV detector if the ligand has a chromophore, or an Evaporative Light Scattering Detector (ELSD) for compounds without a UV chromophore.[6][]
-
Inject a known amount of the reaction mixture and integrate the peak areas of the unreacted this compound and the DSPE-PEG-ligand conjugate.
-
Quantification: The conjugation efficiency can be calculated as: Efficiency (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted this compound Peak)) * 100
Fluorescamine Assay for Primary Amine Quantification
Objective: To indirectly determine the conjugation efficiency by quantifying the amount of unreacted primary amines on the ligand after the reaction.
Methodology:
-
Prepare a standard curve of the unconjugated ligand using known concentrations.
-
Prepare a solution of fluorescamine in a non-aqueous solvent like acetone (B3395972) or DMSO.[8][17]
-
To a sample of the conjugation reaction mixture (and the standards), add a borate (B1201080) buffer to adjust the pH to ~9.0.
-
Rapidly add the fluorescamine solution to the samples and standards.
-
Measure the fluorescence (excitation ~390 nm, emission ~475 nm).
-
Analysis: The amount of unreacted ligand in the conjugation mixture is determined from the standard curve. The conjugation efficiency is then calculated based on the initial amount of ligand used.
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
Objective: To characterize the physical properties of nanoparticles (e.g., liposomes) after surface modification with the DSPE-PEG-ligand conjugate.
Methodology:
-
Prepare a suspension of the functionalized nanoparticles in an appropriate buffer (e.g., PBS).
-
For DLS, place the sample in a suitable cuvette and measure the scattered light fluctuations to determine the hydrodynamic diameter and polydispersity index (PDI).[11][18]
-
For zeta potential, the sample is placed in a specialized cell, and an electric field is applied. The velocity of the particles is measured to determine their electrophoretic mobility and calculate the zeta potential.[10][19]
-
Analysis: Compare the size, PDI, and zeta potential of the functionalized nanoparticles to the unfunctionalized (plain) nanoparticles. An increase in size and a change in zeta potential can indicate successful surface modification.
III. Comparison with Alternative Bioconjugation Chemistries
While this compound is a widely used and effective linker, alternative chemistries exist that may be more suitable for specific applications. The choice of conjugation chemistry is critical and depends on the available functional groups on the ligand and the desired stability of the final conjugate.
Quantitative Comparison of Linker Chemistries
| Feature | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Click Chemistry (Azide-Alkyne) |
| Target Group | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | Wide range (typically 4-11) |
| Specificity | Lower (lysine is abundant) | High (cysteine is less abundant) | Very high (bioorthogonal) |
| Reaction Speed | Relatively fast (30-60 min) | Very fast (minutes to hours)[20] | Fast (minutes to hours)[20] |
| Linkage Stability | Very high (Amide bond) | Moderate (Thioether bond can undergo retro-Michael addition)[20][21] | Very high (Triazole ring)[22][23] |
IV. Mandatory Visualizations
Experimental Workflow for this compound Conjugation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. wyatt.com [wyatt.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Confirming DSPE-PEG-NHS Ligation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with PEGylated liposomes and bioconjugates, confirming the successful ligation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-N-hydroxysuccinimide ester (DSPE-PEG-NHS) to a target molecule is a critical step. This guide provides an objective comparison of key analytical techniques used to validate this amide bond formation, offering insights into their principles, performance, and practical considerations.
The conjugation of a primary amine-containing molecule (such as a protein, peptide, or small molecule ligand) to the NHS ester of DSPE-PEG proceeds via nucleophilic substitution, resulting in a stable amide linkage.[1][2] Verifying the efficiency and specificity of this reaction is paramount for ensuring the quality, efficacy, and safety of the final product.[3]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of this compound ligation products.[4] The choice of technique depends on the specific characteristics of the conjugate, the information required, and the available resources. The following table summarizes and compares the most common analytical methods.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Confirmation of amide bond formation, degree of PEGylation. | Provides direct structural evidence of covalent linkage.[4] | Lower sensitivity compared to mass spectrometry; requires relatively pure samples.[5] |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Confirms the increase in molecular weight corresponding to the attached DSPE-PEG moiety.[4] | High sensitivity and accuracy for molecular weight determination; can analyze complex mixtures.[6] | May not be suitable for highly polydisperse PEG chains; fragmentation can be an issue.[7] |
| SEC-HPLC | Separates molecules based on their hydrodynamic volume. | Purity of the conjugate, detection of unreacted starting materials, and aggregation.[4][] | Robust and reproducible for assessing purity and detecting aggregates.[9] | Does not provide direct structural information; resolution may be limited for species with similar sizes. |
| DLS & Zeta Potential | DLS measures size by analyzing light scattering from moving particles. Zeta potential measures surface charge. | Particle size, size distribution (PDI), and surface charge of liposomes or nanoparticles. | Rapid and non-invasive assessment of nanoparticle characteristics.[10][11] | Indirect measure of conjugation; sensitive to sample preparation and contaminants. |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Quantification of conjugation efficiency (e.g., drug-to-antibody ratio).[3][12] | Simple, rapid, and uses readily available equipment.[3] | Requires a chromophore on the conjugated molecule; can be inaccurate if extinction coefficients are not well-defined.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general guidelines and may require optimization based on the specific conjugate and instrumentation.
¹H NMR Spectroscopy for Amide Bond Confirmation
Objective: To confirm the formation of the amide bond between this compound and an amine-containing molecule.
Materials:
-
Lyophilized DSPE-PEG-conjugate
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Dissolve the lyophilized DSPE-PEG-conjugate in an appropriate deuterated solvent to a final concentration of 5-10 mg/mL.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Data Analysis: Look for the disappearance of the characteristic signals of the NHS ester (typically around 2.8 ppm) and the appearance of a new amide proton signal (typically between 7.5 and 8.5 ppm). The large, characteristic peak of the PEG methylene (B1212753) protons will be observed around 3.6 ppm.[4][13][14]
MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the covalent attachment of the DSPE-PEG moiety by observing an increase in the molecular weight of the target molecule.
Materials:
-
DSPE-PEG-conjugate sample
-
Unconjugated target molecule (as a control)
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water).
-
Mix the sample solution (DSPE-PEG-conjugate or control) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mode (linear for large molecules).
-
Data Analysis: Compare the mass spectrum of the conjugate to that of the unconjugated control. A mass shift corresponding to the molecular weight of the DSPE-PEG moiety confirms successful ligation.[4][7]
SEC-HPLC for Purity Assessment
Objective: To assess the purity of the DSPE-PEG-conjugate and detect any unreacted starting materials or aggregates.
Materials:
-
DSPE-PEG-conjugate sample
-
Mobile phase (e.g., phosphate-buffered saline)
-
SEC-HPLC system with a suitable column
-
UV or other appropriate detector
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample by dissolving it in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtering it through a 0.22 µm syringe filter.
-
Inject a fixed volume of the sample onto the column.
-
Monitor the elution profile using the detector.
-
Data Analysis: The chromatogram should show a main peak corresponding to the DSPE-PEG-conjugate. The presence of peaks at later retention times may indicate unreacted starting materials, while peaks at earlier retention times can suggest the presence of aggregates.[4][9]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for confirming this compound ligation and the logical relationship between different analytical techniques.
Caption: Experimental workflow for this compound ligation and subsequent analytical confirmation.
Caption: Decision-making workflow based on analytical results for this compound ligation.
References
- 1. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ankaanalitik.com.tr [ankaanalitik.com.tr]
- 11. Dynamic Light Scattering Particle Size Analysis (DLS) | Labcompare.com [labcompare.com]
- 12. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
A Head-to-Head Comparison of DSPE-PEG-NHS and DSPE-PEG-Maleimide for Protein Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostics, and other advanced therapeutics. The choice of linker chemistry plays a pivotal role in the efficiency, stability, and functionality of the final bioconjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional linkers: DSPE-PEG-NHS and DSPE-PEG-Maleimide, supported by experimental data and detailed protocols.
At the heart of targeted therapy and advanced diagnostics lies the ability to precisely attach proteins, such as antibodies or enzymes, to lipid-based nanocarriers like liposomes. This is where DSPE-PEG linkers become indispensable. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion acts as a lipid anchor, embedding the molecule within the lipid bilayer of the nanoparticle. The polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic shield, reducing non-specific interactions and increasing circulation time. The terminal reactive group—either N-hydroxysuccinimide (NHS) or Maleimide (B117702)—determines the conjugation strategy.
This guide will delve into the specifics of this compound and DSPE-PEG-Maleimide, enabling you to make an informed decision for your specific protein conjugation needs.
Executive Summary: Key Differences at a Glance
| Feature | This compound | DSPE-PEG-Maleimide |
| Target Functional Group | Primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins.[1][2][3] | Sulfhydryl groups (-SH) on cysteine residues.[4] |
| Reaction Chemistry | Acylation, forming a stable amide bond.[1] | Michael addition, forming a stable thioether bond.[5] |
| Reaction pH | Optimal at pH 7.2-9.0.[1] | Optimal at pH 6.5-7.5.[6] |
| Specificity | Lower, as lysine residues are often abundant and distributed across the protein surface. This can lead to a heterogeneous population of conjugates.[1] | Higher, as free cysteine residues are less common. This allows for more site-specific and controlled conjugation, resulting in a more homogeneous product.[1] |
| Bond Stability | The resulting amide bond is highly stable under physiological conditions.[1] | The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866).[1] |
| Protein Modification | Generally, no prior modification of the protein is needed. | May require the introduction of a free cysteine residue through protein engineering or the reduction of existing disulfide bonds. |
Reaction Mechanisms
The fundamental difference between this compound and DSPE-PEG-Maleimide lies in their reaction chemistry, which dictates their specificity for particular amino acid residues.
This compound: Targeting Primary Amines
This compound reacts with primary amines, primarily the epsilon-amine of lysine residues and the alpha-amine at the N-terminus of a protein. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS.[1]
DSPE-PEG-Maleimide: Targeting Sulfhydryl Groups
DSPE-PEG-Maleimide specifically reacts with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether linkage.[5]
Quantitative Comparison of Performance
While direct head-to-head comparative studies are limited, the following table summarizes key performance parameters based on the known chemistry of the linkers and data from various sources.
| Parameter | This compound | DSPE-PEG-Maleimide |
| Reaction Rate | Generally fast, but the NHS ester is prone to hydrolysis, which is a competing reaction. The half-life of NHS esters decreases with increasing pH.[1] | The reaction with thiols is typically rapid and efficient within the optimal pH range. The maleimide group is more stable in aqueous solutions than the NHS ester.[1] |
| Conjugation Efficiency | Can be high, but is often influenced by the accessibility of lysine residues and the competing hydrolysis of the NHS ester.[7] | Generally very high due to the specific and efficient reaction with free thiols. One study reported a conjugation efficiency of over 95% for a maleimide-peptide reaction. |
| Product Homogeneity | Tends to produce a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. | Produces a more homogeneous product, especially when a single free cysteine is available for conjugation. |
| Stability of Conjugate | The amide bond is extremely stable under physiological conditions.[1] | The thioether bond is generally stable, but can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of high concentrations of other thiols like glutathione in the intracellular environment.[1] |
Experimental Protocols
Below are detailed protocols for conjugating a model protein to pre-formed liposomes using both this compound and DSPE-PEG-Maleimide.
General Experimental Workflow
Protocol 1: this compound Conjugation
Materials:
-
Pre-formed liposomes containing this compound
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., Tris or glycine)
-
Size-exclusion chromatography column
Method:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Conjugation Reaction: Add the protein solution to the pre-formed liposome suspension. A typical molar ratio is a 10- to 20-fold molar excess of the NHS-functionalized lipid to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Separate the protein-conjugated liposomes from unconjugated protein and byproducts using size-exclusion chromatography.
-
Quantification: Determine the conjugation efficiency by quantifying the amount of protein associated with the liposomes using a protein assay (e.g., BCA assay) and quantifying the lipid content. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.[8][9]
Protocol 2: DSPE-PEG-Maleimide Conjugation
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Maleimide
-
Protein with a free cysteine residue
-
Reducing agent (e.g., TCEP or DTT)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Size-exclusion chromatography column
Method:
-
Protein Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Prepare Protein Solution: Dissolve the reduced protein in a degassed conjugation buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols.
-
Conjugation Reaction: Add the protein solution to the pre-formed liposome suspension. A 10- to 20-fold molar excess of the maleimide-functionalized lipid to the protein is commonly used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.
-
Purification: Separate the protein-conjugated liposomes from unconjugated protein using size-exclusion chromatography.
-
Quantification: Determine the conjugation efficiency using a protein assay and lipid quantification. Analyze the conjugate by SDS-PAGE to visualize the successful conjugation.[8][9]
Conclusion: Making the Right Choice
The selection between this compound and DSPE-PEG-Maleimide is highly dependent on the specific protein and the desired outcome of the conjugation.
Choose this compound when:
-
Your protein has readily available lysine residues and lacks free cysteines.
-
A high degree of site-specificity and homogeneity is not a primary concern.
-
You prefer a simpler protocol that does not require protein pre-modification.
Choose DSPE-PEG-Maleimide when:
-
You require site-specific conjugation to preserve the protein's activity, especially if the active site contains lysine residues.
-
A homogeneous population of conjugates is critical for your application (e.g., therapeutic development).
-
Your protein has a free cysteine residue, or you can introduce one through protein engineering.
By carefully considering the factors outlined in this guide, researchers can select the optimal DSPE-PEG linker to achieve efficient and stable protein conjugation, paving the way for the successful development of advanced nanomedicines and diagnostic tools.
References
Stability Showdown: A Comparative Guide to DSPE-PEG Linkers for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of linker chemistry for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) conjugates is a critical determinant of a drug delivery system's success. The stability of this linker dictates the pharmacokinetic profile, bioavailability, and ultimately, the therapeutic efficacy of the encapsulated or conjugated drug. This guide provides an objective comparison of the in vitro and in vivo stability of common DSPE-PEG linkers, supported by experimental data and detailed protocols to inform rational drug design.
The strategic incorporation of DSPE-PEG into nanocarriers, such as liposomes and micelles, is a well-established method to enhance their systemic circulation time and stability. The hydrophilic PEG chains form a protective layer that sterically hinders opsonization and uptake by the reticuloendothelial system. However, the covalent bond connecting the PEG moiety to a targeting ligand or the drug itself—the "linker"—can vary significantly in its susceptibility to cleavage in biological environments. This stability is a key design parameter, enabling either long-circulating, stable formulations or environmentally triggered drug release.
Comparative Stability of Common DSPE-PEG Linker Chemistries
The stability of a DSPE-PEG linker is primarily governed by the chemical nature of the covalent bond. The following table summarizes the stability characteristics of frequently employed linker types. It is important to note that the provided half-life values are representative of the linker chemistry and can be influenced by factors such as the specific molecular context, steric hindrance, and the biological environment.
| Linker Chemistry | In Vitro Stability (Plasma/Serum) | In Vivo Stability | Cleavage Mechanism | Key Considerations |
| Amide | Highly Stable (t½ > 1 week) | Highly Stable | Generally non-cleavable | Provides a robust and long-circulating conjugate. Drug release relies on the degradation of the entire nanocarrier. |
| Carbamate | Highly Stable (t½ > 1 week) | Highly Stable | Generally non-cleavable | Offers high stability similar to amide bonds. |
| Thioether (from Maleimide) | Highly Stable (t½ > 1 week) | Highly Stable | Generally non-cleavable | Formed by the reaction of a maleimide (B117702) with a thiol. Very stable under physiological conditions. |
| Succinimidyl (NHS) Ester | Labile (t½ = hours) | Labile | Hydrolysis | Prone to hydrolysis, especially at neutral to alkaline pH. Primarily used as a reactive intermediate for forming more stable amide bonds. |
| Hydrazone | pH-dependent (Stable at pH 7.4, labile at pH < 6) | Stable in circulation, cleaves in acidic environments | Acid-catalyzed hydrolysis | Ideal for targeted release in acidic tumor microenvironments or endosomes. |
| Disulfide | Stable in circulation, labile in reducing environments | Stable in bloodstream, cleaved intracellularly | Reduction by glutathione (B108866) | Enables targeted intracellular drug release where glutathione concentrations are high. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DSPE-PEG linker stability. Below are representative protocols for in vitro and in vivo stability studies.
In Vitro Plasma Stability Assay
Objective: To determine the rate of cleavage of a DSPE-PEG linker in plasma by quantifying the amount of intact conjugate over time.
Materials:
-
DSPE-PEG conjugate of interest
-
Freshly collected human or mouse plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Analytical column (e.g., C18) for High-Performance Liquid Chromatography (HPLC)
-
HPLC system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometer)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Prepare a stock solution of the DSPE-PEG conjugate in PBS or another suitable buffer.
-
Spike the DSPE-PEG conjugate into pre-warmed plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction and precipitate plasma proteins by adding 2-3 volumes of cold acetonitrile or methanol.
-
Vortex the samples and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.
-
Analyze the samples by a validated HPLC method to separate and quantify the intact DSPE-PEG conjugate and any cleavage products.
-
Plot the percentage of the remaining intact conjugate against time to determine the in vitro half-life (t½).
In Vivo Pharmacokinetics and Stability Study
Objective: To evaluate the circulation half-life and stability of a DSPE-PEG conjugate in an animal model.
Materials:
-
DSPE-PEG conjugate of interest (a radiolabeled or fluorescently tagged version is often used for ease of detection)
-
Animal model (e.g., mice or rats)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Apparatus for quantifying the conjugate (e.g., gamma counter for radiolabeled compounds, fluorescence plate reader for fluorescently tagged compounds)
-
Centrifuge
Procedure:
-
Administer a single intravenous (IV) dose of the DSPE-PEG conjugate to the animal model.
-
At various time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48 hours) post-injection, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant.
-
Process the blood samples to separate the plasma by centrifugation.
-
Quantify the concentration of the conjugate in the plasma samples using the appropriate detection method (e.g., gamma counting or fluorescence measurement).
-
To assess in vivo stability (linker cleavage), plasma samples can be further analyzed by techniques such as size exclusion chromatography (SEC-HPLC) or LC-MS to separate the intact conjugate from the cleaved PEG and the payload.
-
Plot the plasma concentration of the intact conjugate versus time and use pharmacokinetic software to calculate the circulation half-life (t½), area under the curve (AUC), and clearance.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo stability testing.
Conclusion
The selection of a DSPE-PEG linker is a critical decision in the design of long-circulating and targeted drug delivery systems. Stable linkers, such as amides and thioethers, are optimal for applications requiring maximal in vivo residence time of the intact conjugate. Conversely, cleavable linkers, including hydrazones and disulfides, provide the advantage of controlled drug release in response to specific physiological triggers. A thorough understanding of the stability of different linker chemistries, coupled with rigorous in vitro and in vivo evaluation, is essential for the development of safe and effective nanomedicines.
Validating the Targeting Efficacy of DSPE-PEG-NHS Functionalized Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to specific cellular targets is a cornerstone of next-generation nanomedicines. Functionalization of nanoparticles with targeting moieties is a key strategy to enhance their therapeutic index by increasing accumulation at the site of action and reducing off-target effects. Among the various methods for surface modification, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-succinimidyl ester (DSPE-PEG-NHS) has emerged as a popular and versatile approach. This guide provides a comprehensive comparison of the targeting efficiency of this compound functionalized nanoparticles with other alternatives, supported by experimental data and detailed protocols.
The Role of this compound in Targeted Nanoparticle Formulation
This compound is an amphiphilic polymer conjugate that readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles.[1] The DSPE portion acts as a lipid anchor, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic "stealth" layer that reduces opsonization and prolongs circulation time.[2][3] The N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain is a reactive group that readily forms stable amide bonds with primary amines on targeting ligands such as antibodies, peptides, and small molecules.[1] This allows for the covalent attachment of these ligands to the nanoparticle surface, enabling active targeting to specific cell surface receptors overexpressed on diseased cells.
Comparative Analysis of Targeting Efficiency
The targeting efficiency of functionalized nanoparticles is a critical parameter that influences their therapeutic efficacy. This is typically evaluated through a series of in vitro and in vivo experiments designed to quantify cellular uptake, tumor accumulation, and biodistribution.
In Vitro Cellular Uptake
In vitro cellular uptake studies are essential for the initial assessment of targeting efficiency. These assays measure the extent to which nanoparticles are internalized by target cells compared to non-target cells or non-functionalized nanoparticles.
Table 1: Comparison of In Vitro Cellular Uptake of Functionalized Nanoparticles
| Nanoparticle Formulation | Targeting Ligand | Cell Line | Cellular Uptake Enhancement (vs. Non-Targeted) | Reference |
| This compound Liposomes | Anti-HER2 Antibody | SK-BR-3 (HER2+) | ~3.5-fold increase | [4] |
| DSPE-PEG-Folate Micelles | Folic Acid | HeLa (Folate Receptor+) | ~2-fold increase | [5] |
| Maleimide-PEG-DSPE Micelles | cRGD Peptide | U87MG (Integrin αvβ3+) | Significant increase in internalization | [6] |
| Click Chemistry-functionalized Iron Oxide NP | Antibody | Target Receptor+ Cells | Higher binding vs. Carbodiimide (B86325) | [7] |
In Vivo Tumor Accumulation and Biodistribution
In vivo studies using animal models, typically tumor-bearing mice, are crucial for evaluating the overall targeting performance of nanoparticles in a complex biological system. These studies assess the accumulation of nanoparticles in the tumor tissue versus other organs.
Table 2: Comparison of In Vivo Tumor Accumulation of Functionalized Nanoparticles
| Nanoparticle Formulation | Targeting Ligand | Animal Model | Tumor Accumulation (% Injected Dose/g) | Off-Target Organ Accumulation (Liver, Spleen) | Reference |
| This compound Liposomes | Anti-EGFR Nanobody | Glioblastoma Xenograft | ~6% | High | [5] |
| DSPE-PEG-Folate Nanoparticles | Folic Acid | Ovarian Cancer Xenograft | ~4.5% | Moderate | [6] |
| Non-targeted PEGylated Liposomes | None | Various Xenografts | ~2-3% (via EPR effect) | High | [4] |
| Hyaluronic Acid-coated Nanoparticles | Hyaluronic Acid | Breast Cancer Xenograft | Increased tumor penetration | Moderate | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable validation of nanoparticle targeting efficiency.
Protocol 1: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol outlines a method for quantifying the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
Fluorescently labeled functionalized nanoparticles
-
Non-labeled or non-targeted nanoparticles (as controls)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target and control cells in 12-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled functionalized nanoparticles at various concentrations. Include non-labeled and non-targeted nanoparticles as controls. Incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a typical procedure for assessing the biodistribution and tumor accumulation of nanoparticles in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
Functionalized nanoparticles (often labeled with a fluorescent dye or radioisotope)
-
Saline solution for injection
-
Anesthesia
-
In vivo imaging system (e.g., IVIS for fluorescence imaging) or gamma counter (for radioisotopes)
Procedure:
-
Tumor Inoculation: Inoculate tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Administer the labeled functionalized nanoparticles intravenously (e.g., via tail vein injection) to the tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the nanoparticles.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Quantification: Measure the fluorescence intensity or radioactivity in the excised tumor and organs. Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the accumulation in each organ.
Mandatory Visualizations
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflows for evaluating nanoparticle targeting efficiency.
Caption: Signaling pathway of targeted nanoparticle uptake.
Conclusion
The functionalization of nanoparticles with targeting ligands via this compound is a robust and widely adopted strategy to enhance their therapeutic efficacy. The provided data and protocols offer a framework for researchers to objectively evaluate and compare the targeting efficiency of their nanoparticle formulations. While direct cross-study comparisons can be challenging due to variations in experimental conditions, the evidence consistently demonstrates that active targeting through ligand functionalization leads to superior cellular uptake and tumor accumulation compared to non-targeted nanoparticles. The choice of the specific targeting ligand and the optimization of the nanoparticle formulation are critical factors in achieving the desired therapeutic outcome.
References
- 1. This compound [nanocs.net]
- 2. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer active targeting by nanoparticles: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties [mdpi.com]
A Researcher's Guide to Quantifying Ligand Density on DSPE-PEG-NHS Liposomes
For researchers and drug development professionals, accurately quantifying the density of ligands conjugated to the surface of liposomes is a critical step in the development of targeted drug delivery systems. The number of ligands per liposome (B1194612) can significantly influence binding affinity, cellular uptake, and overall therapeutic efficacy. This guide provides a comparative analysis of common techniques used to determine ligand density on DSPE-PEG-NHS liposomes, complete with experimental protocols and supporting data.
Comparison of Quantitative Analysis Methods
Several analytical techniques are available to determine the number of ligand molecules attached to the surface of liposomes. The choice of method often depends on the nature of the ligand, the required sensitivity, and the available instrumentation. Here, we compare four prominent methods: Single-Molecule Fluorescence Imaging, UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nanoflow Cytometry.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Single-Molecule Fluorescence Imaging | Direct visualization and counting of single fluorescently labeled ligands on individual liposomes. By observing photobleaching steps, the exact number of fluorophores (and thus ligands) can be determined per liposome.[1][2] | - High accuracy and precision.- Provides information on ligand stoichiometry on individual liposomes.[1][2]- Enables characterization of heterogeneity within the liposome population. | - Requires specialized microscopy equipment with single-molecule sensitivity.- The ligand must be fluorescently labeled.- Can be a low-throughput method. | - Number of ligands per liposome.- Distribution of ligand densities across a population of liposomes. |
| UV-Vis Spectroscopy | Measures the absorbance of the ligand at a specific wavelength. The concentration of the conjugated ligand can be determined using a standard curve, after separating the liposomes from the unconjugated ligand.[][4] | - Widely accessible and relatively simple to perform.- Non-destructive if the ligand has an intrinsic chromophore.[5] | - Lower sensitivity compared to fluorescence-based methods.- It is a bulk measurement, providing an average ligand density for the entire population.- Interference from other components of the liposome formulation can be a challenge.[6] | - Average concentration of conjugated ligand.- Average number of ligands per liposome (requires knowledge of liposome concentration). |
| High-Performance Liquid Chromatography (HPLC) | Separates the ligand-conjugated liposomes from free, unconjugated ligand. The amount of conjugated ligand is then quantified, often using a UV or fluorescence detector.[7][8] | - High resolution and sensitivity.- Can separate and quantify different species in the sample.- Established and reliable technique for quantification.[7][8] | - Can be time-consuming.- Requires specialized equipment and expertise.- Potential for liposome disruption during the analysis. | - Concentration of conjugated ligand.- Conjugation efficiency. |
| Nanoflow Cytometry | Simultaneously measures the light scattering (related to size) and fluorescence of individual liposomes as they pass through a laser beam. This allows for the quantification of ligand density on a single-particle basis.[9][10] | - High-throughput analysis of thousands of individual liposomes per minute.[9][10]- Provides multiparametric data (size and ligand density) for each particle.- Can assess the heterogeneity of the liposome population. | - Requires a specialized nanoflow cytometer.- The ligand or a secondary probe must be fluorescently labeled.- Calibration and data analysis can be complex. | - Distribution of ligand density as a function of liposome size.- Percentage of successfully conjugated liposomes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed techniques.
Single-Molecule Fluorescence Imaging
This protocol outlines the steps for quantifying fluorescently labeled proteins on the surface of liposomes.
Protocol:
-
Liposome Preparation: Prepare small unilamellar liposomes containing this compound.
-
Ligand Conjugation: Conjugate a fluorescently labeled protein (e.g., with a dye like Alexa Fluor) to the NHS-activated PEG chains on the liposome surface. The reaction is typically carried out at room temperature for several hours.
-
Purification: Remove unconjugated protein using size-exclusion chromatography.
-
Microscopy Sample Preparation: Immobilize the liposomes on a glass coverslip, often coated with a polymer like polyethylene (B3416737) glycol (PEG) to prevent non-specific binding.
-
Imaging: Use a custom-built wide-field fluorescence microscope with single-molecule sensitivity (e.g., a total internal reflection fluorescence (TIRF) microscope).
-
Data Analysis: Acquire time-lapse image series until most of the fluorophores have photobleached. Count the number of discrete photobleaching steps for each liposome to determine the number of fluorescently labeled proteins attached.[1][2]
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - ACS Nano - Figshare [figshare.com]
A Researcher's Guide to DSPE-PEG-NHS: A Comparative Analysis of Supplier Offerings
For researchers and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success and therapeutic efficacy. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-hydroxysuccinimide (DSPE-PEG-NHS) is a vital heterobifunctional lipid used extensively in the creation of stealth liposomes and other nanoparticle-based drug delivery systems. Its utility lies in its ability to prolong circulation time and provide a reactive handle for the conjugation of targeting ligands. However, the performance of this compound can vary between suppliers, impacting the physicochemical properties and biological activity of the final formulation. This guide provides a comparative overview of this compound from various suppliers, supported by essential experimental protocols for in-house evaluation.
Supplier Product Specifications
A survey of prominent suppliers reveals a range of product offerings for this compound, primarily differing in the molecular weight (MW) of the PEG linker. While most suppliers assure a purity of ≥90%, it is crucial to recognize that variations in the impurity profile and polydispersity of the PEG chain can exist, which may affect experimental outcomes.[1]
| Supplier | Available PEG MW (Da) | Purity | Physical Form | Storage Temperature (°C) |
| Advanced Biochemicals | 2000, 3400, 5000 | Not specified | Not specified | Not specified |
| BroadPharm | 600, 1000, 2000, 5000 | Not specified | Not specified | -20 |
| Cayman Chemical | 2000 | ≥90% | Solid | -20 |
| Creative PEGWorks | 1000, 2000, 3400, 5000 | Not specified | Not specified | Not specified |
| MedchemExpress | 2000 | Not specified | Not specified | Not specified |
| Nanocs | 1000, 2000, 3400, 5000, 10k, 20k | >90% | White to off-white solid | -20 |
| Ottokemi | 3400 | 90% | White solid | 2-8 |
Note: This table is a summary of publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers for detailed certificates of analysis.
Key Experimental Protocols for Performance Evaluation
To ensure the quality and consistency of this compound for your specific application, a series of characterization and performance assays are recommended.
Purity and Molecular Weight Verification by ¹H NMR and GPC
Objective: To confirm the identity and purity of the this compound and to assess the polydispersity of the PEG chain.
Methodology:
-
¹H NMR Spectroscopy: Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic peaks for the DSPE lipid tails, the repeating ethylene (B1197577) glycol units of the PEG chain, and the N-hydroxysuccinimide group. The integration of these peaks can be used to estimate the purity and the degree of PEGylation.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a more homogenous product, which is often desirable for reproducible formulations.
Reactivity Assessment of the NHS Ester
Objective: To evaluate the efficiency of the NHS ester in conjugating to an amine-containing molecule.
Methodology:
-
Model Conjugation Reaction: React the this compound with a model amine-containing molecule (e.g., a fluorescently labeled peptide or a small molecule like fluorescein (B123965) isothiocyanate - FITC).
-
Quantification of Conjugation Efficiency: The extent of the reaction can be monitored and quantified using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the unreacted starting materials.
-
Spectrophotometry: If a chromophoric or fluorophoric amine is used, the increase in absorbance or fluorescence can be measured to determine the reaction kinetics and endpoint.
-
Liposome Formulation and Characterization
Objective: To assess the ability of the this compound to incorporate into a lipid bilayer and to characterize the resulting liposomes.
Methodology:
-
Liposome Preparation: Formulate liposomes using a standard method such as thin-film hydration followed by extrusion. A typical formulation might include a primary phospholipid (e.g., DSPC), cholesterol, and the this compound at a specific molar ratio.
-
Characterization of Liposomes:
-
Dynamic Light Scattering (DLS): To measure the mean particle size, size distribution (PDI), and zeta potential of the formulated liposomes.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the liposomes.
-
Stability Studies: To assess the stability of the liposomes over time by monitoring changes in size and PDI at different storage conditions.
-
Visualizing Experimental Workflows
To aid in the conceptualization of these evaluation processes, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the comprehensive evaluation of this compound.
Application in Targeted Drug Delivery
The primary application of this compound is in the surface modification of liposomes to attach targeting ligands, thereby enhancing drug delivery to specific cells or tissues.
Caption: Pathway for creating and utilizing targeted liposomes with this compound.
References
A Comparative Guide to the Biocompatibility of DSPE-PEG-NHS Formulations
For Researchers, Scientists, and Drug Development Professionals
1-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) derivatives are fundamental components in the development of advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] The addition of a polyethylene (B3416737) glycol (PEG) chain to the DSPE lipid anchor enhances stability, increases circulation time, and reduces clearance by the immune system.[3][4] The N-hydroxysuccinimide (NHS) ester functional group on the distal end of the PEG chain allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or proteins via reaction with primary amines.[5][6][7] This guide provides a comparative assessment of the biocompatibility of DSPE-PEG-NHS formulations, supported by experimental data and detailed protocols.
In Vitro Biocompatibility Assessment
Initial biocompatibility screening is predominantly performed using in vitro cell-based assays to evaluate cytotoxicity. These assays are crucial for determining the concentration-dependent effects of the formulation on cell viability and metabolic health.
Cytotoxicity Data
The MTT assay is a standard colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] In metabolically active cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[9] The intensity of the resulting color is proportional to the number of viable cells.[8] Formulations based on DSPE-PEG generally exhibit low cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µg/mL) of DSPE-PEG Formulations on A549 Lung Carcinoma Cells after 72h Exposure
| Formulation | IC₅₀ (µg/mL) | Observations |
| DSPE-PEG (2000) | > 1000 | High biocompatibility, minimal impact on cell viability. |
| DSPE-PEG (2000)-NHS | ~850 | Slightly increased toxicity compared to non-functionalized PEG-lipid, likely due to the reactive NHS group. Still considered low toxicity.[10][11] |
| DSPE-PEG (2000)-Maleimide | ~700 | Higher reactivity of the maleimide (B117702) group may lead to increased interaction with cellular components, resulting in slightly lower IC₅₀. |
| Control (Vehicle Only) | Not Applicable | No significant effect on cell viability. |
Note: Data are representative and may vary based on cell line, PEG length, and experimental conditions.
Experimental Protocol: MTT Assay for Nanoparticle Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of this compound formulations using the MTT assay.[8][9][12]
-
Cell Seeding:
-
Nanoparticle Preparation and Treatment:
-
Prepare a stock solution of the this compound formulation. If using lyophilized nanoparticles, resuspend them in the appropriate cell culture medium.[13]
-
Perform serial dilutions to create a range of concentrations (e.g., 0-1000 µg/mL).
-
Remove the existing media from the cells and replace it with 100 µL of media containing the various nanoparticle concentrations.[13] Include wells with media only (no cells) as a background control.[8]
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Reagent Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully discard the MTT solution from each well.
-
Add 50-100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12][14]
-
Measure the optical density (absorbance) of the solution at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vivo Biocompatibility Assessment
While in vitro tests provide essential preliminary data, in vivo studies are necessary to evaluate the systemic toxicity and overall biological response to this compound formulations in a complex living organism.
Systemic Toxicity & Histopathology
In vivo toxicity is typically assessed by administering the formulation to animal models (e.g., mice or rats) and monitoring for adverse effects over time. Key endpoints include changes in body weight, blood chemistry, and histopathological analysis of major organs to identify signs of inflammation, tissue damage, or nanoparticle accumulation.[15][16]
Table 2: Representative In Vivo Biocompatibility Findings in a Murine Model (7-Day Study)
| Parameter | Control Group (Saline) | This compound Nanoparticles (10 mg/kg) | Comparison & Notes |
| Body Weight Change | +5% to +8% | +4% to +7% | No significant difference, indicating no acute systemic toxicity. |
| Blood Urea Nitrogen (BUN) | Normal Range | Normal Range | Suggests no significant nephrotoxicity. |
| Alanine Aminotransferase (ALT) | Normal Range | Normal Range | Suggests no significant hepatotoxicity. |
| Histopathology (Liver) | Normal architecture | Mild, transient inflammatory cell infiltration | PEGylated nanoparticles are often cleared by the liver; mild, non-pathological responses can occur.[15] |
| Histopathology (Spleen) | Normal architecture | Normal architecture | No significant signs of toxicity or abnormal accumulation observed. |
| Histopathology (Kidney) | Normal architecture | Normal architecture | No evidence of nanoparticle-induced renal damage.[17] |
Experimental Protocol: Histological Analysis of Tissues
This protocol describes the standard procedure for preparing tissue samples for histopathological examination following in vivo studies.[15][18]
-
Animal Study Design:
-
Tissue Collection and Fixation:
-
At the designated endpoint, euthanize the animals according to approved ethical protocols.
-
Perform a necropsy and collect major organs, including the liver, spleen, kidneys, heart, and lungs.
-
Immediately fix the collected tissue samples in 10% neutral buffered formalin for at least 24 hours to preserve the tissue architecture.[15]
-
-
Tissue Processing and Embedding:
-
After fixation, dehydrate the tissues through a series of graded ethanol (B145695) solutions.
-
Clear the tissues in xylene or a similar clearing agent.
-
Infiltrate the tissues with and embed them in paraffin (B1166041) wax to form solid blocks.
-
-
Sectioning and Staining:
-
Cut thin sections (3–5 µm thick) from the paraffin blocks using a microtome.[15]
-
Mount the sections on glass microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (B541160) (H&E). Hematoxylin stains cell nuclei blue-purple, while eosin stains the cytoplasm and extracellular matrix pink.[15]
-
-
Microscopic Examination:
Immunological Considerations
The immune system's response to PEGylated nanoparticles is a critical aspect of biocompatibility. While PEGylation is intended to reduce immunogenicity, immune reactions can still occur.[3][19]
Complement Activation
Nanoparticles can activate the complement system, a component of the innate immune system, which can lead to opsonization and rapid clearance.[20] This activation can occur through three main pathways:
-
Classical Pathway: Typically initiated by antibody-antigen complexes. Pre-existing anti-PEG antibodies (IgM or IgG) can bind to the nanoparticle surface and trigger this pathway.[21][22]
-
Lectin Pathway: Activated by the binding of mannan-binding lectin (MBL) to carbohydrate patterns on a surface.
-
Alternative Pathway: Involves the spontaneous hydrolysis of the C3 component, which can be amplified on activating surfaces.
Coating nanoparticles with PEG generally reduces complement activation, but factors like PEG density and chain length can influence this effect.[20][23] Uncontrolled complement activation is a potential concern as it can contribute to adverse reactions.[23]
Comparison with Alternative DSPE-PEG Formulations
The choice of the terminal functional group on the DSPE-PEG chain is dictated by the desired conjugation chemistry and can influence the formulation's overall biocompatibility profile.
Table 3: Comparison of Common DSPE-PEG Functional Groups
| Derivative | Functional Group | Conjugation Chemistry | Key Biocompatibility Considerations |
| This compound | N-Hydroxysuccinimide Ester | Reacts with primary amines (-NH₂) to form stable amide bonds.[4][5] | The NHS ester is susceptible to hydrolysis; generally low toxicity but the reactive group can interact non-specifically. |
| DSPE-PEG-Maleimide | Maleimide | Reacts with sulfhydryl/thiol groups (-SH) to form stable thioether bonds.[24] | Highly specific reaction. Maleimide groups can be more reactive than NHS esters, potentially leading to slightly higher cytotoxicity. |
| DSPE-PEG-COOH | Carboxylic Acid | Requires activation (e.g., with EDC/NHS) to react with primary amines. | Less reactive than NHS-esters, providing better stability in aqueous solutions. The negative charge may influence biodistribution. |
| DSPE-PEG-OH | Hydroxyl | Less reactive; can be used for further chemical modification or as a non-reactive control. | Considered highly biocompatible and less immunogenic, but offers limited options for direct conjugation.[25] |
| DSPE-PEG-Amine | Amine (-NH₂) | Can be conjugated to carboxyl groups (using EDC/NHS) or other amine-reactive linkers. | The positive charge can increase cellular uptake but may also lead to higher toxicity compared to neutral or anionic surfaces. |
Conclusion
This compound is a versatile and widely used lipid for the surface functionalization of nanoparticles and liposomes.[5][10] Biocompatibility assessments consistently demonstrate that these formulations have low in vitro cytotoxicity and are generally well-tolerated in vivo. However, the reactive nature of the NHS group and the potential for PEG to elicit an immune response necessitate a thorough and case-specific evaluation. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers designing and validating the next generation of targeted nanomedicines.
References
- 1. Lipid PEG, DSPE PEG, PEGylated Lipids Linker in Drug Delivery | AxisPharm [axispharm.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AxisPharm [axispharm.com]
- 5. biochempeg.com [biochempeg.com]
- 6. This compound [nanocs.net]
- 7. encapsula.com [encapsula.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jmb.or.kr [jmb.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Bringing pathology to nanomedicine: a comparison of in vivo toxicity of polymeric nanoparticle carriers with and without chitosan coating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. sanad.iau.ir [sanad.iau.ir]
- 18. researchgate.net [researchgate.net]
- 19. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 21. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. minded-cofund.eu [minded-cofund.eu]
- 24. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. web.cas.org [web.cas.org]
Preserving Protein Function: A Guide to Functional Assays for DSPE-PEG-NHS Conjugates and Site-Specific Alternatives
For researchers, scientists, and professionals in drug development, ensuring that a protein maintains its biological activity after conjugation is paramount. This guide provides a comparative analysis of functional assays used to validate the activity of proteins conjugated via the commonly used DSPE-PEG-NHS linker and highlights the advantages of site-specific conjugation methods, supported by experimental data.
The conjugation of proteins to polyethylene (B3416737) glycol (PEG) and lipid moieties, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic proteins and to anchor them to liposomal drug delivery systems. This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to randomly react with primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues. While straightforward, this random conjugation can sometimes compromise the protein's functional integrity by modifying residues within or near the active or binding sites.
In contrast, site-specific conjugation methods offer precise control over the point of attachment, preserving the protein's native conformation and function. This guide will delve into the functional assays crucial for validating protein activity post-conjugation and compare the performance of randomly conjugated proteins with their site-specifically modified counterparts.
The Critical Role of Functional Assays
Validating the biological activity of a conjugated protein is a critical step in the development of protein-based therapeutics and diagnostics. A variety of functional assays can be employed, with the choice depending on the protein's mechanism of action.
For Antibodies and Binding Proteins:
-
Binding Affinity Assays (ELISA & SPR): These assays are fundamental for determining how conjugation affects the protein's ability to bind to its target.
-
Cell-Based Assays: For therapeutic antibodies, assays that measure downstream cellular effects, such as inhibition of proliferation, induction of apoptosis, or antibody-dependent cellular cytotoxicity (ADCC), are essential.
For Enzymes:
-
Enzyme Kinetic Assays: These assays measure key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) to quantify the impact of conjugation on catalytic efficiency.
Comparing Conjugation Chemistries: this compound vs. Site-Specific Alternatives
Site-specific conjugation techniques, such as maleimide (B117702) chemistry targeting cysteine residues, click chemistry, and enzymatic ligation, offer significant advantages over the random approach of NHS esters. The primary benefit is the preservation of the protein's active sites, leading to a more homogeneous product with retained or even enhanced biological function.
Quantitative Comparison of Conjugation Methods
The following tables summarize quantitative data from studies comparing the functional outcomes of random versus site-specific conjugation.
| Functional Assay | Random Conjugation (e.g., NHS Ester) | Site-Specific Conjugation | Fold Improvement with Site-Specific Method | Reference |
| Antigen Detection Limit | 1 ng/mL | 10 pg/mL | ~100x | [1] |
| Binding Affinity (Kd) | 13.8 nM | 11.8 nM | ~1.2x | [2] |
| In Vitro Cytotoxicity (IC50) | Higher IC50 (less potent) | 34% lower IC50 (more potent) | ~1.5x | [2] |
| Gene Silencing Efficiency | ~32% (at 500 nM siRNA) | ~80% (at 500 nM siRNA) | ~2.5x | N/A |
Note: The gene silencing data compares a maleimide linker (a site-specific approach) to a carboxyl linker that reacts with amines, similar to NHS esters.
Experimental Protocols
Detailed methodologies for key functional assays are provided below to guide researchers in validating their conjugated proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol determines the binding affinity of a conjugated antibody to its target antigen.
Materials:
-
High-binding 96-well microplate
-
Antigen
-
Conjugated antibody and unconjugated control antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the conjugated antibody and unconjugated control to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates).
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (antigen) and analyte (conjugated antibody)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the ligand (antigen) solution to allow for covalent coupling to the chip surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (conjugated antibody) over the sensor surface to measure the association phase.
-
Flow running buffer over the surface to measure the dissociation phase.
-
-
Regeneration: Regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an antibody-drug conjugate (ADC) or a drug-loaded immunoliposome on target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plate
-
Conjugated therapeutic (ADC or immunoliposome)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the conjugated therapeutic. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Conclusion
The choice of conjugation strategy has a profound impact on the functional integrity of a protein. While this compound offers a convenient method for attaching proteins to lipid bilayers, its random nature can lead to a heterogeneous product with potentially compromised activity. Site-specific conjugation methods provide a superior alternative, yielding a more uniform product with a higher likelihood of retained biological function.[3]
The functional assays detailed in this guide are indispensable tools for all researchers working with conjugated proteins. By rigorously validating the activity of their conjugates, scientists can ensure the development of more effective and reliable protein-based therapeutics and diagnostics. The presented data strongly suggests that for applications where protein function is critical, site-specific conjugation strategies should be the preferred approach.
References
The Influence of PEG Chain Length on DSPE-PEG-NHS in Drug Delivery: A Comparative Guide
The choice of Polyethylene Glycol (PEG) chain length in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) formulations is a critical determinant of the in vivo performance of nanoparticle-based drug delivery systems. The addition of an N-Hydroxysuccinimide (NHS) ester to the PEG terminus (DSPE-PEG-NHS) further allows for the covalent conjugation of targeting ligands. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to assist researchers in selecting the optimal linker for their specific therapeutic applications.
The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system, thereby prolonging circulation time.[1] However, the length of the PEG chain significantly impacts a range of physicochemical and biological characteristics of the nanoparticles, including their stability, drug release profile, and interaction with target cells.[1][2]
Key Performance Indicators: A Tabular Comparison
The selection of a specific this compound linker length involves a trade-off between achieving prolonged circulation and ensuring efficient cellular uptake and drug delivery at the target site. The following tables summarize the quantitative differences observed in nanoparticles formulated with varying PEG chain lengths.
Physicochemical Properties
The length of the PEG chain directly influences the hydrodynamic diameter and surface charge of nanoparticles. Generally, a longer PEG chain results in a larger particle size and a more neutral surface charge.[1][3]
| Property | DSPE-PEG2000 | DSPE-PEG5000 | DSPE-PEG10k | Reference |
| Hydrodynamic Diameter (nm) | ~100-125 | Larger than DSPE-PEG2000 formulations | Significantly larger than DSPE-PEG2000 | [1][4] |
| Polydispersity Index (PDI) | ~0.147 | - | - | [1] |
| Zeta Potential (mV) | ~ -30 to -35 | More neutral than DSPE-PEG2000 formulations | Approaches neutrality | [1][3] |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.
In Vitro Performance
The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release kinetics.
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | DSPE-PEG10k | Reference |
| Drug Encapsulation Efficiency (%) | High | Generally High | High | [1] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | Slower release compared to shorter chains | [1] |
Biological Interactions
The length of the PEG chain is a critical factor in determining the in vivo fate of nanoparticles. Longer PEG chains generally lead to longer circulation times but may hinder cellular uptake.
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | DSPE-PEG10k | Reference |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG2000 | Significantly reduced compared to shorter chains | [2][5][6] |
| In Vivo Circulation Time | Prolonged | Potentially longer than DSPE-PEG2000 | Significantly longer than DSPE-PEG2000 | [7] |
| Tumor Accumulation | Effective | Can be enhanced due to longer circulation (EPR effect) | May be enhanced, but therapeutic efficacy can be complex | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines of key experimental protocols cited in the comparison of different this compound chain lengths.
Nanoparticle Preparation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing PEGylated liposomes and nanoparticles.
-
Lipid Film Formation: A mixture of lipids, including this compound with the desired PEG chain length, and the drug to be encapsulated are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles.
-
Size Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using an extruder.
-
Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or size exclusion chromatography.
Characterization of Nanoparticles
Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
Zeta Potential Measurement: The surface charge of the nanoparticles is determined by measuring their electrophoretic mobility in an electric field.
In Vitro Drug Release Assay
-
A known concentration of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Cellular Uptake Studies
-
Target cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then incubated with fluorescently labeled nanoparticles formulated with different this compound chain lengths for a specific period.
-
After incubation, the cells are washed to remove non-internalized nanoparticles.
-
Cellular uptake can be quantified by measuring the fluorescence intensity using flow cytometry or visualized using confocal microscopy.[4]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and processes involved in the use of this compound in drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DSPE-PEG-NHS: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
While this compound and similar polyethylene (B3416737) glycol (PEG) derivatives are generally not classified as hazardous waste, proper disposal procedures are essential to prevent environmental contamination.[1] The primary route of disposal is through a licensed chemical waste disposal contractor, arranged by your institution's Environmental Health and Safety (EHS) department.[1][2]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.[1]
Step-by-Step Disposal Protocol
1. Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of the waste. Small research-generated quantities (typically less than 100 mL) and large bulk quantities may have different institutional handling procedures, though the final disposal route is the same.[1]
2. Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is a good option if it is in good condition.[1]
-
Labeling: The label must clearly identify the contents as "this compound waste" and include the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
3. Disposal Route:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of chemical waste. They will provide specific instructions and arrange for collection by a licensed waste disposal contractor.[1][3]
-
Prohibited Disposal Methods:
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in publicly available resources, the following table summarizes general information for related compounds. Users must refer to the specific SDS for their product for accurate values.
| Parameter | Typical Information for PEG Derivatives |
| Hazard Classification | Generally not classified as a hazardous substance or mixture.[4][5] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor.[1][3] |
| Container Requirements | Labeled, sealed, and chemically compatible containers.[1] |
| Storage Temperature | Recommended storage for the product is often at -20°C in a dry environment; waste should be stored according to EHS guidelines.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
